5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Description
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Properties
IUPAC Name |
5-(4-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYGGQXFJDSZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342713 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41125-75-1 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the One-Pot Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[1][2] Specifically, 1,3,4-oxadiazol-2(3H)-one derivatives are of significant interest in drug discovery programs. This guide provides an in-depth, mechanistically-driven protocol for the efficient one-pot synthesis of a key analogue, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. We move beyond a simple recitation of steps to explore the causal factors behind procedural choices, offering field-proven insights into process optimization and validation. The methodology detailed herein leverages the reaction of 4-methoxybenzoyl hydrazide with triphosgene as a safe and effective phosgene equivalent, ensuring high yields and operational simplicity suitable for both research and scale-up applications.
Introduction: The Strategic Value of the 1,3,4-Oxadiazol-2(3H)-one Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts favorable pharmacokinetic properties, including enhanced hydrolytic and metabolic stability.[1][3] This has led to its incorporation into a range of clinically significant agents, from the antiretroviral drug Raltegravir to the antibiotic Furamizole.[1][2] The oxadiazol-2(3H)-one variant, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it a privileged scaffold for designing targeted therapeutics.
The choice of the 4-methoxyphenyl substituent is strategic; the methoxy group is an electron-donating moiety that can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets and its metabolic profile.
This guide focuses on a one-pot synthesis, a strategy prized in pharmaceutical development for its inherent efficiency. By combining multiple reaction steps into a single operation without isolating intermediates, one-pot processes reduce solvent waste, minimize purification steps, and often lead to higher overall yields, aligning with the principles of green chemistry.[4]
Core Synthesis Strategy: A Mechanistic Rationale
The selected synthetic route involves the cyclization of 4-methoxybenzoyl hydrazide using triphosgene. This method is robust, high-yielding, and avoids the use of highly toxic phosgene gas.[5]
Key Reagents and Their Roles:
-
4-Methoxybenzoyl Hydrazide: This is the foundational building block, providing the substituted phenyl ring and the hydrazide functionality necessary for cyclization. It can be readily synthesized from 4-methoxybenzoic acid or its corresponding ester.[6]
-
Triphosgene (Bis(trichloromethyl) carbonate): A crystalline, stable solid, triphosgene serves as a safe and manageable in situ source of phosgene. In the presence of a base, it decomposes to release the phosgene required for the reaction, but in a controlled manner, significantly enhancing operational safety. One mole of triphosgene is equivalent to three moles of phosgene.
-
Triethylamine (TEA): A non-nucleophilic organic base. Its primary role is to catalyze the decomposition of triphosgene and to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
The reaction proceeds via an intramolecular cyclization mechanism, which is visualized in the diagram below.
Caption: Figure 1: Reaction Mechanism for Oxadiazolone Formation.
The process begins with the reaction of the terminal nitrogen of the hydrazide with phosgene (generated from triphosgene), leading to a reactive acyl isocyanate intermediate after the elimination of two molecules of HCl. This intermediate then undergoes a rapid intramolecular cyclization, where the hydrazide's secondary amine attacks the isocyanate carbonyl group to form the stable five-membered oxadiazolone ring.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxybenzoyl hydrazide | ≥98% | Commercial | Store in a desiccator. |
| Triphosgene | ≥98% | Commercial | EXTREME CAUTION . Highly toxic. Handle only in a certified fume hood. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercial | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Use a dry, inert solvent. |
| Saturated NaHCO₃ solution | ACS Grade | In-house prep | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Commercial | For drying the organic layer. |
| Hexanes | ACS Grade | Commercial | For recrystallization. |
| Ethyl Acetate | ACS Grade | Commercial | For recrystallization. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxybenzoyl hydrazide (1.66 g, 10 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the hydrazide is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Preparation (Perform in Fume Hood):
-
In a separate dry flask, prepare a solution of triphosgene (1.0 g, 3.37 mmol, 0.34 equivalents) in 20 mL of anhydrous DCM.
-
Causality Note: Using a slight excess of the hydrazide relative to the phosgene source ensures complete consumption of the toxic reagent. 0.34 equivalents of triphosgene provide a slight molar excess of phosgene (0.34 * 3 ≈ 1.02 eq).
-
-
Reaction Execution:
-
Slowly add the triphosgene solution to the stirred hydrazide solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C.
-
In a separate syringe, draw up triethylamine (3.5 mL, 25 mmol, 2.5 equivalents) and add it dropwise to the reaction mixture concurrently with the triphosgene addition.
-
Expertise Insight: The slow, concurrent addition is critical. It allows for controlled in situ generation of phosgene and immediate neutralization of the HCl byproduct. This prevents the degradation of starting material and minimizes the formation of unwanted side products, such as N,N'-diacylhydrazines.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic species.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield a pure, crystalline product.
-
Process Optimization and Validation
The robustness of this synthesis lies in the careful control of key parameters. The following table provides insights based on typical optimization studies for this class of reaction.
| Parameter | Condition | Rationale / Expected Outcome |
| Temperature | 0 °C to RT | Initial cooling to 0 °C controls the initial exothermic reaction. Allowing it to warm to RT ensures the reaction goes to completion. Running at elevated temperatures can lead to side-product formation. |
| Base | 2.5 eq. TEA | A sufficient excess of base is required to drive the reaction forward by neutralizing all generated HCl. Weaker bases may result in incomplete reactions. |
| Solvent | Anhydrous DCM | A dry, non-protic solvent is essential to prevent the hydrolysis of triphosgene and the isocyanate intermediate. |
| Addition Rate | Slow (30 min) | Prevents a rapid build-up of phosgene concentration and ensures a controlled reaction temperature, leading to a cleaner product profile and higher yield. |
Product Characterization
Validation of the final product's structure and purity is non-negotiable. The following are expected analytical results for this compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methoxy protons (~3.8 ppm, singlet, 3H), aromatic protons on the phenyl ring (two doublets, ~7.0 and ~7.8 ppm, 2H each), and a broad singlet for the N-H proton (>10 ppm). |
| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons (~114-160 ppm), and the two carbonyl carbons of the oxadiazolone ring (~150-165 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3200 cm⁻¹), C=O stretching of the cyclic carbonyl (~1780 cm⁻¹), and C=N stretching (~1620 cm⁻¹). |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 193.06. |
Visualized Experimental Workflow
A streamlined workflow is essential for reproducibility and efficiency in a lab setting.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Formation of 1,3,4-Oxadiazol-2-ones from Hydrazides: Mechanisms, Methodologies, and Practical Applications
Introduction: The Significance of the 1,3,4-Oxadiazol-2-one Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazol-2-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique physicochemical properties, including its role as a bioisostere for esters and amides, contribute to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth exploration of the formation of 1,3,4-oxadiazol-2-ones from hydrazides, focusing on the underlying reaction mechanisms, a comparative analysis of synthetic methodologies, and detailed experimental protocols for researchers and drug development professionals.
Core Reaction Mechanism: From Hydrazide to Heterocycle
The fundamental transformation of a hydrazide to a 1,3,4-oxadiazol-2-one involves the introduction of a carbonyl group and subsequent intramolecular cyclization. The generally accepted mechanism proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on a suitable carbonyl source.
Mechanism with 1,1'-Carbonyldiimidazole (CDI)
1,1'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene equivalent for this transformation. The reaction commences with the activation of the hydrazide by CDI.
-
Formation of the N-Acylimidazole Intermediate: The more nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyl carbons of CDI, leading to the displacement of an imidazole molecule and the formation of an N-acylimidazole intermediate.
-
Intramolecular Cyclization: The lone pair of electrons on the oxygen of the hydrazide moiety then attacks the newly formed carbonyl carbon of the acylimidazole. This intramolecular nucleophilic attack results in the formation of a five-membered ring intermediate.
-
Proton Transfer and Elimination: A proton transfer, often facilitated by a mild base such as triethylamine (TEA), followed by the elimination of the second imidazole molecule, leads to the formation of the stable, aromatic 1,3,4-oxadiazol-2-one ring.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Characterization
In the landscape of medicinal chemistry and drug development, the 1,3,4-oxadiazole scaffold is a recurring motif, valued for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The compound 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a member of this privileged class. Its efficacy and safety are inextricably linked to its precise molecular structure and purity. Therefore, its rigorous and unequivocal spectroscopic characterization is not merely a procedural step but the foundational bedrock upon which all subsequent biological and pharmacological investigations are built.
This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic analysis of this molecule. We will move beyond rote data reporting to explore the causality behind our instrumental choices, the interpretation of the resulting spectra, and the logic that transforms raw data into a validated, trustworthy structural assignment.
I. The Strategic Workflow: A Multi-Technique Approach
The structural elucidation of a novel or synthesized compound is a puzzle solved by assembling complementary pieces of evidence. No single technique is sufficient. Our strategy employs a synergistic workflow, beginning with synthesis and culminating in a holistic spectroscopic profile that confirms identity, structure, and purity.
Caption: A validated workflow for the synthesis and spectroscopic confirmation of the target compound.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. We utilize both ¹H and ¹³C NMR to map out the complete atomic connectivity.
Expert Insight: Why Solvent Choice Matters
The target molecule possesses an N-H proton on the oxadiazolone ring, which can be acidic and may exchange with protic solvents. Therefore, using an aprotic deuterated solvent like DMSO-d₆ or CDCl₃ is critical.[3] For this analysis, we will select DMSO-d₆ as it is an excellent solvent for many heterocyclic compounds and will ensure the observation of the N-H proton.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a broadband proton-decoupled pulse sequence.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~12.0 - 12.5 | Singlet, broad | 1H | NH | The N-H proton of the oxadiazolone ring is expected to be significantly deshielded due to the adjacent carbonyl group and its acidic nature. Its broadness is typical of exchangeable protons. |
| ~7.85 | Doublet | 2H | Ar-H (ortho to oxadiazole) | These protons are ortho to the electron-withdrawing oxadiazole ring, leading to a downfield shift. They appear as a doublet due to coupling with the meta protons. |
| ~7.10 | Doublet | 2H | Ar-H (ortho to OCH₃) | These protons are ortho to the electron-donating methoxy group, causing an upfield shift relative to the other aromatic protons. They are split into a doublet by the adjacent meta protons. |
| ~3.80 | Singlet | 3H | OCH ₃ | The methyl protons of the methoxy group are in a shielded environment and typically appear as a sharp singlet. |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~161.0 | Ar-C -OCH₃ | The aromatic carbon directly attached to the oxygen is highly deshielded. |
| ~156.5 | C =O | The carbonyl carbon of the oxadiazolone ring is characteristically found in this downfield region.[2] |
| ~154.0 | C -Ar (oxadiazole) | The carbon of the oxadiazole ring attached to the phenyl group.[2] |
| ~128.5 | Ar-C H (ortho to oxadiazole) | Aromatic CH carbons ortho to the substituent. |
| ~118.0 | Ar-C (ipso) | The ipso-carbon of the phenyl ring attached to the oxadiazole is often shifted downfield but can be difficult to observe. |
| ~114.5 | Ar-C H (ortho to OCH₃) | Aromatic CH carbons shielded by the methoxy group. |
| ~55.5 | OC H₃ | The carbon of the methoxy group is found in the typical aliphatic region.[1][2] |
III. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry serves as the primary tool for confirming the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns.
Expert Insight: Choosing the Right Ionization Technique
Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, confirming the molecular weight of 192.17 g/mol . Electron Impact (EI) is a higher-energy technique that induces predictable fragmentation, offering a "fingerprint" of the molecule's structure.[1] Using both provides a comprehensive analysis.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a suitable solvent like methanol or acetonitrile.[1][3]
-
ESI-MS: Infuse the sample directly into the ESI source in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
EI-MS: Introduce the sample into the EI source (typically at 70 eV) to generate a fragmentation pattern.[1]
Expected Mass Spectrometry Data
| m/z (charge/mass ratio) | Ion | Technique | Interpretation |
| 193.06 | [M+H]⁺ | ESI (+) | Confirms the molecular weight (C₉H₈N₂O₃ = 192.05). |
| 191.04 | [M-H]⁻ | ESI (-) | Confirms the molecular weight and indicates the presence of an acidic proton (N-H). |
| 192 | [M]⁺˙ | EI | Molecular ion peak. |
| 135 | [C₈H₇O₂]⁺ | EI | Key fragment corresponding to the 4-methoxybenzoyl cation, formed by the characteristic cleavage of the oxadiazole ring. |
| 107 | [C₇H₇O]⁺ | EI | Loss of CO from the 4-methoxybenzoyl fragment. |
| 77 | [C₆H₅]⁺ | EI | Phenyl cation resulting from further fragmentation. |
Predicted Fragmentation Pathway (EI-MS)
The fragmentation is initiated by the ionization of the molecule. The most logical fragmentation pathway involves the cleavage of the fragile N-N and C-O bonds within the 1,3,4-oxadiazole ring, a common pattern for this heterocyclic system.[4]
Caption: Predicted major fragmentation pathway for this compound under EI conditions.
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Signature
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a unique signature.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |
| ~3200-3100 | N-H Stretch | Amide (in ring) | A moderately strong, somewhat broad peak characteristic of the N-H bond in the lactam-like oxadiazolone ring. |
| ~3050 | C-H Stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the phenyl ring. |
| ~2950, 2850 | C-H Stretch | Aliphatic (CH₃) | Asymmetric and symmetric stretching of the methoxy group C-H bonds. |
| ~1760 | C=O Stretch | Carbonyl (Lactam) | A very strong and sharp absorption due to the carbonyl group within the five-membered ring. Its high frequency is typical for strained ring systems. |
| ~1610 | C=N Stretch | Oxadiazole Ring | A key stretching vibration confirming the presence of the C=N double bond within the heterocyclic core.[5] |
| ~1520, 1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |
| ~1250 | C-O-C Stretch | Aryl-ether (asymmetric) | The strong asymmetric stretch of the aryl-O-CH₃ ether linkage.[1] |
| ~1170 | C-O-C Stretch | Ring Ether | Stretching vibration associated with the C-O-C linkage within the oxadiazole ring.[5] |
V. Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Transition Profile
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is dictated by its conjugated system.
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, in a quartz cuvette.[1]
-
Blanking: Use a cuvette containing only the solvent to zero the spectrophotometer.
-
Measurement: Scan the sample across the UV-Vis range (typically 200-800 nm) to find the wavelength of maximum absorbance (λ_max).
Expected UV-Vis Data
| λ_max (nm) | Solvent | Electronic Transition | Rationale & Causality |
| ~280-300 | Methanol | π → π* | This strong absorption is expected due to the extended conjugated system involving the methoxyphenyl group and the 1,3,4-oxadiazole ring.[6] |
VI. Conclusion: A Self-Validating Spectroscopic Profile
The structural assignment of this compound is confirmed through the convergence of multiple, independent spectroscopic techniques. The NMR data establishes the precise carbon-hydrogen framework and connectivity. Mass spectrometry validates the molecular formula and reveals a fragmentation pattern consistent with the proposed structure. FT-IR confirms the presence of all key functional groups, particularly the critical N-H and C=O of the oxadiazolone ring. Finally, UV-Vis spectroscopy verifies the nature of the conjugated electronic system. Together, these data points form a self-validating system, providing the high degree of confidence required for advancing this compound in research and development pipelines.
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). Available from: [Link]
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4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available from: [Link]
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. National Institutes of Health (NIH). Available from: [Link]
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5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available from: [Link]
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Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica. Available from: [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]
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FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available from: [Link]
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available from: [Link]
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5-Furan-2yl[1][2][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][3] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available from: [Link]
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Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Wiley Online Library. Available from: [Link]
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A Deep Dive into the NMR Structural Elucidation of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: A Technical Guide for Drug Discovery Professionals
Foreword: The Pivotal Role of NMR in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2][3][4][5] Its unparalleled ability to provide detailed atomic-level structural information makes it an indispensable tool for the unambiguous characterization of novel chemical entities.[3][5] For researchers and scientists in the pharmaceutical industry, a profound understanding of NMR spectral interpretation is not merely an academic exercise but a critical component in the journey from hit identification to lead optimization and beyond.[2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.[6][7][8][9]
This document is designed to be a practical and comprehensive resource, moving beyond a simple recitation of data to explain the why behind the spectral features. By grounding the analysis in the fundamental principles of NMR and leveraging data from closely related structures, we will construct a complete spectral assignment for our target molecule.
The Subject of Our Analysis: this compound
The molecule at the heart of this guide, this compound, possesses a number of interesting structural features that are amenable to NMR analysis. The presence of a substituted aromatic ring, a methoxy group, and a five-membered heterocyclic ring with a carbonyl group and an NH proton provides a rich tapestry of signals in both the proton and carbon NMR spectra.
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Molecular structure of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of the protons within a molecule. For this compound, we anticipate signals corresponding to the aromatic protons, the methoxy protons, and the NH proton of the oxadiazolone ring. The expected chemical shifts are influenced by factors such as electronegativity, aromaticity, and through-space or through-bond coupling effects.[10][11][12]
Predicted ¹H NMR Data (in DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~12.0 | Singlet (broad) | 1H | NH |
| 2 | ~7.8 | Doublet | 2H | H-2', H-6' |
| 3 | ~7.1 | Doublet | 2H | H-3', H-5' |
| 4 | ~3.8 | Singlet | 3H | OCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
The NH Proton: The proton attached to the nitrogen of the oxadiazolone ring is expected to be significantly deshielded due to the adjacent electron-withdrawing carbonyl group and the overall electron-deficient nature of the heterocyclic ring. Its signal is predicted to appear as a broad singlet at a very downfield chemical shift, around 12.0 ppm. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.
-
The Aromatic Protons: The 4-methoxyphenyl group gives rise to a characteristic AA'BB' system in the aromatic region of the spectrum. The protons ortho to the oxadiazole ring (H-2' and H-6') are deshielded by the electron-withdrawing nature of the heterocyclic system and are expected to resonate as a doublet around 7.8 ppm. The protons meta to the oxadiazole ring (H-3' and H-5') are shielded by the electron-donating methoxy group and will appear as a doublet at a more upfield position, around 7.1 ppm.
-
The Methoxy Protons: The three protons of the methoxy group are chemically equivalent and are therefore expected to produce a sharp singlet. Their chemical shift, anticipated around 3.8 ppm, is characteristic for a methoxy group attached to an aromatic ring.
}
Proton assignments for this compound.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of chemically non-equivalent carbon atoms and their respective electronic environments. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlets, each corresponding to a unique carbon atom.[12][13]
Predicted ¹³C NMR Data (in DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~162.0 | C-4' |
| 2 | ~158.0 | C-5 |
| 3 | ~155.0 | C-2 |
| 4 | ~129.0 | C-2', C-6' |
| 5 | ~115.0 | C-3', C-5' |
| 6 | ~114.0 | C-1' |
| 7 | ~56.0 | OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
The Heterocyclic Carbons: The two carbon atoms of the 1,3,4-oxadiazol-2(3H)-one ring are expected to be significantly deshielded. The carbonyl carbon (C-2) will likely appear around 155.0 ppm, while the carbon atom attached to the aromatic ring (C-5) is predicted to be at a slightly more downfield position, around 158.0 ppm. This is consistent with data from similar 1,3,4-oxadiazole derivatives.[14][15]
-
The Aromatic Carbons: The aromatic region will display four distinct signals for the six carbon atoms of the 4-methoxyphenyl ring due to symmetry. The carbon atom bearing the methoxy group (C-4') is expected to be the most deshielded aromatic carbon, with a predicted chemical shift of approximately 162.0 ppm. The carbons ortho to the oxadiazole ring (C-2' and C-6') will resonate around 129.0 ppm. The carbons meta to the oxadiazole ring (C-3' and C-5') are anticipated at a more upfield position, around 115.0 ppm, due to the shielding effect of the methoxy group. The quaternary carbon attached to the oxadiazole ring (C-1') is predicted to have a chemical shift around 114.0 ppm.
-
The Methoxy Carbon: The carbon of the methoxy group is expected to appear in the aliphatic region of the spectrum, with a characteristic chemical shift of approximately 56.0 ppm. The conformation of the methoxy group relative to the aromatic ring can influence this chemical shift.[16]
}
Carbon assignments for this compound.
Experimental Protocol: A Guide to Data Acquisition
The following provides a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the solvent signals, which should not overlap with the analyte signals.[17]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. ¹H NMR Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a standard single-pulse experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
4. ¹³C NMR Data Acquisition:
-
Set a wider spectral width to cover the entire range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Increase the number of scans significantly (e.g., 128 or more) to compensate for the low natural abundance of ¹³C and its longer relaxation times.
-
Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).
}
Experimental workflow for NMR analysis.
Conclusion: The Power of Predictive and Confirmatory Analysis
This technical guide has provided a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By combining foundational NMR principles with data from analogous structures, we have constructed a detailed and logical assignment of all proton and carbon signals. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers in drug discovery and development, aiding in the rapid and accurate structural elucidation of novel heterocyclic compounds. The ability to both predict and experimentally confirm molecular structures with a high degree of confidence is a testament to the enduring power and versatility of NMR spectroscopy in the chemical sciences.
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A Technical Guide to the Discovery and Synthesis of Novel 5-Aryl-1,3,4-Oxadiazol-2(3H)-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-aryl-1,3,4-oxadiazol-2(3H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for amides and esters have made it a cornerstone in the design of novel therapeutic agents.[3] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7][8] This guide provides an in-depth exploration of the prevalent synthetic strategies for accessing these valuable derivatives, focusing on the underlying chemical principles, experimental causality, and practical, self-validating protocols. We will dissect key methodologies, from classical cyclodehydration reactions to modern one-pot syntheses, offering field-proven insights for researchers aiming to innovate within this chemical space.
The Strategic Importance of the 1,3,4-Oxadiazol-2(3H)-one Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[5][9] The 2-oxo (or tautomeric 2-hydroxy) substitution, combined with a 5-aryl group, creates a planar, aromatic, and electron-rich system that is highly effective at engaging with biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.[3] Its metabolic stability and favorable pharmacokinetic profile further enhance its appeal in drug design.[10] The aryl substituent at the 5-position serves as a critical handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a chosen biological target.[1]
Core Synthetic Strategies and Mechanistic Rationale
The construction of the 5-aryl-1,3,4-oxadiazol-2(3H)-one ring system is typically achieved through the formation of two key bonds: a C-N bond and a C-O bond in a cyclization step. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Below is a high-level overview of the primary synthetic pathways.
Caption: High-level overview of major synthetic workflows.
Strategy A: Cyclization of Aryl Acid Hydrazides with a C1 Carbonyl Source
This is arguably the most direct and widely employed strategy. It involves treating a pre-formed aryl acid hydrazide with a reagent that can provide the carbonyl carbon of the oxadiazolone ring.
Causality and Expertise: The key to this method is the nucleophilicity of the hydrazide nitrogens. The terminal nitrogen attacks the electrophilic C1 source, followed by an intramolecular cyclization and elimination reaction to form the stable heterocyclic ring.
-
Using Carbon Dioxide (CO₂): This approach represents a green and sustainable method where CO₂ acts as an inexpensive, non-toxic C1 synthon.[11][12] The reaction is typically performed under basic conditions, which activates the hydrazide and facilitates the nucleophilic attack on CO₂.[11]
-
Using 1,1'-Carbonyldiimidazole (CDI): CDI is a highly effective and safe alternative to hazardous reagents like phosgene. It serves a dual purpose: it activates the hydrazide and provides the carbonyl group in a single, efficient step.[13]
Strategy B: One-Pot Synthesis from Carboxylic Acids and Hydrazines
Modern synthetic chemistry prioritizes efficiency and atom economy, making one-pot procedures highly desirable. This strategy combines the formation of the hydrazide intermediate and its subsequent cyclization into a single operation without isolating intermediates.
Causality and Expertise: The success of this one-pot method hinges on the sequential and controlled activation of the reactants. An activating agent, such as CDI, first converts the carboxylic acid into a highly reactive acylimidazole. This intermediate is then attacked by the hydrazine to form the aryl acid hydrazide in situ. A second equivalent of the activating agent then facilitates the cyclization to the final product.[13] This avoids a separate synthesis and purification step for the hydrazide, saving time and resources.
Caption: Proposed mechanism for the CDI-mediated one-pot synthesis.[13]
Strategy C: Oxidative Cyclization of Hydrazone Derivatives
This method involves the initial condensation of an aryl acid hydrazide with an aldehyde to form a hydrazone intermediate. This intermediate is then subjected to an oxidative cyclization to forge the oxadiazole ring.
Causality and Expertise: The driving force is the oxidation of the hydrazone C-N bond. Reagents like bromine in acetic acid or hypervalent iodine compounds are commonly used.[14][15] The oxidant facilitates the removal of two protons and two electrons, promoting an electrocyclization reaction where the hydrazone's carbonyl oxygen attacks the imine carbon, leading to the stable 1,3,4-oxadiazole core.[14] This method is particularly useful for introducing diversity at the N3 position if a substituted hydrazine is used initially.
Validated Experimental Protocols
The following protocols are presented as robust, self-validating systems. Adherence to reaction monitoring (e.g., TLC), proper work-up, and thorough characterization are critical for ensuring the integrity of the final compounds.
Protocol 1: One-Pot Synthesis via CDI Activation[13]
This protocol details the synthesis of 5-phenyl-3-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.0 eq.), 4-chlorophenylhydrazine (1.0 eq.), and anhydrous solvent (e.g., acetonitrile or THF).
-
Reagent Addition: Add triethylamine (TEA, 2.5 eq.) to the stirred suspension. This base is crucial for neutralizing acidic byproducts and facilitating the reaction.
-
Activation & Cyclization: Add 1,1'-carbonyldiimidazole (CDI, 2.2 eq.) portion-wise over 10 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After cooling to room temperature, quench the reaction by adding distilled water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Cyclization of an Aryl Hydrazide using CO₂[11]
This protocol details the synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-methoxybenzohydrazide (1.0 eq.) in a suitable solvent like ethanol in a three-necked round-bottom flask.
-
Base Addition: Add a strong base, such as powdered sodium hydroxide (NaOH, 1.2 eq.), to the solution and stir to form the corresponding hydrazide salt.
-
Carbon Dioxide Insertion: Bubble dry carbon dioxide (CO₂) gas through the stirred solution at room temperature. The CO₂ acts as the electrophile.
-
Reaction Conditions: Continue stirring and bubbling CO₂ for 6-12 hours. Monitor the reaction by TLC.
-
Work-up and Acidification: Once the reaction is complete, filter the mixture to remove any inorganic salts. Carefully acidify the filtrate with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This step protonates the intermediate and induces the final cyclization and precipitation of the product.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the final product. Recrystallization can be performed if further purification is needed.
Data Presentation: Synthesis and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic methods is standard practice.[14]
Table 1: Comparison of Primary Synthetic Routes
| Synthetic Strategy | Key Reagents | Typical Yields | Advantages | Considerations |
| One-Pot CDI Method | Carboxylic Acid, Hydrazine, CDI, TEA | 40-98%[13] | High efficiency, operational simplicity, avoids isolating hydrazide intermediate. | Requires anhydrous conditions; CDI is moisture-sensitive. |
| CO₂ Cyclization | Acid Hydrazide, Base (NaOH), CO₂ | High Yields[11] | Green, inexpensive C1 source, mild conditions. | May require longer reaction times; efficiency can depend on CO₂ delivery. |
| Oxidative Cyclization | Acid Hydrazide, Aldehyde, Oxidant (e.g., Br₂) | Good to Excellent | Modular, allows for diverse substitutions from various aldehydes. | Requires handling of potentially hazardous oxidants; may generate stoichiometric waste. |
Table 2: Representative Spectroscopic Data for a 5-Aryl-1,3,4-oxadiazol-2(3H)-one Derivative[3][14]
| Technique | Characteristic Signal / Peak | Interpretation |
| FT-IR (cm⁻¹) | ~3200-3000 (N-H), ~1780-1760 (C=O), ~1610 (C=N) | Presence of the N-H bond (if unsubstituted at N3), the key oxadiazolone carbonyl, and the endocyclic C=N bond. |
| ¹H NMR (ppm) | 10.0-12.0 (br s, 1H), 7.5-8.2 (m, Ar-H) | Signal for the N-H proton (disappears on D₂O exchange); signals for aromatic protons on the 5-aryl ring. |
| ¹³C NMR (ppm) | ~155-160 (C=O), ~160-165 (C5), ~120-140 (Ar-C) | Resonances for the carbonyl carbon (C2), the C5 carbon attached to the aryl group, and the aromatic carbons. |
| Mass Spec (MS) | [M]+ or [M+H]+ | Confirms the molecular weight of the synthesized compound. |
Conclusion and Future Outlook
The 5-aryl-1,3,4-oxadiazol-2(3H)-one framework remains a highly fertile ground for the discovery of new chemical entities with significant therapeutic potential. The synthetic methodologies outlined in this guide, from established cyclodehydration reactions to efficient one-pot strategies, provide a robust toolkit for medicinal chemists.[5][15] The causality-driven approach to selecting reagents and conditions—understanding why a particular base, activating agent, or C1 source is used—is paramount for troubleshooting and innovation. Future efforts will likely focus on developing even more sustainable and atom-economical synthetic routes, expanding the chemical diversity through novel substitution patterns, and applying these compounds to a wider range of biological targets.[8][16] The continued exploration of this privileged scaffold promises to yield the next generation of drug candidates for treating a multitude of human diseases.
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- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances. Taylor & Francis.
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- Scheme 1. Synthesis of 1, 2, 4-oxadiazoles 3 via 1.3-dipolar cycloaddition.
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A Comprehensive Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Preamble: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. This five-membered heterocycle is recognized as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[2][3] The subject of this guide, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, represents a synthetically accessible and promising scaffold. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for unlocking its therapeutic potential, guiding formulation development, and predicting its behavior in complex biological systems. This document provides an in-depth analysis of these core characteristics, grounded in established analytical methodologies.
Molecular Identity and Synthetic Strategy
The structural foundation of the target compound consists of a central 1,3,4-oxadiazol-2-one ring system, with a 4-methoxyphenyl substituent at the 5-position. This arrangement dictates the molecule's electronic and steric properties, which in turn govern its interactions and overall physicochemical profile.
General Synthetic Pathway
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature.[4][5] A common and robust route to the 1,3,4-oxadiazol-2(3H)-one core involves the cyclization of a corresponding acylhydrazide or semicarbazide derivative. A plausible synthetic approach for this compound begins with 4-methoxybenzohydrazide, which can be reacted with a carbonylating agent like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to facilitate the ring closure.
Caption: A generalized workflow for the synthesis of the target compound.
Core Physicochemical Properties: Measurement and Significance
A thorough understanding of a compound's physicochemical profile is paramount for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following sections detail the key parameters for this compound and the standard protocols for their determination.
Molecular Formula and Weight
These fundamental properties are the first step in characterization, confirmed by high-resolution mass spectrometry.
-
Molecular Formula: C₉H₈N₂O₃
-
Molecular Weight: 192.17 g/mol
Melting Point (Tm)
The melting point is a crucial indicator of a crystalline solid's purity and lattice energy. A sharp melting range suggests high purity.
-
Significance: Influences manufacturing processes (e.g., drying, milling) and provides a baseline for solid-state characterization.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum pan and crimp with a lid.
-
Thermal Program: Place the sample pan and a reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature or the peak maximum of the melting endotherm observed in the thermogram.
-
Aqueous Solubility
Solubility is a critical determinant of bioavailability. Poor aqueous solubility is a major hurdle in drug development.
-
Significance: Directly impacts dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble drugs.
-
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a low-binding filter).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a key predictor of membrane permeability and overall ADME profile.
-
Significance: A LogP value between 1 and 3 is often considered optimal for oral drug absorption, balancing solubility with membrane permeability.
-
Experimental Protocol: HPLC-Based LogP Determination
-
System Setup: Use a reverse-phase HPLC system (e.g., C18 column) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[6]
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R_).
-
Sample Analysis: Inject the test compound and determine its retention time under the same conditions.
-
Calculation: The capacity factor (k) is calculated for each compound: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time. A linear regression of log(k) versus the known LogP values of the standards is plotted. The LogP of the test compound is then interpolated from this calibration curve using its measured log(k).
-
Acidity Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The 1,3,4-oxadiazol-2(3H)-one structure contains an acidic N-H proton.
-
Significance: The ionization state of a molecule at physiological pH (approx. 7.4) profoundly affects its solubility, permeability, and ability to bind to its biological target.
-
Experimental Protocol: UV-Metric Titration
-
Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol) and dilute it into a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Spectroscopic Measurement: Record the full UV-Vis spectrum for each solution. The absorbance at one or more wavelengths will change as the ionization state of the molecule changes with pH.
-
Data Analysis: Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
-
Comprehensive Analytical Characterization Workflow
Ensuring the identity, purity, and structural integrity of this compound is non-negotiable. A multi-technique approach is required for a self-validating and trustworthy characterization.
Caption: A standard workflow for the analytical characterization of the title compound.
Spectroscopic and Chromatographic Data
-
¹H and ¹³C NMR Spectroscopy: Provides the most definitive information for structural elucidation. Aromatic protons on the methoxyphenyl ring are expected in the downfield region (δ 7-9 ppm), while the methoxy protons will appear as a singlet in the upfield region (around δ 3.8-4.0 ppm). The carbon signals for the oxadiazole ring are highly characteristic and typically resonate around δ 160-165 ppm.[6]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands for 1,3,4-oxadiazole derivatives include C=N stretching (1610-1650 cm⁻¹) and in-ring C-O-C stretching (1000-1300 cm⁻¹).[6] The C=O of the oxadiazolone ring and the N-H bond will also show distinct signals.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for purity determination. A C18 column with a mobile phase of water and acetonitrile (or methanol) is commonly employed.[6] Purity is assessed by integrating the peak area of the main component relative to the total peak area at a suitable UV wavelength.
Data Summary and Application Scientist's Insights
The collective physicochemical data provides a holistic view of the molecule's drug-like potential.
| Property | Parameter | Typical Value / Method | Significance in Drug Development |
| Identity | Molecular Formula | C₉H₈N₂O₃ | Fundamental for all calculations and registration. |
| Molecular Weight | 192.17 g/mol | Influences diffusion and permeability (Lipinski's Rule). | |
| Purity | Melting Point | Determined by DSC | Indicator of purity and solid-state stability. |
| Chromatographic Purity | >95% (by HPLC) | Essential for accurate biological and safety testing. | |
| Solubility | Aqueous Solubility | Shake-Flask Method | Critical for bioavailability and formulation options. |
| Permeability | Lipophilicity (LogP) | HPLC-based or Shake-Flask | Predicts membrane permeability and ADME properties. |
| Ionization | Acidity (pKa) | UV-Metric Titration | Governs solubility and receptor interactions at physiological pH. |
| Stability | Chemical Stability | HPLC analysis in various pH buffers | Determines shelf-life and compatibility with formulation excipients. |
Application Scientist's Insight: The presence of the methoxy group on the phenyl ring can subtly influence the electronic properties and lipophilicity compared to an unsubstituted analog. The oxadiazolone core provides hydrogen bond donor (N-H) and acceptor (C=O, ring oxygen) sites, which are crucial for target engagement and can also influence solubility. The predicted acidic nature of the N-H proton suggests that solubility may increase at pH values above its pKa. A comprehensive analysis of these interconnected properties is essential for designing effective preclinical studies and developing a viable drug product.
Conclusion
This compound is a compound of significant interest, built upon a privileged scaffold in medicinal chemistry. Its physicochemical properties—solubility, lipophilicity, and stability—are intrinsically linked to its potential therapeutic efficacy. The systematic application of the analytical protocols described in this guide enables researchers to build a robust and reliable data package. This foundational knowledge is indispensable for guiding lead optimization, designing appropriate formulations, and ultimately, accelerating the transition of promising molecules from the laboratory to clinical evaluation.
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initial biological screening of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
An In-Depth Technical Guide to the Initial Biological Screening of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Foreword: The Scientific Imperative for Novel Compound Screening
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. The 1,3,4-oxadiazole core is a well-established pharmacophore, a privileged structure in medicinal chemistry renowned for its metabolic stability and broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide focuses on a specific derivative, this compound, outlining a comprehensive and scientifically rigorous strategy for its initial biological evaluation. Our approach is not a rigid checklist but a dynamic, tiered screening cascade designed to efficiently uncover the therapeutic promise of this molecule.
The Compound in Focus: this compound
The subject of our investigation is a molecule integrating the 1,3,4-oxadiazol-2(3H)-one core with a 4-methoxyphenyl (anisyl) substituent. The oxadiazolone ring acts as a bioisostere for esters and amides, potentially enhancing pharmacokinetic properties.[1] The methoxyphenyl group is a common feature in many biologically active compounds, influencing properties like lipophilicity and receptor interaction. Before commencing any biological screening, it is imperative to confirm the compound's identity and purity through standard analytical techniques such as NMR, mass spectrometry, and HPLC.
A Tiered Approach to Biological Screening: From Broad Activity to Mechanistic Insight
A logical and resource-efficient screening strategy begins with broad, high-throughput assays to identify any significant biological activity.[5] Positive "hits" from this primary screen then justify progression to more specific, resource-intensive secondary and tertiary assays to elucidate the mechanism of action. This tiered approach ensures that research efforts are focused on the most promising avenues.
Below is a DOT script visualizing the proposed tiered screening workflow.
Caption: Tiered screening cascade for this compound.
Tier 1: Primary Screening Protocols
The initial screening phase is designed to detect a broad range of biological activities. The selection of these assays is based on the well-documented potential of the 1,3,4-oxadiazole scaffold.[3][6][7]
In Vitro Anticancer Cytotoxicity Screening
Rationale: Numerous 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3][8] The mechanism often involves the inhibition of critical enzymes like kinases, topoisomerases, or tubulin polymerization.[9][10][11] Therefore, a primary screen against a panel of human cancer cell lines is a logical first step.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media until they reach ~80% confluency.[12]
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
Representative Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | 12.5 |
| This compound | A549 | 25.8 |
| This compound | HCT-116 | 18.2 |
| This compound | HEK293 | > 100 |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
Antimicrobial Susceptibility Testing
Rationale: The oxadiazole nucleus is present in several antimicrobial agents.[13][14] Its derivatives have shown activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains.[15]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][15]
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Representative Data Presentation:
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | 16 | > 128 | 32 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | 4 |
In Vitro Anti-inflammatory Screening
Rationale: Oxadiazole derivatives have been reported to possess significant anti-inflammatory properties, potentially by inhibiting enzymes involved in the inflammatory cascade or by preventing protein denaturation.[7][16][17]
Experimental Protocol: Inhibition of Albumin Denaturation
This simple in vitro assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.[17]
-
Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of 1% aqueous bovine serum albumin (BSA) solution and 0.05 mL of the test compound at various concentrations (e.g., 50, 100, 200 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.
-
Cooling & Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) and measure the turbidity (absorbance) at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Diclofenac sodium can be used as a positive control.[17]
Representative Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |
| This compound | 100 | 45.2% |
| This compound | 200 | 68.7% |
| Diclofenac Sodium (Positive Control) | 100 | 85.4% |
Tier 2 & 3: Interpreting Hits and Guiding Mechanistic Studies
A "hit" from the primary screen is a compound that shows significant activity in one or more assays (e.g., an IC₅₀ < 20 µM in the cytotoxicity assay, a MIC ≤ 32 µg/mL, or >50% inhibition in the anti-inflammatory assay). Such hits warrant progression to secondary and tertiary screening.
-
For Anticancer Hits: The immediate next step is to confirm the dose-dependent activity and determine the selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). An SI > 2 is generally considered promising. Subsequent mechanistic studies could involve cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and screening against specific enzyme targets known to be modulated by oxadiazoles, such as tubulin or various kinases.[6][11]
Below is a DOT script for a hypothetical signaling pathway that could be investigated if the compound shows anticancer activity.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by the test compound.
-
For Antimicrobial Hits: The next steps include determining the spectrum of activity against a broader panel of clinically relevant pathogens (including resistant strains) and assessing whether the effect is bactericidal or bacteriostatic (Minimum Bactericidal Concentration assay). Mechanistic studies could explore effects on bacterial membrane integrity, inhibition of essential enzymes like DNA gyrase, or interference with metabolic pathways like lipoteichoic acid synthesis.[13][18]
-
For Anti-inflammatory Hits: Follow-up studies would typically involve in vivo models, such as the carrageenan-induced rat paw edema model, to confirm activity.[1][16] Mechanistic studies could investigate the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
Conclusion
This guide provides a foundational framework for the initial biological characterization of this compound. By employing a scientifically sound, tiered screening approach, researchers can efficiently and effectively probe the therapeutic potential of this novel compound. The causality behind each experimental choice is rooted in the extensive literature on the 1,3,4-oxadiazole scaffold, providing a strong rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties. The data generated from this initial cascade will be pivotal in making informed decisions about the future trajectory of this promising molecule in the drug development pipeline.
References
-
[Synthesis and Screening of New[1][6][9]Oxadiazole,[1][6][7]Triazole, and[1][6][7]Triazolo[4,3-b][1][6][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega.]([Link])
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An In-Depth Technical Guide to the Solubility and Stability Assessment of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, principally its aqueous solubility and chemical stability. These attributes are not mere data points; they are profound determinants of a drug's ultimate success, governing its absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its bioavailability and therapeutic efficacy.[1] This guide provides an in-depth technical framework for the comprehensive assessment of these properties for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, a member of the medicinally significant 1,3,4-oxadiazole class of heterocyclic compounds.[2][3][4][5]
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse pharmacological activities.[2][4][6] Specifically, the 1,3,4-oxadiazol-2(3H)-one core is of significant interest. The methoxyphenyl substituent introduces a key pharmacophoric element, but also influences properties like lipophilicity and crystal packing, which directly impact solubility. Understanding the interplay of these structural features is paramount. This document will detail the requisite experimental protocols, explain the underlying scientific rationale, and provide a roadmap for generating a robust data package to enable informed decision-making in a drug development program.
Part 1: Comprehensive Solubility Assessment
Aqueous solubility is a master variable in preclinical development. Poor solubility can lead to erratic absorption, low bioavailability, and erroneous results in in vitro assays, ultimately leading to costly failures in later stages.[1][7][8] Therefore, a multi-faceted approach to solubility determination is essential, encompassing both kinetic and thermodynamic measurements.
Kinetic Solubility: A High-Throughput Triage
Kinetic solubility is the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[1][9] It serves as an indispensable early-stage screening tool to quickly rank-order compounds and flag potential liabilities.[1][10]
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Dilution: Rapidly dilute the DMSO solutions 100-fold into aqueous phosphate-buffered saline (PBS) at pH 7.4. This creates a range of final compound concentrations (e.g., 1-200 µM) with a consistent final DMSO concentration (1%).
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period, typically 1.5 to 2 hours.[1]
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or light scattering at a wavelength where the compound has no absorbance (e.g., >600 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Causality and Interpretation: This assay mimics the conditions of many in vitro biological screens where a compound is introduced from a DMSO stock. A low kinetic solubility (e.g., <10 µM) is a red flag, suggesting that the compound may precipitate in assay media, leading to artificially low potency readings. It can also predict challenges in formulating the compound for in vivo studies.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent system at equilibrium.[7][10] This is a more resource-intensive but definitive measurement, crucial for lead optimization and preformulation activities.[1][7][10]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess of solid, crystalline this compound to vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.[1][9]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the undissolved solid from the saturated supernatant by centrifugation at high speed, followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]
-
Solid-State Analysis: It is best practice to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.
Self-Validation and Rationale: The use of multiple pH conditions is critical, as the solubility of ionizable compounds can change dramatically across the physiological pH range of the gastrointestinal tract.[1][9] The extended equilibration time ensures that the measurement reflects a true thermodynamic equilibrium, not a transient supersaturated state.[10] Quantification by a robust method like HPLC-UV provides accuracy and precision.
Data Presentation: Solubility Profile
| Assay Type | Medium | Temperature (°C) | Predicted Solubility (µg/mL) | Predicted Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | Data | Data |
| Thermodynamic | SGF, pH 1.2 | 37 | Data | Data |
| Thermodynamic | FaSSIF, pH 6.5 | 37 | Data | Data |
| Thermodynamic | FeSSIF, pH 5.0 | 37 | Data | Data |
| SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. |
Part 2: Rigorous Stability Assessment
A drug candidate must be sufficiently stable to withstand the conditions of manufacturing, storage, and administration. Stability testing, particularly forced degradation, is a systematic approach to identify potential degradation pathways and develop stability-indicating analytical methods.[11][12] This process is guided by the International Council for Harmonisation (ICH) guidelines.[13][14][15][16]
Forced Degradation (Stress Testing)
Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate its decomposition.[11] The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the parent compound from its degradation products.
Experimental Protocol: Forced Degradation Studies
-
Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 60°C for 7 days.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Solid-State Stress: Expose the solid compound to thermal (e.g., 60°C/75% RH) and photolytic stress.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Causality and Mechanistic Insight: The 1,3,4-oxadiazole ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.[17][18] The methoxy group on the phenyl ring is generally stable but could be liable to oxidative degradation under harsh conditions. This study is not just about "if" it degrades, but "how" and "to what," providing crucial information for formulation development and packaging selection.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[13] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[19]
Method Development Workflow
-
Column and Mobile Phase Screening: Start with a versatile column (e.g., C18) and screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases) to achieve good peak shape for the parent compound.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) or Mass Spectrometric (MS) detector to assess peak purity.[19] The spectrum of the main peak should be consistent across its entire width, and no co-eluting impurities should be detected. This is a critical self-validating step.
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | Data | Data | Data |
| 0.1 M NaOH | 24 h | 60°C | Data | Data | Data |
| 3% H₂O₂ | 24 h | RT | Data | Data | Data |
| Thermal (Solution) | 7 days | 60°C | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B | RT | Data | Data | Data |
Part 3: Visualization of Workflows
Solubility Assessment Workflow
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Stability Assessment Workflow
Caption: Workflow for stability indicating method development via forced degradation.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development. For this compound, the methodologies outlined in this guide provide a robust framework for de-risking its progression as a potential drug candidate. By integrating kinetic and thermodynamic solubility assays with comprehensive forced degradation studies, researchers can build a deep understanding of the molecule's physicochemical behavior. This knowledge is not merely academic; it is the practical foundation upon which sound formulation strategies, reliable analytical methods, and ultimately, safe and effective medicines are built.
References
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
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Pathak, S., Sharma, S., Pathak, V., & Prasad, M. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved January 17, 2026, from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
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Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]
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MDPI. (2022). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. [Link]
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American Chemical Society. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
National Center for Biotechnology Information. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. [Link]
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LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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Thieme Connect. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
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ResearchGate. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 17, 2026, from [Link]
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American Chemical Society. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. [Link]
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ResearchGate. (2021). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]
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BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved January 17, 2026, from [Link]
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U.S. Food & Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
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Journal of Applied Pharmaceutical Research. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. [Link]
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Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
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ResearchGate. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. [Link]
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Methodological & Application
in vitro antimicrobial activity of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
In Vitro Antimicrobial Activity of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, which can enhance biological interactions through hydrogen bonding. This application note provides a detailed guide to evaluating the in vitro antimicrobial activity of a specific derivative, This compound , against a panel of pathogenic bacteria and fungi.
These protocols are designed to be robust and adhere to internationally recognized standards, such as those set by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC), providing a comprehensive profile of the compound's antimicrobial potential.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, research on related 1,3,4-oxadiazole derivatives suggests several potential cellular targets. It is hypothesized that these compounds may interfere with essential microbial enzymes or disrupt cell wall integrity. The oxadiazole core, being a five-membered heterocyclic ring, is electronically versatile and can participate in various non-covalent interactions with biological macromolecules. Some studies on other oxadiazole-containing compounds have indicated inhibition of enzymes crucial for microbial survival and proliferation.
Experimental Protocols
PART 1: Preparation of Stock Solutions and Media
1.1. Compound Stock Solution:
-
Rationale: A high-concentration, sterile stock solution is essential for serial dilutions to minimize the volume of solvent added to the assay, which could otherwise interfere with microbial growth. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds.
-
Protocol:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 1 mL of sterile, analytical grade DMSO to prepare a 10 mg/mL stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
1.2. Media Preparation:
-
Rationale: The choice of culture medium is critical for optimal growth of the test microorganisms and for the accurate determination of antimicrobial activity. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria, as recommended by CLSI. Sabouraud Dextrose Broth (SDB) is commonly used for fungal susceptibility testing.
-
Protocol:
-
Prepare CAMHB and SDB according to the manufacturer's instructions.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the media to cool to room temperature before use.
-
PART 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This protocol is based on the CLSI M07 guidelines.[5][6]
2.1. Inoculum Preparation:
-
Rationale: A standardized inoculum is crucial for the reproducibility of susceptibility tests. The turbidity of the bacterial or fungal suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Protocol:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.10).
-
Within 15 minutes of preparation, dilute the adjusted inoculum 1:150 in the appropriate broth medium (CAMHB for bacteria, SDB for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
2.2. Microplate Assay Setup:
-
Rationale: The 96-well microplate format allows for the efficient testing of multiple concentrations and replicates. A two-fold serial dilution series is prepared to determine the MIC over a wide range of concentrations.
-
Protocol:
-
Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a sterile 96-well microplate.
-
Add 200 µL of the prepared compound stock solution (appropriately diluted from the 10 mg/mL stock to the desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
2.3. Incubation and Interpretation:
-
Rationale: Incubation conditions must be optimal for the growth of the test organisms. The MIC is determined by visual inspection for turbidity.
-
Protocol:
-
Cover the microplate and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Example Data Presentation: MIC of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | 16 |
| Bacillus subtilis ATCC 6633 | Gram-positive Bacteria | 32 |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | >128 |
| Candida albicans ATCC 90028 | Fungus (Yeast) | 32 |
| Aspergillus niger ATCC 16404 | Fungus (Mold) | 64 |
PART 3: Agar Disk Diffusion Assay
This method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[7][8]
3.1. Inoculum and Plate Preparation:
-
Rationale: A confluent lawn of bacteria on a standardized medium (Mueller-Hinton Agar) is essential for uniform diffusion of the antimicrobial agent and clear zone of inhibition.
-
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 2.1.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
3.2. Disk Application and Incubation:
-
Rationale: A sterile paper disk impregnated with the test compound is placed on the inoculated agar. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition.
-
Protocol:
-
Aseptically apply a sterile paper disk (6 mm diameter) to the center of the inoculated MHA plate.
-
Pipette a specific amount (e.g., 20 µL) of a known concentration of the this compound solution onto the disk.
-
Gently press the disk to ensure complete contact with the agar surface.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
3.3. Interpretation:
-
Rationale: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Protocol:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) in millimeters.
-
Example Data Presentation: Zone of Inhibition for this compound (at 100 µ g/disk )
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 18 |
| Bacillus subtilis ATCC 6633 | 15 |
| Escherichia coli ATCC 25922 | 12 |
| Pseudomonas aeruginosa ATCC 27853 | 6 (No inhibition) |
PART 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[9][10]
4.1. Sub-culturing from MIC Assay:
-
Rationale: This step determines whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). By sub-culturing from the clear wells of the MIC assay onto antibiotic-free agar, we can assess the viability of the microorganisms.
-
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the microplate that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the appropriate conditions (35-37°C for 18-24 hours for bacteria; 28-30°C for 24-48 hours for fungi).
-
4.2. Interpretation:
-
Rationale: The absence of growth on the sub-culture plate indicates that the microorganisms were killed by the compound at that concentration.
-
Protocol:
-
After incubation, observe the plates for colony growth.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. In practice, this is often the lowest concentration with no visible growth on the sub-culture plate.
-
Example Data Presentation: MBC/MFC of this compound
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | 16 | 32 | Bactericidal |
| Escherichia coli ATCC 25922 | 64 | >128 | Bacteriostatic |
| Candida albicans ATCC 90028 | 32 | 64 | Fungicidal |
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Decision Tree for Bactericidal vs. Bacteriostatic Action
Caption: Determining bactericidal vs. bacteriostatic activity.
References
- Mazzone, G., Bonina, F., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica.
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.
-
Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Paruch, K., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Janardhanan, J., et al. (2016). The Oxadiazole Antibacterials. Current Opinion in Microbiology, 33, 13-17. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Costa, F. F., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 15, 107-118. Retrieved from [Link]
-
Paruch, K., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial screening of some substituted 1, 3, 4-oxadiazole derivatives. Retrieved from [Link]
-
Veiga-Santos, P., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(4), 945-950. Retrieved from [Link]
Sources
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- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Evaluating the Anticancer Potential of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one on MCF-7 Human Breast Cancer Cells
Abstract
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to evaluate the anticancer potential of a specific derivative, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, using the MCF-7 human breast cancer cell line as an in vitro model. We present an integrated workflow encompassing detailed, step-by-step protocols for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and analysis of key apoptotic proteins. The methodologies are designed to be self-validating through the inclusion of essential controls, ensuring robust and reproducible data. This guide emphasizes the causality behind experimental choices, providing the scientific rationale needed to confidently execute and interpret these foundational assays in cancer drug discovery.
Background and Scientific Rationale
The Compound: this compound
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in oncology research. Its derivatives have been reported to exert anti-proliferative effects through diverse mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs), growth factor receptors such as EGFR, and tubulin polymerization.[3][4] The specific compound, this compound, incorporates a methoxyphenyl group, a feature present in other oxadiazole analogs that have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer.[5][6] Evaluating this compound is a logical step in the search for novel therapeutic agents.
The Model System: MCF-7 Cells
The MCF-7 cell line, established from a pleural effusion of a patient with metastatic breast carcinoma, is one of the most widely used models for breast cancer research.[7][8] Its utility is grounded in several key characteristics:
-
Estrogen Receptor Positive (ER-α+): MCF-7 cells express estrogen receptors, making them representative of the luminal A subtype, the most common type of breast cancer. This allows for the study of hormone-dependent growth and the evaluation of compounds that may interfere with this pathway.[9]
-
Differentiated Mammary Epithelium Phenotype: These cells retain features of differentiated mammary epithelium, providing a more physiologically relevant model compared to less-differentiated lines.[8][10]
-
Well-Characterized: Extensive characterization over 40 years provides a vast body of literature for comparative analysis of experimental results.[9]
A critical consideration when studying estrogenic activity is the presence of phenol red in the culture medium, as it is a weak estrogen. For such studies, the use of phenol-red-free medium is strongly advised to avoid confounding results.[7]
Integrated Experimental Workflow
A systematic evaluation of a novel compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The following workflow provides a logical sequence for characterizing the anticancer effects of this compound.
Caption: High-level workflow for evaluating the compound.
Materials and Reagents
-
Cell Line: MCF-7 (e.g., ATCC HTB-22).
-
Compound: this compound, high purity.
-
Media & Reagents: Eagle's Minimum Essential Medium (EMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent (5 mg/mL in PBS), Solubilization Solution (e.g., isopropanol, DMSO).
-
Apoptosis Assay: Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cell Cycle Assay: Propidium Iodide (PI) staining solution, RNase A.
-
Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, SDS-PAGE gels, PVDF membranes, Skim Milk or BSA for blocking, Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin), HRP-conjugated secondary antibodies, ECL Chemiluminescence Substrate.
-
Equipment: Humidified incubator (37°C, 5% CO2), Class II biosafety cabinet, Centrifuge, 96-well microplate reader, Flow cytometer, Western blot electrophoresis and transfer apparatus, Gel imaging system.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
This assay quantitatively measures cell metabolic activity, which serves as an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[11][12]
Step-by-Step Methodology:
-
Cell Seeding: Harvest MCF-7 cells during their exponential growth phase. Perform a cell count and seed 1 x 10⁴ cells in 100 µL of complete culture medium per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Causality Check: Include controls: untreated cells (medium only) and vehicle-treated cells (medium with the same concentration of DMSO used for the highest compound dose). These controls are crucial to ensure that the solvent itself does not impact cell viability.
-
-
Incubation: Incubate the plate for 48 hours (or a desired time point) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.[14] Visible purple precipitates should form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Description | Example Value |
| Seeding Density | Cells per well in a 96-well plate | 1.0 x 10⁴ cells |
| Treatment Duration | Incubation time with the compound | 48 hours |
| MTT Incubation | Incubation time with MTT reagent | 4 hours |
| IC₅₀ Value | Concentration for 50% inhibition | [Determined from Curve] |
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay identifies different stages of cell death.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ MCF-7 cells per well in 6-well plates. After 24 hours, treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA-based dissociation) to avoid membrane damage that could lead to false positives.[15] Centrifuge the collected cells.
-
Washing: Wash the cells once with cold PBS to remove residual medium.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Self-Validation: It is essential to set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells to ensure accurate data interpretation.
-
| Quadrant | Cell Population | Interpretation |
| Lower-Left (Annexin V- / PI-) | Viable Cells | Healthy, intact membranes. |
| Lower-Right (Annexin V+ / PI-) | Early Apoptotic Cells | Exposed PS, intact membrane. |
| Upper-Right (Annexin V+ / PI+) | Late Apoptotic/Necrotic | Exposed PS, compromised membrane. |
| Upper-Left (Annexin V- / PI+) | Necrotic Cells | Compromised membrane (likely from injury). |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[18]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.
-
Harvesting: Harvest all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology.[18] Incubate for at least 2 hours at 4°C (can be stored for longer).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.
-
Causality Check: PI also binds to double-stranded RNA. RNase treatment is a critical step to degrade RNA, ensuring that the PI signal comes exclusively from DNA for accurate cell cycle analysis.[19]
-
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for 15 minutes in the dark.[18]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[19] The data is visualized as a histogram of cell count versus fluorescence intensity.
| Cell Cycle Phase | DNA Content | Histogram Peak |
| G0/G1 | 2N | First major peak |
| S | Between 2N and 4N | Region between the two peaks |
| G2/M | 4N | Second major peak (double the G1 intensity) |
Protocol 4: Mechanistic Insights via Western Blotting
Western blotting is used to detect and quantify specific proteins involved in apoptosis, providing mechanistic insights into the compound's mode of action.[20] Key targets include caspases (executioners of apoptosis) and Bcl-2 family proteins (regulators of the intrinsic apoptotic pathway).[21]
Step-by-Step Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Causality Check: Include a loading control like β-actin or GAPDH. This is essential to normalize the data and confirm that any observed changes in target protein levels are not due to differences in the amount of protein loaded per lane.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL chemiluminescent substrate. Capture the signal using a gel imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Express the levels of target proteins relative to the loading control. A decrease in pro-caspase-3 and an increase in its cleaved fragments are hallmarks of apoptosis activation.[22]
Potential Mechanism of Action: Intrinsic Apoptosis Pathway
Many chemotherapeutic agents induce apoptosis via the intrinsic (mitochondrial) pathway. An imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. This triggers the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates effector caspases like caspase-3, leading to cell death.
Caption: A potential intrinsic apoptosis signaling pathway.
References
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Jayaraman, S. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Public Health England. MCF7 - ECACC cell line profiles. Culture Collections. [Link]
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Levenson, A. S., & Jordan, V. C. (1997). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. [Link]
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Banco de Células do Rio de Janeiro. MCF7 - Cell Line. [Link]
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Tel J., & Figdor C.G. (2013). Assaying cell cycle status using flow cytometry. PMC. [Link]
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Wikipedia. MCF-7. [Link]
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University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [Link]
-
Biris, C. G., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. [Link]
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH. [Link]
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Nablo, B. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
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Horton, T. MTT Cell Assay Protocol. [Link]
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University of Leicester. Cell Cycle Tutorial Contents. [Link]
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Szafrański, K., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC - NIH. [Link]
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Gümüş, F., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
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University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
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Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]
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Al-Ostoot, F. H., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
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Al-Romaigh, F. K., et al. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. [Link]
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Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]
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Jończyk, J., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
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Zarrabi Ahrabi, N., & SarveAhrabi, Y. (2021). Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line. ResearchGate. [Link]
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Szafrański, K., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]
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Jończyk, J., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
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Farooq, A., et al. (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. PubMed. [Link]
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Kumar, A., et al. (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH. [Link]
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Application Note: Utilizing 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one for In Vitro Inhibition Profiling of Human Carbonic Anhydrases
Introduction
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] One such derivative, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, belongs to a class of compounds that has demonstrated significant potential as enzyme inhibitors.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays, with a specific focus on human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes.
Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7][8] They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[9] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them important therapeutic targets.[9][10][11] This note details a robust, colorimetric-based assay for determining the inhibitory potency of this compound against cytosolic (hCA I, hCA II) and tumor-associated (hCA IX, hCA XII) isoforms.
Principle of the Assay: The Esterase Activity of Carbonic Anhydrase
The primary physiological function of CAs is the hydration of CO₂. However, they also exhibit promiscuous esterase activity, which provides a convenient method for assessing their inhibition.[7][9] This protocol utilizes the CA-catalyzed hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), into p-nitrophenol (p-NP) and acetate.[9][12] The resulting product, p-NP, is a yellow chromophore with a distinct absorbance maximum at 405 nm.[9] The rate of p-NP formation is directly proportional to the CA activity. In the presence of an inhibitor like this compound, the rate of hydrolysis decreases, allowing for the quantification of inhibitory potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Core Experimental Workflow
The following diagram outlines the key stages of the enzyme inhibition assay, from reagent preparation to data analysis.
Caption: High-level workflow for the hCA inhibition assay.
Detailed Protocols
PART 1: Reagent and Stock Solution Preparation
Causality: Proper preparation and storage of stock solutions are critical for assay reproducibility. The use of DMSO is necessary to solubilize the often hydrophobic test compounds, while the final concentration in the assay must be kept low (<1%) to avoid solvent-induced enzyme inhibition.
-
Assay Buffer (e.g., Tris-HCl): Prepare 100 mM Tris-HCl buffer, pH 7.4. Filter sterilize and store at 4°C.
-
Enzyme Stock Solutions (hCA I, II, IX, or XII):
-
Reconstitute lyophilized human carbonic anhydrase isoforms to a stock concentration of 1 mg/mL in sterile, ice-cold deionized water.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C. On the day of the assay, dilute the enzyme stock with Assay Buffer to the desired working concentration (e.g., 0.2-0.3 µM).[9]
-
-
Substrate Stock Solution (p-Nitrophenyl Acetate, p-NPA):
-
Test Inhibitor Stock Solution (this compound):
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Store at -20°C in small aliquots.
-
-
Reference Inhibitor Stock Solution (Acetazolamide, AZA):
-
Prepare a 10 mM stock solution of Acetazolamide (a standard, broad-spectrum CA inhibitor) in DMSO. Store at -20°C.
-
PART 2: 96-Well Plate Inhibition Assay
Self-Validation: This protocol incorporates multiple controls (negative, positive, blank) to ensure the validity of the results. The negative control (enzyme + vehicle) defines 100% activity, while the positive control (enzyme + AZA) confirms assay sensitivity to known inhibitors. Blank wells correct for non-enzymatic substrate hydrolysis.
-
Plate Preparation:
-
Design a 96-well plate map to include blanks, negative controls (vehicle), positive controls (Acetazolamide), and test compound wells at various concentrations.
-
Blank Wells: Add 100 µL of Assay Buffer.
-
All Other Wells: Add 50 µL of the appropriate hCA working solution to each well.[9]
-
-
Inhibitor Addition:
-
Perform serial dilutions of the 10 mM stock of this compound and Acetazolamide in Assay Buffer containing a consistent final concentration of DMSO.
-
Add 50 µL of the serially diluted test compound or control inhibitor to the respective wells.[9]
-
Negative Control Wells: Add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
-
Pre-incubation:
-
Gently tap the plate to mix.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding interaction between the enzyme and the inhibitors.[9]
-
-
Initiation of Reaction:
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 405 nm at 30-second intervals for 10-15 minutes.
-
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, plot absorbance (405 nm) versus time (minutes). The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (ΔAbs/min).[9]
-
Correct for Blank: Subtract the rate of the blank wells (non-enzymatic hydrolysis) from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100 where V₀_inhibitor is the rate in the presence of the test compound and V₀_vehicle is the rate of the negative control (vehicle only).
-
Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Representative Data
The inhibitory potential of this compound and its analogs is often isoform-specific. Below is a table of representative inhibition data (Ki values, which are related to IC₅₀) for similar heterocyclic compounds against key hCA isoforms.
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| 1,3,4-Oxadiazole/Triazole Thiols | 1120 | 89.4 | 9.8 |
| 1,2,4-Oxadiazole Sulfonamides | >10,000 | 8.8 | 25.3 |
| Acetazolamide (Reference) | 250 | 12 | 25 |
Note: Data is illustrative and compiled from studies on structurally related oxadiazole inhibitors to provide context for expected potency and selectivity.[4][6]
Mechanistic Insights
The inhibitory mechanism of many heterocyclic compounds, including oxadiazoles, against carbonic anhydrases involves the coordination of the heterocyclic nitrogen and/or exocyclic atoms to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. This binding displaces a key water/hydroxide molecule, thereby disrupting the catalytic cycle. The specific orientation and interactions of the inhibitor's side chains, such as the 4-methoxyphenyl group, with amino acid residues lining the active site cavity determine the compound's potency and isoform selectivity.
Caption: Proposed mechanism of carbonic anhydrase inhibition.
References
-
Elleuche, S., & Pöggeler, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7273. Available at: [Link]
-
BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. BindingDB. Retrieved from [Link]
-
Anderson, J., et al. (2012). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 89(9), 1177-1180. Available at: [Link]
-
Tucker, W. (2023). Carbonic Anhydrase Inhibitors. Lecturio. Available at: [Link]
-
Shbaklo, S., & Costanzo, L. (2023). Carbonic Anhydrase Inhibitors. StatPearls [Internet]. NCBI Bookshelf. Available at: [Link]
-
ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]
-
Ilgaz, S., et al. (2008). Carbonic Anhydrase Inhibitors. Inhibition of the Cytosolic and Tumor-Associated Carbonic Anhydrase Isozymes I, II and IX With Some 1,3,4-oxadiazole- And 1,2,4-triazole-thiols. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 101-7. Available at: [Link]
-
Mazzone, G., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica, 37(10), 685-700. Available at: [Link]
-
Mazzone, G., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Semantic Scholar. Retrieved from [Link]
-
Pathak, S., et al. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. Available at: [Link]
-
Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
-
Kumar, B., et al. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5225-33. Available at: [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5247. Available at: [Link]
-
Sławiński, J., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(22), 5337. Available at: [Link]
-
Sharma, A., et al. (2021). Design and development of 5-(4H)-oxazolones as potential inhibitors of human carbonic anhydrase VA: towards therapeutic management of diabetes and obesity. Journal of Biomolecular Structure & Dynamics, 39(16), 6061-6070. Available at: [Link]
-
Krasavin, M., et al. (2019). Continued exploration of 1,2,4-oxadiazole periphery for carbonic anhydrase-targeting primary arene sulfonamides: Discovery of subnanomolar inhibitors of membrane-bound hCA IX isoform that selectively kill cancer cells in hypoxic environment. European Journal of Medicinal Chemistry, 164, 92-105. Available at: [Link]
-
Krasavin, M., et al. (2018). Heterocyclic periphery in the design of carbonic anhydrase inhibitors: 1,2,4-Oxadiazol-5-yl benzenesulfonamides as potent and selective inhibitors of cytosolic hCA II and membrane-bound hCA IX isoforms. Bioorganic & Medicinal Chemistry, 26(1), 143-150. Available at: [Link]
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A Comprehensive Protocol for Assessing the Antioxidant Activity of 1,3,4-Oxadiazolone Derivatives
[Application Notes and Protocols]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the in vitro assessment of the antioxidant activity of synthesized 1,3,4-oxadiazolone derivatives. It outlines the scientific principles, step-by-step protocols, and data interpretation for three widely accepted antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. Visual workflows and data presentation tables are included to facilitate ease of use and comparison.
Introduction: The Rationale for Antioxidant Assessment of 1,3,4-Oxadiazolone Derivatives
Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes.[1] An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][2][3] Antioxidants are compounds that can delay, prevent, or remove oxidative damage by neutralizing these free radicals.[1]
Heterocyclic compounds, particularly those containing nitrogen and sulfur, have garnered significant interest for their potential as antioxidant agents.[1][3] The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6][7] The unique electronic and structural features of 1,3,4-oxadiazolone derivatives make them promising candidates for novel antioxidant development.[8][9] Hydroxy substitutions on phenyl rings attached to the heterocyclic core are known to enhance antioxidant activity.[3][10] Therefore, a robust and standardized protocol for evaluating the antioxidant capacity of newly synthesized 1,3,4-oxadiazolone derivatives is crucial for identifying lead compounds in drug discovery programs.[11]
This guide details three complementary in vitro assays to provide a comprehensive antioxidant profile of the test compounds. No single assay can fully capture the complex mechanisms of antioxidant action, making a multi-assay approach essential.[12]
Foundational In Vitro Antioxidant Assays
The selection of appropriate in vitro antioxidant assays is critical for obtaining meaningful and comparable results. The assays detailed below are based on different chemical principles, allowing for a broader understanding of the antioxidant potential of the 1,3,4-oxadiazolone derivatives. These methods are widely used due to their simplicity, speed, and reliability.[13][14]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a popular and straightforward method for assessing free radical scavenging activity.[14][15] It utilizes the stable free radical DPPH, which has a deep violet color in solution and a characteristic absorbance maximum around 517 nm.[14][16] When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to the more stable DPPH-H molecule, resulting in a color change from violet to pale yellow.[16] The decrease in absorbance is directly proportional to the radical scavenging activity of the antioxidant.[14]
Causality of Experimental Choices:
-
Solvent: Methanol or ethanol are commonly used as they readily dissolve both the DPPH radical and a wide range of organic compounds.[15][17]
-
Wavelength: The maximum absorbance of the DPPH radical is at 517 nm, making it the optimal wavelength for monitoring the reaction.[15][16]
-
Incubation Time: A set incubation period is necessary to allow the reaction to reach a steady state or completion. This is typically 30-60 minutes in the dark to prevent photodegradation of the DPPH radical.[15][16]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[18] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[18][19] The resulting blue-green radical cation has a characteristic absorbance at 734 nm.[18] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[18]
Causality of Experimental Choices:
-
Radical Generation: Potassium persulfate is a reliable oxidizing agent for generating the ABTS radical cation. The overnight incubation ensures complete formation of the radical.[19]
-
Wavelength: The ABTS•+ has a distinct absorbance peak at 734 nm, which is used for spectrophotometric measurement.[18]
-
pH: The assay is typically performed at a neutral pH to ensure the stability of the radical and the test compounds.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[20][21] The reaction is carried out in an acidic medium (pH 3.6) where a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the antioxidant.[20] The intensity of the blue color, measured at an absorbance of 593 nm, is directly proportional to the reducing power of the sample.[20]
Causality of Experimental Choices:
-
Low pH: The acidic environment (pH 3.6) is crucial for maintaining the solubility of iron and promoting the reduction of the Fe³⁺-TPTZ complex.[20]
-
Complexing Agent: TPTZ forms a stable complex with Fe²⁺, resulting in a distinct color change that can be easily quantified.[20]
-
Wavelength: The Fe²⁺-TPTZ complex exhibits a maximum absorbance at 593 nm.[20]
Experimental Protocols
General Preparations
-
Sample Preparation: Dissolve the synthesized 1,3,4-oxadiazolone derivatives in a suitable solvent (e.g., DMSO, methanol, or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL or 10 mM). Prepare a series of dilutions from the stock solution to determine the concentration-dependent activity.
-
Reference Standards: Prepare stock solutions of standard antioxidants such as Ascorbic Acid, Trolox (a water-soluble analog of Vitamin E), and Gallic Acid in the same solvent as the test compounds. These standards are used to create a calibration curve and to express the antioxidant activity of the test compounds in terms of equivalents (e.g., Trolox Equivalent Antioxidant Capacity - TEAC).[22][23]
DPPH Assay Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the test compound at each concentration and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
ABTS Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[19][24]
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[19]
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound or standard to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.
-
Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the test compound to that of Trolox.[22]
-
FRAP Assay Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound, standard (FeSO₄·7H₂O), or blank (solvent) to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.[21]
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the FeSO₄·7H₂O standards.
-
Express the FRAP value of the test compounds as ferrous iron equivalents (e.g., in µM Fe²⁺/mg of compound).
-
Visualization of Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Data Presentation and Interpretation
For clear and concise presentation of the results, the antioxidant activities of the 1,3,4-oxadiazolone derivatives should be summarized in a table.
| Compound ID | DPPH Scavenging (IC₅₀, µM) | ABTS Scavenging (TEAC, µM Trolox/µM compound) | Ferric Reducing Power (FRAP Value, µM Fe²⁺/µM compound) |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| ... | |||
| Ascorbic Acid | |||
| Trolox | |||
| Gallic Acid |
A lower IC₅₀ value in the DPPH and ABTS assays indicates a higher antioxidant activity. A higher TEAC value and FRAP value also signify greater antioxidant potential. By comparing the results across the three assays, a comprehensive understanding of the antioxidant mechanisms of the 1,3,4-oxadiazolone derivatives can be achieved. For instance, a compound that shows high activity in the DPPH and ABTS assays but low activity in the FRAP assay may primarily act as a radical scavenger rather than a reducing agent.
Conclusion
This application note provides a detailed and scientifically grounded protocol for assessing the antioxidant activity of 1,3,4-oxadiazolone derivatives. By employing the DPPH, ABTS, and FRAP assays, researchers can obtain a comprehensive in vitro antioxidant profile of their synthesized compounds. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, facilitating the identification of promising antioxidant candidates for further drug development.
References
- A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.).
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.).
- Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - MDPI. (n.d.).
- FRAP - Measuring antioxidant potential - Arbor Assays. (2016, September 1).
- A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - Ultimate Treat. (2024, December 9).
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.).
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin - Sigma-Aldrich. (n.d.).
- FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.).
- The ABTS Antioxidant Assay: A Comprehensive Technical Guide - Benchchem. (n.d.).
- A Review: Analytical methods used for In vitro Antioxidant studies - IJNRD. (2024, March 3).
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26).
- Recent Applications for in Vitro Antioxidant Activity Assay. (2016, June 9).
- ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. (n.d.).
- Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level - ResearchGate. (n.d.).
- ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.).
- Abts assay protocol pdf - GM Binder. (n.d.).
- Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods - MDPI. (n.d.).
- A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - NIH. (n.d.).
- Design and Evaluation of Selective Heterocyclic Antioxidant Compounds. (n.d.).
- Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (2014, November 1).
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (n.d.).
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed. (2021, December 22).
- Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives - MDPI. (n.d.).
- Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. (n.d.).
- DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.).
- Multitarget Pharmacology of Sulfur-Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives - PubMed. (2024, July 25).
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- Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - NIH. (2025, November 25).
- Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - RSC Publishing. (2023, May 15).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.).
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- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8).
- Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - SciSpace. (2017, January 26).
- Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Publishing. (n.d.).
- Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives - Benchchem. (n.d.).
- Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide | History of Medicine. (2023, February 28).
- Synthesis, Characterization and Antioxidant Activity Evaluation of some 1,3,4-thiadiazole and 1,3,4-oxadiazole compounds | Request PDF - ResearchGate. (2025, August 6).
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Application Notes and Protocols for the Anti-inflammatory Investigation of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate the anti-inflammatory potential of the novel compound, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for both in vitro and in vivo studies.
Introduction: The Promise of 1,3,4-Oxadiazole Scaffolds in Inflammation Research
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][3][4][5] The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is of particular interest, as chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6][7]
This guide focuses on a specific derivative, this compound, as a candidate for anti-inflammatory drug discovery. The protocols detailed herein are designed to systematically evaluate its efficacy and elucidate its potential mechanism of action.
Hypothesized Mechanism of Action
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[8] Some 1,3,4-oxadiazole derivatives have been shown to act as inhibitors of COX and/or 5-lipoxygenase (5-LOX) enzymes.[9] Furthermore, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11][12][13] It is hypothesized that this compound may exert its anti-inflammatory effects by modulating one or more of these key pathways.
Caption: Hypothesized anti-inflammatory signaling pathways targeted by this compound.
Part 1: In Vitro Anti-inflammatory Evaluation
The initial assessment of the anti-inflammatory properties of this compound will be conducted using an in vitro model of inflammation. Lipopolysaccharide (LPS)-stimulated macrophages are a well-established and widely used model for this purpose.[14][15] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and IL-6.[14][16]
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol 1.1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treatment: Remove the old medium and pre-treat the cells with various concentrations of the test compound for 1 hour.[17]
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[17][18] Include a vehicle control group (DMSO + LPS) and a negative control group (medium only).
Protocol 1.2: Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed reduction in inflammatory mediators is due to the anti-inflammatory activity of the compound or its cytotoxicity.
-
After the 24-hour incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 1.3: Nitric Oxide (NO) Determination (Griess Assay)
-
Collect 100 µL of cell culture supernatant from each well of the treated plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[17]
-
Use a sodium nitrite solution to generate a standard curve.
Protocol 1.4: Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions provided with the human TNF-α and IL-6 ELISA kits.[19][20][21][22][23]
-
Briefly, the assay involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
The supernatant samples and standards are then added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from the standard curve.[20][22]
Data Presentation: In Vitro Results
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0 (Vehicle) | 100 | 0 | 0 | 0 |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control |
Positive control could be a known anti-inflammatory drug like Dexamethasone or Indomethacin.
Part 2: In Vivo Anti-inflammatory Evaluation
To confirm the in vitro findings and assess the compound's efficacy in a whole-organism system, an in vivo model of acute inflammation is employed. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible assay for screening novel anti-inflammatory agents.[24][25][26] Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and cytokines.[25]
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g).
-
Housing: House the animals under standard laboratory conditions with free access to food and water.
-
Grouping: Divide the rats into at least three groups:
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Test compound (this compound) at various doses.
-
Positive control (e.g., Indomethacin at 10 mg/kg).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[25][27]
-
Compound Administration: Administer the vehicle, test compound, or positive control orally (p.o.) 1 hour before carrageenan injection.[25]
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[25][26]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[25]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each rat at each time point: Edema (mL) = Vt - V0, where Vt is the paw volume at time t and V0 is the initial paw volume.[25]
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
-
Data Presentation: In Vivo Results
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0 | |
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Indomethacin | 10 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preliminary evaluation of the anti-inflammatory properties of this compound. Successful demonstration of efficacy in these assays would warrant further investigation into its precise molecular targets and its potential as a therapeutic agent for inflammatory diseases.
References
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use of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one as a molecular probe
Application Note & Protocol
Utilizing MPO-01™ [5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one] as a Selective Molecular Probe for Fatty Acid Amide Hydrolase (FAAH) Activity
Introduction
The endocannabinoid system (ECS) is a critical neuromodulatory network that influences a wide range of physiological processes, including pain sensation, mood, and inflammation.[1][2] Fatty Acid Amide Hydrolase (FAAH), a key enzyme in this system, is an integral membrane protein belonging to the serine hydrolase family.[3][4][5] It is responsible for the catabolism of fatty acid amides, most notably the endocannabinoid anandamide (AEA), thereby terminating its signaling.[6][7] Given its central role, FAAH has emerged as a significant therapeutic target for pain management and various central nervous system disorders.[1][8] The development of selective inhibitors for FAAH allows for the enhancement of endogenous cannabinoid tone in a spatially and temporally specific manner, offering a more nuanced therapeutic approach than direct cannabinoid receptor agonists.[1][9]
The 1,3,4-oxadiazol-2-one scaffold has been identified as a potent and selective pharmacophore for FAAH inhibition.[10][11] MPO-01™ [this compound] is a member of this chemical class, designed as a high-selectivity molecular probe for interrogating FAAH activity in complex biological samples. Its mechanism of action and favorable chemical properties make it an ideal tool for researchers in neuroscience, pharmacology, and drug development to study the role of FAAH in both healthy and diseased states. This document provides a comprehensive guide to the application of MPO-01™ as a molecular probe for quantifying FAAH activity.
Principle of the Assay
The utility of MPO-01™ as a molecular probe is based on its function as a selective, mechanism-based inhibitor of FAAH. Standard methods for measuring FAAH activity often employ a fluorogenic substrate.[7][12] In a typical assay, FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA), to release the highly fluorescent compound 7-amino-4-methylcoumarin (AMC).[7][12] The rate of increase in fluorescence is directly proportional to the enzymatic activity of FAAH.[12]
By introducing MPO-01™, researchers can quantify its inhibitory effect on FAAH. The probe competes with the substrate for the active site of the enzyme. A reduction in the rate of fluorescence generation in the presence of MPO-01™ indicates specific inhibition of FAAH, allowing for the determination of key inhibitory constants such as the IC₅₀ value.
Key Characteristics of MPO-01™ Molecular Probe
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₈N₂O₃ | Derived |
| Molecular Weight | 192.17 g/mol | Derived |
| Physical Form | Crystalline Solid | [13] |
| Purity (Typical) | ≥98% (HPLC) | Standard |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol | Inferred |
| Storage | Store at -20°C, protect from light | [12] |
Mechanism of Action: Covalent Modification of the Catalytic Serine
MPO-01™, like other oxadiazolone inhibitors, acts as a covalent modifier of the FAAH active site. The enzyme's catalytic triad (Ser241-Ser217-Lys142) is central to its hydrolytic activity.[9] The catalytic serine, Ser241, acts as the primary nucleophile. The oxadiazolone ring of MPO-01™ is an effective electrophile that, upon binding to the active site, is attacked by the hydroxyl group of Ser241. This leads to the opening of the oxadiazolone ring and the formation of a stable, covalent carbamate linkage with the enzyme, effectively inactivating it.[1] This tight-binding, slowly reversible inhibition ensures a durable and measurable effect, making it an excellent probe for activity-based profiling.[10][11]
Caption: Mechanism of FAAH inhibition by MPO-01™ probe.
Required Materials
-
Reagents:
-
Equipment:
-
Fluorescence microplate reader with filters for Ex/Em = 360/465 nm (or similar, depending on the substrate)[12]
-
Incubator set to 37°C
-
Multichannel pipette
-
Standard laboratory consumables (tubes, tips, etc.)
-
Experimental Protocol: IC₅₀ Determination of MPO-01™
This protocol details the steps to determine the concentration of MPO-01™ required to inhibit 50% of FAAH activity (IC₅₀).
6.1. Reagent Preparation
-
MPO-01™ Stock Solution: Prepare a 10 mM stock solution of MPO-01™ in anhydrous DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C.
-
Substrate Solution: Prepare the fluorogenic FAAH substrate according to the manufacturer's instructions (e.g., from a commercial kit). Protect from light.
-
FAAH Enzyme Solution: Dilute the FAAH enzyme to the desired concentration in the provided ice-cold assay buffer. The final concentration should be sufficient to produce a robust signal within the linear range of the assay. Keep the enzyme on ice at all times.
-
Serial Dilutions of MPO-01™: Perform a serial dilution of the MPO-01™ stock solution in assay buffer to create a range of concentrations for testing (e.g., from 100 µM down to 1 pM). Also prepare a vehicle control containing the same final concentration of DMSO as the highest MPO-01™ concentration.
6.2. Assay Procedure
-
Plate Setup: To a 96-well white microplate, add the following to triplicate wells:
-
Test Wells: 50 µL of the MPO-01™ serial dilutions.
-
Positive Control (100% Activity): 50 µL of assay buffer containing DMSO (vehicle control).
-
Negative Control (No Enzyme): 50 µL of assay buffer.
-
-
Enzyme Addition: Add 20 µL of the diluted FAAH enzyme solution to the "Test Wells" and "Positive Control" wells. Add 20 µL of assay buffer to the "Negative Control" wells.
-
Pre-incubation: Mix gently by tapping the plate. Pre-incubate the plate at 37°C for 15 minutes to allow the probe to interact with the enzyme.
-
Reaction Initiation: Add 30 µL of the prepared substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/465 nm) every 60 seconds for 30-60 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Normalize Data:
-
Subtract the rate of the "Negative Control" (background) from all other wells.
-
Calculate the percentage of inhibition for each MPO-01™ concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)) Where V_inhibitor is the rate in the presence of MPO-01™ and V_vehicle is the rate of the vehicle control.
-
-
Determine IC₅₀: Plot the % Inhibition versus the log of the MPO-01™ concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of MPO-01™.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Substrate degradation; Contaminated buffer | Prepare fresh substrate solution; Use fresh, high-purity assay buffer. |
| No or Low Signal | Inactive enzyme; Incorrect filter settings | Use a fresh aliquot of enzyme; Confirm plate reader settings match substrate's Ex/Em wavelengths. |
| Noisy Data | Pipetting errors; Insufficient mixing | Use calibrated pipettes and proper technique; Gently tap the plate to mix after each addition. |
| Poor Curve Fit | Inappropriate concentration range | Adjust the serial dilution range of MPO-01™ to ensure a full dose-response curve is captured. |
References
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (URL: [Link])
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). (URL: [Link])
-
Maccarrone, M., et al. (2016). Assay of FAAH Activity. Methods in Molecular Biology. (URL: [Link])
-
Lehtonen, M., et al. (2013). Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
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Maccarrone, M., et al. (2016). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology. (URL: [Link])
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Jo, J., et al. (2023). Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections. bioRxiv. (URL: [Link])
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Jo, J., et al. (2024). Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of Staphylococcus aureus Infections. Journal of the American Chemical Society. (URL: [Link])
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PubChem Compound Summary for CID 5338575, 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. (URL: [Link])
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Tantry, S. J., et al. (2010). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online. (URL: [Link])
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Lehtonen, M., et al. (2013). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
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Jo, J., et al. (2023). Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections. bioRxiv. (URL: [Link])
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Jo, J., et al. (2024). Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections. ResearchGate. (URL: [Link])
-
Lehtonen, M., et al. (2013). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
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Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry. (URL: [Link])
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Jo, J., et al. (2024). Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of Staphylococcus aureus Infections. Semantic Scholar. (URL: [Link])
-
Ramer, R., et al. (2012). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. International Journal of Cancer. (URL: [Link])
-
Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData. (URL: [Link])
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Mock, E. D., et al. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. (URL: [Link])
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Silvestri, C., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells. (URL: [Link])
-
Eltyshev, V. M., et al. (2021). Synthesis and Spectral-Luminescent Properties of 2-Aryl-5-butyl-1,3,4-oxadiazoles. Russian Journal of General Chemistry. (URL: [Link])
-
Fichna, J., et al. (2014). Selective inhibition of FAAH produces antidiarrheal and antinociceptive effect mediated by endocannabinoids and cannabinoid-like fatty acid amides. Neurogastroenterology & Motility. (URL: [Link])
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Kumar, G. V., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. International Journal of Medicinal Chemistry. (URL: [Link])
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Application Notes & Protocols: A Comprehensive Methodological Guide to Studying the Pharmacokinetics of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodological framework for the comprehensive pharmacokinetic characterization of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, a novel heterocyclic entity with therapeutic potential. Recognizing that a compound's efficacy and safety are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, this guide presents a logical, multi-tiered approach from initial analytical method development to in vivo studies. The protocols herein are synthesized from established practices for analogous small molecules and 1,3,4-oxadiazole derivatives, providing a robust starting point for preclinical investigation. We emphasize the causality behind experimental choices to empower researchers to not only execute but also adapt these methods to their specific research questions.
Introduction: The Imperative for Pharmacokinetic Profiling
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific analogue, this compound, represents a promising candidate for further development. However, translating in vitro potency into in vivo efficacy requires a thorough understanding of its pharmacokinetic (PK) behavior.[3][4]
Early and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a cornerstone of modern drug discovery, serving to de-risk candidates and guide medicinal chemistry efforts.[5][6] By characterizing how the body acts on the drug, we can predict its concentration at the target site and optimize dosing regimens to maximize therapeutic benefit while minimizing toxicity.[7] This guide outlines a systematic approach, beginning with the foundational requirement for any PK study: a robust and validated bioanalytical method.
Foundational Step: Bioanalytical Method Development and Validation
The accurate quantification of this compound in complex biological matrices (e.g., plasma, blood, tissue homogenates) is the bedrock of any pharmacokinetic study. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed.[8][9]
Causality: Why LC-MS/MS?
-
Selectivity: Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of the parent drug and its metabolites, even in the presence of endogenous matrix components. This is achieved by monitoring a specific precursor ion to product ion fragmentation pathway unique to the analyte.
-
Sensitivity: LC-MS/MS can achieve lower limits of quantification (LLOQ) in the low ng/mL or even pg/mL range, which is essential for accurately defining the terminal elimination phase of the drug's concentration-time profile.[8]
-
Versatility: The method can be readily adapted to quantify metabolites, provided their structures are known or hypothesized, by developing specific MRM transitions for each.
Protocol: LC-MS/MS Method Development
Objective: To develop and validate a sensitive and selective method for quantifying this compound in rat plasma.
Materials:
-
This compound reference standard
-
An appropriate internal standard (IS), structurally similar (e.g., a stable isotope-labeled version or another oxadiazole derivative)
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA) or ammonium formate
-
Control rat plasma (K2EDTA anticoagulant)
Protocol Steps:
-
Mass Spectrometer Tuning:
-
Prepare a ~1 µg/mL solution of the analyte and the IS in 50:50 ACN:H₂O.
-
Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source in both positive and negative ion modes to determine which provides a better response.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Identify the precursor ion (typically [M+H]⁺ or [M-H]⁻).
-
Perform product ion scans to identify stable, high-intensity product ions for MRM transitions. The collision energy for each transition must be optimized.
-
-
Chromatographic Separation:
-
Select a suitable HPLC column. A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a common starting point for small molecules.[8][10]
-
Develop a gradient elution method using mobile phases such as 0.1% FA in water (A) and 0.1% FA in ACN (B). A typical starting gradient might be 5-95% B over 3-5 minutes.
-
The goal is to achieve a sharp, symmetrical peak for the analyte and IS, with adequate retention to separate them from the solvent front and any matrix interference.
-
-
Sample Preparation:
-
The objective is to efficiently extract the analyte from plasma proteins. Protein precipitation is a rapid and effective method.
-
To 50 µL of plasma, add 150 µL of ACN containing the IS at a fixed concentration.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated protein.[11]
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Method Validation:
-
Once optimized, the method must be validated according to regulatory guidelines (e.g., FDA, ICH M12).[12] Key parameters to assess include:
-
Linearity and Range: Analyze calibration standards at 8-10 concentrations to demonstrate a linear response.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Selectivity: Test for interference from blank matrix from multiple sources.
-
Matrix Effect: Assess ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
-
-
| Parameter | Target Value | Rationale |
| LLOQ | < 10 ng/mL | To accurately capture the terminal elimination phase.[8] |
| Linearity (r²) | > 0.99 | Ensures a proportional response across the concentration range. |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Guarantees the measured value is close to the true value. |
| Precision (%CV) | < 15% (20% at LLOQ) | Ensures reproducibility of the measurement. |
In Vitro ADME Profiling: Predicting In Vivo Behavior
Before committing to animal studies, a panel of in vitro ADME assays should be conducted to predict the compound's in vivo pharmacokinetic properties.[5][13] These cost-effective screens help identify potential liabilities early, allowing for compound optimization.[14]
Experimental Workflow for In Vitro ADME
Caption: Tiered workflow for in vitro ADME profiling.
Key In Vitro Protocols
A. Metabolic Stability
-
Causality: This assay predicts the extent of first-pass metabolism in the liver, which directly impacts oral bioavailability. It measures the rate at which the compound is cleared by metabolic enzymes.[15]
-
Protocol:
-
Incubate the test compound (typically at 1 µM) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYPs).[11]
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with cold acetonitrile.
-
Analyze the concentration of the remaining parent compound using the validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
-
B. Plasma Protein Binding (PPB)
-
Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High PPB can limit efficacy and reduce clearance. Rapid Equilibrium Dialysis (RED) is a common and reliable method.[6]
-
Protocol:
-
Add the test compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate at 37°C until equilibrium is reached (typically 4-6 hours).
-
Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
C. Permeability (Caco-2 Assay)
-
Causality: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. It helps classify compounds based on their potential for oral absorption.[6]
-
Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate.
-
After ~21 days, when a monolayer has formed, add the test compound to the apical (A) side.
-
Measure the amount of compound that appears on the basolateral (B) side over time.
-
To assess active efflux, perform the experiment in reverse (B to A).
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
In Vivo Pharmacokinetic Study in Rodents
The integration of ADME properties is best observed through in vivo studies.[3][4] The rat is a standard preclinical species for initial PK assessment. The primary goal is to determine key PK parameters like Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Bioavailability (F%).
Experimental Design
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[8]
-
Housing: Animals should be housed in temperature- and light-controlled conditions with ad libitum access to food and water.
-
Groups:
-
Group 1 (Intravenous, IV): n=3-4 rats. Dose = 1-2 mg/kg via tail vein bolus. The IV dose serves as the 100% bioavailable reference.
-
Group 2 (Oral, PO): n=3-4 rats. Dose = 5-10 mg/kg via oral gavage.
-
-
Dose Formulation: The compound should be formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol). The formulation must be tested for solubility and stability.
-
Blood Sampling: A sparse sampling design can be utilized to minimize stress on individual animals.[4] Blood samples (~100 µL) are collected from the tail vein or saphenous vein into EDTA-coated tubes at predetermined time points.
-
IV Sampling: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Sampling: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis by the validated LC-MS/MS method.
Data Analysis Workflow
Caption: Workflow for pharmacokinetic data analysis.
Calculation of Key PK Parameters
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
| Parameter | Definition | Calculation (Simplified) |
| Cmax | Maximum observed plasma concentration | From experimental data |
| Tmax | Time to reach Cmax | From experimental data |
| AUC | Area Under the concentration-time Curve | AUC = ∫C(t)dt (calculated using trapezoidal rule) |
| t½ | Terminal elimination half-life | t½ = 0.693 / λz (where λz is the terminal slope) |
| CL | Clearance | CL = Dose_IV / AUC_IV |
| Vdss | Volume of distribution at steady state | Vdss = (Dose_IV * AUMC_IV) / (AUC_IV)² |
| F% | Oral Bioavailability | F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Conclusion and Forward Look
This guide provides a comprehensive and technically grounded methodology for evaluating the pharmacokinetics of this compound. By following this structured approach—from building a robust bioanalytical method to integrating in vitro and in vivo data—researchers can generate a high-quality PK profile. This profile is critical for making informed decisions, guiding further non-clinical development, and ultimately predicting the compound's behavior in humans through techniques like physiologically based pharmacokinetic (PBPK) modeling.[13] The principles and protocols described herein are designed to be both authoritative and adaptable, ensuring scientific integrity throughout the drug discovery process.
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Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita Website. [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories Website. [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs Website. [Link]
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Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from Concept Life Sciences Website. [Link]
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Lin, J. H. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Drug Metabolism, 11(2). [Link]
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Bentham Science Publishers. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Bentham Science. [Link]
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Gao, F., et al. (2015). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. Scientific Reports, 5, 11906. [Link]
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Carbone, D., et al. (2022). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 27(21), 7258. [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from National Cancer Institute Website. [Link]
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U.S. Food and Drug Administration. (2022). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. FDA. [Link]
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Smith, P. C. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design [Video]. YouTube. [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. [Link]
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Saaid, F. H., Dawood, S. J., & Marbeen, B. H. (2018). Synthesis and Characterization of 1,3,4- oxadiazole Derivatives using an Ultrasonic Technique. Al-Mustansiriyah Journal of Science, 29(2), 1-8. [Link]
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Satyavert, et al. (n.d.). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Semantic Scholar. [Link]
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Izgi, B., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
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Gontarczyk, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2386. [Link]
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Khokhlov, A. L., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 10(1), 1-11. [Link]
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Bondock, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 11326-11352. [Link]
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RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Thieme. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis Online. [Link]
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Pervez, H., et al. (2015). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. Molecules, 20(4), 5551-5568. [Link]
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Srinubabu, G., et al. (2008). Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design. Chemical & Pharmaceutical Bulletin, 56(1), 28-33. [Link]
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Gond, M., et al. (2025). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Chemical Biology & Drug Design, 105(1), e70038. [Link]
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Khokhlov, A. L., et al. (2025). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology, 11(1). [Link]
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4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). MDPI. [Link]
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Application Notes & Protocols: Employing 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one in Agricultural Research
Introduction: The Potential of a Privileged Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal and agricultural chemistry.[1][2] Its unique chemical properties make it a robust pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including fungicidal, herbicidal, insecticidal, and even plant growth-regulating properties.[3][4][5][6] This has established the 1,3,4-oxadiazole moiety as a "privileged scaffold" for the development of novel agrochemicals.[7]
This guide focuses on a specific, yet promising, derivative: 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one . The presence of the methoxyphenyl group, a common feature in many biologically active molecules, coupled with the oxadiazolone core, suggests a high potential for discovering valuable agricultural applications. These application notes provide a structured, multi-tiered approach for researchers to systematically evaluate this compound, from initial high-throughput in vitro screening to preliminary mechanism-of-action studies and greenhouse trials.
Section 1: Compound Profile & Rationale for Screening
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈N₂O₃
-
Molecular Weight: 192.17 g/mol
-
Rationale for Selection: The 1,3,4-oxadiazol-2(3H)-one core has been identified in compounds with potential as pest control agents.[8] The 4-methoxyphenyl substituent is a key feature in many known bioactive compounds, potentially enhancing interaction with biological targets through hydrogen bonding and hydrophobic interactions. The synthesis of related 5-substituted-1,3,4-oxadiazole structures is well-documented, typically involving the reaction of acid hydrazides with reagents like phosgene or its equivalents, or the cyclization of hydrazide-hydrazones.[9][10]
Proposed Screening Strategy
A tiered screening approach is the most efficient method to comprehensively evaluate a novel compound. This strategy minimizes resource expenditure by using broad, high-throughput assays initially, followed by more complex and targeted assays for promising "hits."
Caption: Tiered screening workflow for agrochemical discovery.
Section 2: Tier 1 Application Protocols: Primary In Vitro Screening
Scientist's Note: The primary goal of Tier 1 is rapid and cost-effective identification of any significant biological activity. We use standardized, multi-well plate-based assays. It is critical to first determine the solubility of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent, but the final concentration in the assay medium should typically be kept below 0.5% to avoid solvent-induced artifacts.
Protocol 1: Antifungal Activity - Mycelial Growth Inhibition Assay
Causality: This assay directly measures the compound's ability to inhibit the vegetative growth of key plant pathogenic fungi. Many commercial fungicides act by disrupting this process.[3][11] The selection of fungi should represent a range of important crop diseases.
Materials:
-
This compound (Test Compound)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
96-well microtiter plates
-
Fungal cultures (e.g., Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum)[11]
-
DMSO (for stock solution)
-
Sterile water
-
Positive Control: Commercial fungicide (e.g., Carbendazim, Azoxystrobin)
-
Negative Control: DMSO in media
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Prepare a similar stock of the positive control.
-
Assay Plate Preparation: Dispense 198 µL of molten PDA into each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the test compound stock solution to achieve a final concentration of 100 µg/mL. Prepare wells for the positive control (e.g., 50 µg/mL) and negative control (2 µL of DMSO) in the same manner.
-
Inoculation: Once the agar has solidified, place a 4-mm mycelial plug, taken from the edge of an actively growing fungal culture, into the center of each well.
-
Incubation: Seal the plates with a breathable membrane and incubate at 25-28°C in the dark for 48-96 hours, or until the mycelia in the negative control wells have reached the edges.
-
Data Analysis: Measure the diameter of the mycelial growth in two perpendicular directions. Calculate the percent inhibition using the formula:
-
Inhibition (%) = [1 - (Diameter_test / Diameter_control)] * 100
-
Data Presentation Example:
| Compound | Concentration (µg/mL) | R. solani Inhibition (%) | F. graminearum Inhibition (%) | E. turcicum Inhibition (%) |
| Test Compound | 100 | 85.2 | 45.1 | 15.6 |
| Carbendazim | 50 | 95.8 | 98.2 | 32.5[11] |
| Negative Control | 0 | 0 | 0 | 0 |
Protocol 2: Herbicidal Activity - Seed Germination & Seedling Vigor Assay
Causality: This protocol assesses both pre-emergent (seed germination) and post-emergent (seedling growth) herbicidal activity. It provides a rapid indication of phytotoxicity and is effective for screening compounds that might inhibit key plant enzymes like PPO or LPOR.[4][12][13]
Materials:
-
Test Compound
-
Small petri dishes (60 mm) with filter paper
-
Seeds of a model dicot (e.g., cress, Amaranthus retroflexus) and a model monocot (e.g., ryegrass, Digitaria sanguinalis)[13]
-
DMSO
-
Sterile water
-
Positive Control: Commercial herbicide (e.g., Glyphosate)
-
Negative Control: DMSO in water
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Treatment Solution Preparation: Prepare a 100 µg/mL (or other desired screening concentration) treatment solution in sterile water. The final DMSO concentration should not exceed 0.5%. Prepare positive and negative controls similarly.
-
Plating: Place 20-30 seeds evenly on the filter paper in each petri dish.
-
Application: Add 2 mL of the respective treatment solution to each dish, ensuring the filter paper is saturated.
-
Incubation: Seal the dishes with paraffin film and place them in a growth chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (25°C).
-
Data Collection (Day 3-5): Record the number of germinated seeds.
-
Data Collection (Day 7-10): Carefully remove the seedlings and measure the length of the root and shoot for at least 10 seedlings per dish.
-
Data Analysis: Calculate the percent germination inhibition and the percent reduction in root/shoot length compared to the negative control.
Protocol 3: Plant Growth Regulator (PGR) Activity - Arabidopsis Root Elongation Assay
Causality: This assay is highly sensitive for detecting compounds with auxin-like or cytokinin-like activity. Plant hormones play crucial roles in development, and synthetic regulators are widely used in agriculture.[14][15][16] Arabidopsis thaliana is a model organism with a rapid life cycle and well-understood genetics, making it ideal for this screen.
Materials:
-
Test Compound
-
Arabidopsis thaliana (Col-0) seeds
-
Square petri plates with Murashige and Skoog (MS) medium
-
DMSO, Sterile water
-
Positive Controls: Indole-3-acetic acid (IAA, an auxin), Kinetin (a cytokinin)[16]
-
Negative Control: MS medium with 0.5% DMSO
Procedure:
-
Compound Incorporation: Prepare MS medium and autoclave. While the medium is cooling but still molten (~50°C), add the test compound (from a DMSO stock) to a final concentration of 1-10 µM. Pour plates.
-
Seed Sterilization & Plating: Surface sterilize Arabidopsis seeds and place them in a line on the surface of the agar.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Place the plates vertically in a growth chamber to allow roots to grow downwards along the agar surface.
-
Data Collection (Day 7-10): Scan or photograph the plates. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for at least 20 seedlings per treatment.
-
Data Analysis: Compare the average primary root length of treated seedlings to the negative control. Auxin-like compounds often inhibit root elongation at higher concentrations, while cytokinin-like compounds typically inhibit root growth.
Section 3: Tier 2 Application Protocols: MoA & Dose-Response
Scientist's Note: If a compound shows significant activity (e.g., >50% inhibition) in a Tier 1 screen, the next steps are to determine its potency (EC₅₀) and form a hypothesis about its molecular target.
Protocol 4: Dose-Response Curve and EC₅₀ Determination
Causality: Determining the half-maximal effective concentration (EC₅₀) is essential for quantifying a compound's potency and comparing it to existing standards. This is a critical step for validating a "hit."
Procedure:
-
Repeat the relevant Tier 1 protocol (e.g., the Mycelial Growth Inhibition Assay).
-
Instead of a single concentration, prepare a serial dilution of the test compound. A common range is 200 µg/mL down to 0.1 µg/mL.
-
Perform the assay with at least three technical replicates for each concentration.
-
Plot the percent inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in statistical software (like GraphPad Prism or R) to calculate the EC₅₀ value.
Data Presentation Example (Antifungal EC₅₀):
| Compound | Target Fungus | EC₅₀ (µg/mL) | 95% Confidence Interval |
| Test Compound | R. solani | 35.5 | 31.2 - 40.8 |
| Carbendazim | E. turcicum | 102.83[3] | N/A |
| Test Compound 5k | E. turcicum | 32.25[3] | N/A |
Proposed Mechanism of Action (MoA) Investigation
Based on extensive literature on oxadiazole derivatives, if the test compound shows potent activity, a logical next step is to investigate common molecular targets.[3][17]
-
If Antifungal: A primary suspected target is Succinate Dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain.[17][18][19] An in vitro assay using isolated mitochondria or purified SDH enzyme can be used to measure inhibition. Molecular docking studies can further predict the binding interaction with SDH.[3][18]
-
If Herbicidal: Common targets for herbicides include Protoporphyrinogen Oxidase (PPO) or enzymes in chlorophyll biosynthesis like Light-dependent protochlorophyllide oxidoreductase (LPOR) .[4][12][13] Enzyme inhibition assays using purified plant enzymes would be the definitive follow-up experiment.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamscience.com [benthamscience.com]
- 6. 1,3,4-Oxadiazole Derivatives as Plant Activators for Controlling Plant Viral Diseases: Preparation and Assessment of the Effect of Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iomcworld.org [iomcworld.org]
- 15. omicsonline.org [omicsonline.org]
- 16. omicsonline.org [omicsonline.org]
- 17. mdpi.com [mdpi.com]
- 18. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [ouci.dntb.gov.ua]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Technical Support Center: Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's critical parameters, empowering you to troubleshoot and optimize your synthesis with confidence.
The formation of the 1,3,4-oxadiazol-2(3H)-one core is a cornerstone reaction in medicinal chemistry, yielding a scaffold with significant pharmacological relevance.[1][2] The most direct and widely adopted strategy involves the cyclization of an acylhydrazide with a phosgene equivalent. This guide focuses on this primary pathway, addressing common challenges to ensure a successful and reproducible outcome.
General Reaction Scheme:
The synthesis is typically achieved by reacting 4-methoxybenzoylhydrazine with a C1 electrophile, such as triphosgene or ethyl chloroformate, in the presence of a non-nucleophilic base.
Troubleshooting Guide
This section addresses the most frequently encountered issues during the synthesis. Each entry provides a causal analysis and actionable solutions grounded in chemical principles.
Question 1: My reaction yielded very little or no desired product. What are the likely causes?
Answer: A low or zero yield is the most common issue and typically points to a problem with one of three areas: reagent integrity, reaction setup, or stoichiometry.
-
Causality 1: Reagent Decomposition/Contamination. The key electrophiles in this synthesis (e.g., triphosgene, ethyl chloroformate) are highly susceptible to hydrolysis. The presence of even trace amounts of water in the solvent, on the glassware, or in the starting hydrazide will rapidly consume the electrophile, preventing it from reacting with the intended nucleophile (the hydrazide). Similarly, the 4-methoxybenzoylhydrazine starting material can degrade over time if not stored properly.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF, Dichloromethane) from a suitable drying agent or use high-purity solvents from a solvent purification system.
-
Verify Reagent Quality: Use a fresh bottle of the phosgene equivalent or purify it if its integrity is in doubt. Confirm the purity of your 4-methoxybenzoylhydrazine via melting point or NMR spectroscopy before starting the reaction.
-
-
Causality 2: Ineffective Base. The reaction generates one or more equivalents of HCl, which must be neutralized. If the base is weak, added in insufficient quantity, or is itself compromised (e.g., triethylamine that has absorbed atmospheric moisture and CO₂), it will fail to scavenge the acid. The resulting acidic environment can protonate the starting hydrazide, deactivating it as a nucleophile and halting the reaction.
-
Solution:
-
Use a dry, non-nucleophilic base like triethylamine (distilled from CaH₂) or potassium carbonate (oven-dried).[3]
-
Employ a slight excess of the base (e.g., 2.2-3.0 equivalents relative to the hydrazide) to ensure complete acid neutralization.
-
-
Causality 3: Incorrect Reagent Addition Order/Temperature Control. The initial reaction between the hydrazide and the phosgene equivalent is often highly exothermic. Adding the phosgene source too quickly or at too high a temperature can lead to uncontrolled side reactions and decomposition.
-
Solution:
-
Always add the solution of the phosgene equivalent slowly (dropwise) to the stirred solution of the hydrazide and base at a reduced temperature (typically 0 °C) to maintain control over the reaction exotherm.
-
Question 2: My final product is contaminated with significant impurities. How can I identify and prevent them?
Answer: Impurity generation is often a consequence of sub-optimal stoichiometry or reaction conditions. The two most common impurities are the symmetrical urea of the hydrazide and uncyclized intermediates.
-
Causality 1: Formation of 1,2-Diacylhydrazine or Symmetrical Urea. If the concentration of the phosgene equivalent is too low relative to the hydrazide at the point of reaction, one molecule of the carbonyl source can react with two molecules of the hydrazide. This leads to the formation of N,N'-bis(4-methoxybenzoyl)hydrazine or a related urea. This is a common side reaction in 1,3,4-oxadiazole synthesis.[4][5]
-
Solution:
-
Control Stoichiometry: The standard approach is to use a slight excess of the hydrazide relative to the carbonyl source's reactive sites. For triphosgene (which delivers 3 equivalents of phosgene), a molar ratio of approximately 3.1 : 1 (hydrazide : triphosgene) is a good starting point.
-
Slow Addition: As mentioned previously, the slow, dropwise addition of the phosgene equivalent to the hydrazide solution helps maintain the correct localized stoichiometry, minimizing the chance for a 2:1 reaction.
-
-
Causality 2: Incomplete Cyclization. The reaction proceeds through a reactive intermediate (an acylhydrazide carbonyl chloride). If the reaction is not allowed to run to completion (insufficient time or temperature), this intermediate may persist or be quenched during workup, leading to impurities.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-methoxybenzoylhydrazine starting material.[4] A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The product is generally more polar than the starting material.
-
Ensure Sufficient Reaction Time/Temperature: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours) or until TLC indicates full conversion. Gentle heating may be required in some cases to drive the final ring closure.[6]
-
Question 3: I am struggling to purify the final product. What are the best practices for isolation and purification?
Answer: this compound is typically a stable, crystalline solid, making purification relatively straightforward if the reaction has proceeded cleanly.
-
Isolation Strategy:
-
Quench and Extract: After the reaction is complete, it is typically quenched by the slow addition of water or a saturated aqueous NaHCO₃ solution. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Wash: The organic layer should be washed sequentially with dilute acid (e.g., 1M HCl) to remove any remaining base, then with brine, and finally dried over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
-
Purification Methods:
-
Recrystallization: This is the most effective method for obtaining high-purity material.[7]
-
Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a reliable alternative.[10] Use a solvent system identified during your TLC analysis, typically starting with a lower polarity mixture and gradually increasing the polarity to elute the product.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the base, and can I use a different one? A: The base is critical for neutralizing the HCl generated during the reaction. A non-nucleophilic base is essential to avoid reacting with the electrophilic carbonyl source. Triethylamine is common, but other tertiary amines or inorganic bases like K₂CO₃ can also be effective.[3][11] Avoid primary or secondary amines as they will compete with the hydrazide as nucleophiles.
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the primary method.[4] Co-spot your reaction mixture with a sample of the 4-methoxybenzoylhydrazine starting material. The reaction is complete when the starting material spot has been completely consumed and a new, typically more polar, product spot has appeared.
Q: What are the key safety precautions for this synthesis? A: Phosgene and its surrogates (diphosgene, triphosgene) are extremely toxic and corrosive . All manipulations must be conducted in a certified, high-flow chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a quenching solution (e.g., aqueous ammonia) readily available in case of spills.
Q: Can I use a different carbonylating agent? A: Yes. While triphosgene is a convenient and common choice, other reagents like carbonyldiimidazole (CDI), ethyl chloroformate, or diphosgene can also be used. Each may require slight adjustments to the stoichiometry, base, and reaction conditions.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions and considerations for the synthesis.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Key Considerations |
| Carbonyl Source | Triphosgene | Ethyl Chloroformate | Carbonyldiimidazole (CDI) | Triphosgene is highly efficient but toxic. Ethyl chloroformate is a liquid and easier to handle. CDI is safer but may require heating to facilitate cyclization. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | 1,4-Dioxane | Must be anhydrous. DCM is excellent for reactions at or below room temperature. THF and dioxane are preferred for reactions requiring heating.[4][10] |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | Pyridine | TEA is a soluble organic base. K₂CO₃ is a solid, heterogeneous base that can simplify workup but may lead to slower reaction rates.[3][11] Pyridine can act as both a base and a catalyst. |
| Temperature | 0 °C to RT | RT to Reflux | RT | Initial addition should always be cold (0 °C) to control the exotherm. The reaction is then typically allowed to proceed at room temperature or heated to ensure complete cyclization. |
| Typical Yield | 75-90% | 60-80% | 65-85% | Yields are highly dependent on the purity of reagents and strict adherence to anhydrous conditions. |
Experimental Protocols
Protocol: Synthesis using Triphosgene
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-methoxybenzoylhydrazine (1.66 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition: Cool the stirred suspension to 0 °C using an ice-water bath. Add distilled triethylamine (2.9 mL, 21.0 mmol) via syringe.
-
Triphosgene Addition: In a separate dry flask, dissolve triphosgene (1.0 g, 3.37 mmol) in anhydrous DCM (20 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the triphosgene solution dropwise to the cooled hydrazide suspension over 30-45 minutes. A precipitate may form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6 hours, monitoring the reaction by TLC until the starting hydrazide is fully consumed.
-
Workup: Cool the mixture back to 0 °C and slowly quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to afford this compound as a white crystalline solid.
Visualizations
Diagram 1: Generalized Reaction Mechanism
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Technical Support Center: Purification of 5-Aryl-1,3,4-Oxadiazol-2(3H)-ones
Welcome to the technical support center for the purification of 5-aryl-1,3,4-oxadiazol-2(3H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of 5-aryl-1,3,4-oxadiazol-2(3H)-ones.
Q1: My crude product is an intractable oil or a sticky solid. How can I induce crystallization?
A1: Oiling out is a common issue. First, ensure all volatile solvents from the reaction workup are completely removed under high vacuum. Then, attempt trituration with a non-polar solvent like hexanes or diethyl ether. This can be done by adding a small amount of the solvent to the crude material and scratching the side of the flask with a glass rod to induce nucleation. If this fails, consider a slow recrystallization from a binary solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, pentane) until turbidity persists. Allowing this mixture to stand undisturbed, sometimes at reduced temperature, can promote crystal growth.
Q2: I'm observing significant streaking of my product on the TLC plate. What is causing this and how can I fix it?
A2: Streaking on a silica gel TLC plate is often due to the compound's polarity or its acidic/basic nature, leading to strong interactions with the stationary phase.[1] For 1,3,4-oxadiazole derivatives, which can possess basic nitrogen atoms, this is a frequent observation. To mitigate this, add a small amount (0.5-1%) of a modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds, triethylamine is a common and effective additive.[1]
Q3: My purified product is discolored (yellow or brown). What is the likely cause and how can I decolorize it?
A3: Discoloration is often due to the presence of minor, highly conjugated impurities or oxidation byproducts.[1] A common and effective method for decolorization is to treat a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% by weight), and briefly heat the mixture. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of celite to remove the charcoal, and then proceed with crystallization. It is advisable to perform this under an inert atmosphere if your compound is sensitive to oxidation.[1]
Q4: Can I use column chromatography for purification? What are the recommended conditions?
A4: Yes, column chromatography is a viable purification method for 5-aryl-1,3,4-oxadiazol-2(3H)-ones.[2][3] Given the potential for interaction with silica gel, it is often beneficial to use a mobile phase containing a modifier, as discussed for TLC.[1] A typical starting point would be a gradient of ethyl acetate in hexanes. For compounds that are particularly challenging to separate from impurities with similar polarities, reverse-phase chromatography may be a more effective alternative.[4]
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of specific purification challenges, including the underlying chemical principles and step-by-step protocols.
Challenge 1: Co-eluting Impurities in Column Chromatography
Scenario: You are performing column chromatography, but a persistent impurity is co-eluting with your desired 5-aryl-1,3,4-oxadiazol-2(3H)-one, as confirmed by NMR or LC-MS analysis of the collected fractions.
Causality: This often occurs when the impurity has a very similar polarity and functional group profile to the target compound. Common culprits include unreacted starting materials, regioisomers, or byproducts from side reactions.
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting impurities.
Detailed Protocols:
-
Protocol 2.1: Mobile Phase Modification
-
Based on the suspected nature of the impurity (e.g., acidic or basic), add a small amount of a modifier to your eluent system. For basic impurities, add 0.5% triethylamine. For acidic impurities, add 0.5% acetic acid.
-
Run a new TLC to observe the change in separation. The relative retention factors (Rf) of your product and the impurity should be different.
-
If separation improves, repeat the column chromatography with the modified mobile phase.
-
-
Protocol 2.2: Recrystallization for Purity Enhancement
-
Combine the impure fractions and evaporate the solvent.
-
Select a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolve the impure solid in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analyze the purity of the crystals and the mother liquor by TLC or LC-MS to assess the effectiveness of the recrystallization.
-
Challenge 2: Product Degradation During Purification
Scenario: You observe the appearance of new, unwanted spots on your TLC plate during or after column chromatography, or your final yield is significantly lower than expected.
Causality: Some 5-aryl-1,3,4-oxadiazol-2(3H)-one derivatives can be sensitive to prolonged exposure to silica gel, which is acidic. This can lead to hydrolysis of the oxadiazole ring or other acid-catalyzed decomposition pathways.
Troubleshooting Workflow:
Caption: Strategies to prevent product degradation during purification.
Detailed Protocols:
-
Protocol 2.3: Neutralization of Silica Gel
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the neutralized silica gel and equilibrate with your mobile phase (which should also contain 0.5-1% triethylamine).
-
Proceed with the chromatography as usual.
-
-
Protocol 2.4: Flash Chromatography for Rapid Purification
-
Choose a solvent system that provides an Rf value of 0.2-0.4 for your target compound.
-
Use a wider diameter column and apply positive pressure (using a pump or inert gas) to expedite the elution.
-
The reduced time on the stationary phase will minimize the opportunity for degradation.
-
Section 3: Data Tables for Practical Application
Table 1: Common Solvents for Recrystallization of 5-Aryl-1,3,4-Oxadiazol-2(3H)-ones
| Solvent | Boiling Point (°C) | Polarity Index | Common Use |
| Ethanol | 78 | 5.2 | Good solvent for many oxadiazoles, often used in combination with water. |
| Methanol | 65 | 6.6 | Similar to ethanol, good for more polar derivatives. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent, often used with hexanes as a co-solvent. |
| Dichloromethane | 40 | 3.1 | Good for dissolving a wide range of compounds, often paired with a non-polar co-solvent. |
| Hexanes | ~69 | 0.1 | Typically used as a non-polar "anti-solvent" to induce crystallization. |
| Toluene | 111 | 2.4 | Higher boiling point, can be useful for less soluble compounds. |
Table 2: TLC Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Streaking | Compound is too polar for the eluent; compound is acidic/basic. | Increase the polarity of the eluent; add a modifier (e.g., TEA or AcOH).[1] |
| Rf = 0 | Eluent is not polar enough. | Increase the polarity of the eluent. |
| Rf = 1 | Eluent is too polar. | Decrease the polarity of the eluent. |
| Spots are not round | Sample is overloaded on the TLC plate. | Spot a more dilute solution of your sample. |
| No spots visible under UV | Compound does not have a UV chromophore. | Use a different visualization technique (e.g., potassium permanganate stain, iodine chamber). |
Section 4: Concluding Remarks
The successful purification of 5-aryl-1,3,4-oxadiazol-2(3H)-ones relies on a systematic and informed approach to troubleshooting. By understanding the chemical properties of your target molecule and the potential interactions with different purification media, you can overcome common challenges and obtain your desired compound in high purity. This guide provides a foundation for developing robust purification strategies, and further optimization may be necessary based on the specific properties of your derivative.
References
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239. [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PubMed. [Link]
-
Wet-osot, S., Phakhodee, W., & Pattarawarapan, M. (2017). Application of N-Acylbenzotriazoles in the Synthesis of 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles as Building Blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones. The Journal of Organic Chemistry, 82(19), 10568–10576. [Link]
-
Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]
-
Al-Ghorbani, M., et al. (2019). A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. Indian Journal of Heterocyclic Chemistry, 29(4), 397-414. [Link]
-
Pathak, S., et al. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Neliti. [Link]
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904. [Link]
-
Murthy, B. S. N., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]
-
Kahl, D. P., et al. (2019). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription. Journal of Medicinal Chemistry, 62(9), 4350–4369. [Link]
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identifying and minimizing byproducts in 1,3,4-oxadiazole synthesis
Welcome to the Technical Support Center for 1,3,4-Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges. As a privileged scaffold in medicinal chemistry, the successful synthesis of 1,3,4-oxadiazoles is critical, yet often plagued by byproduct formation and low yields. This resource consolidates field-proven insights and validated protocols to help you navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered during the synthesis of 1,3,4-oxadiazoles.
Q1: What are the most common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles?
A1: The majority of syntheses proceed through a common intermediate, a 1,2-diacylhydrazine, or a related acylhydrazone. The two most prevalent methods are:
-
Dehydrative Cyclization of 1,2-Diacylhydrazines: This is arguably the most traditional and widely used method. It involves the formation of a stable 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent.[1][2][3]
-
Oxidative Cyclization of Acylhydrazones: This method involves condensing an acyl hydrazide with an aldehyde to form an acylhydrazone, which is then cyclized in the presence of an oxidizing agent.[3][4][5]
| Method | Starting Materials | Key Intermediate | Reagents | Advantages | Common Issues |
| Dehydrative Cyclization | Carboxylic Acids/Esters/Acyl Chlorides + Hydrazine | 1,2-Diacylhydrazine | Dehydrating agents: POCl₃, SOCl₂, P₂O₅, PPA, Burgess Reagent[1][4] | Well-established, reliable for many substrates. | Requires harsh, corrosive reagents; incomplete cyclization. |
| Oxidative Cyclization | Acyl Hydrazides + Aldehydes | Acylhydrazone | Oxidizing agents: I₂, Br₂, KMnO₄, Chloramine-T[4] | Often proceeds under milder conditions. | Scope can be limited by aldehyde availability/reactivity. |
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in 1,3,4-oxadiazole synthesis typically stem from three primary issues:
-
Incomplete Formation of the Intermediate: The initial conversion of a carboxylic acid or ester to the acyl hydrazide can be slow. Ensure sufficient reaction time (5-20 hours) and temperature (often reflux) are used for this step.[6]
-
Incomplete Cyclization: The final ring-closing step is often the bottleneck. The chosen dehydrating or oxidizing agent may not be potent enough, or the reaction temperature and time may be insufficient.[7] Leaving the 1,2-diacylhydrazine intermediate as a major contaminant is a common cause of low yield of the desired product.
-
Substrate Degradation: Many common dehydrating agents, like phosphorus oxychloride (POCl₃) and sulfuric acid, are extremely harsh.[1][4] If your substrate contains sensitive functional groups, these reagents can cause decomposition, leading to a complex mixture of byproducts and a low yield of the desired oxadiazole.
Q3: I see multiple spots on my TLC plate. What are they likely to be?
A3: A multi-spot TLC is a common observation. The spots typically correspond to:
-
Starting Material: Unreacted acyl hydrazide or carboxylic acid.
-
Intermediate: The 1,2-diacylhydrazine is a common and persistent intermediate. It is generally more polar than the final oxadiazole product.
-
Product: The desired 2,5-disubstituted-1,3,4-oxadiazole. This is typically a less polar, more mobile spot on the TLC plate.
-
Byproducts: Degradation products resulting from harsh reaction conditions. Their polarities can vary widely.
Q4: How do I choose the right cyclizing agent?
A4: The choice depends heavily on your substrate's stability.
-
For robust, electron-poor, or simple aromatic substrates: Harsh, inexpensive reagents like phosphorus oxychloride (POCl₃) or **thionyl chloride (SOCl₂) ** are effective and widely used.[1][2][3][4][8][9][10]
-
For sensitive substrates with acid-labile functional groups: Milder reagents are necessary. Consider using triflic anhydride , the Burgess reagent , or switching to an oxidative cyclization pathway using reagents like iodine or Dess-Martin periodinane (DMP) .[4][5]
Section 2: In-Depth Troubleshooting Guides
Guide 1: The Persistent Intermediate - Identifying and Eliminating the 1,2-Diacylhydrazine Byproduct
The most common byproduct in oxadiazole synthesis is not from an unexpected side reaction, but rather the uncyclized precursor, 1,2-diacylhydrazine. Its physical properties can be similar to the oxadiazole product, making purification challenging.
Symptoms:
-
Product yield is significantly below theoretical maximum.
-
TLC analysis shows a major spot that is more polar (lower Rf value) than the expected product.
-
¹H NMR spectrum shows broad signals corresponding to N-H protons, often between δ 9-11 ppm.
-
FTIR spectrum shows strong N-H stretching bands (~3200-3300 cm⁻¹) and amide C=O stretching bands (~1640-1660 cm⁻¹), which should be absent in the final product.[4]
Root Cause Analysis & Mechanism:
The formation of a 1,2-diacylhydrazine is a necessary step. However, it becomes a byproduct under two conditions:
-
Improper Stoichiometry: The synthesis begins by making a mono-acyl hydrazide from a carboxylic acid derivative and hydrazine. If less than a 2:1 molar ratio of hydrazine to the acylating agent is used, the initially formed and highly nucleophilic mono-acyl hydrazide can attack another molecule of the acylating agent faster than the hydrazine, leading to the symmetrical 1,2-diacylhydrazine.[11]
-
Incomplete Cyclization: The conversion of the 1,2-diacylhydrazine to the oxadiazole is an equilibrium-driven dehydration reaction. If the dehydrating agent is not effective enough, the reaction time is too short, or the temperature is too low, the reaction will stall at the intermediate stage.
Caption: Mechanism of 1,2-diacylhydrazine byproduct formation.
Preventative & Remediation Protocols
Protocol 1: Minimizing Byproduct Formation
-
Control Stoichiometry: When preparing the acyl hydrazide from an ester or acyl chloride, use a significant excess of hydrazine hydrate (at least 2-3 equivalents). This ensures the acylating agent is fully consumed before the mono-acyl hydrazide can react further.[11]
-
Optimize Cyclization:
-
Reagent Choice: If using POCl₃, ensure it is fresh and use it as both the reagent and solvent for maximal effect.[4][8] Reflux for at least 5-8 hours.[12][13]
-
Temperature: Ensure the reaction reaches the required temperature (typically reflux, >100 °C for POCl₃).
-
Monitoring: Track the disappearance of the diacylhydrazine spot on TLC. If the reaction stalls, consider adding more dehydrating agent or increasing the temperature.
-
Protocol 2: Purification via Recrystallization
The 1,2-diacylhydrazine intermediate is generally more polar and has greater hydrogen bonding capability than the final 1,3,4-oxadiazole. This difference can be exploited for purification.
-
Solvent Selection: Ethanol or methanol are often excellent choices for recrystallizing 1,3,4-oxadiazoles.[4][14] The oxadiazole product should be sparingly soluble at room temperature but fully soluble when hot. The diacylhydrazine byproduct may be less soluble and can sometimes be removed via hot filtration if it remains undissolved, or it may remain in the mother liquor upon cooling.
-
Procedure: a. Dissolve the crude reaction mixture in a minimal amount of boiling ethanol. b. If insoluble impurities are present, perform a hot gravity filtration.[15][16] c. Allow the filtrate to cool slowly to room temperature. d. Further cool the flask in an ice bath for 20-30 minutes to maximize crystal formation. e. Collect the pure crystals via vacuum filtration, washing with a small amount of ice-cold ethanol.[15]
Guide 2: Troubleshooting POCl₃-Mediated Cyclization
Phosphorus oxychloride (POCl₃) is a powerful and common dehydrating agent, but its high reactivity can cause problems.
Symptoms:
-
The reaction mixture turns dark brown or black.
-
TLC shows a complex mixture of many spots, with no single major product.
-
Low to no yield of the desired product.
Root Cause Analysis & Mechanism:
POCl₃ works by activating the carbonyl oxygens of the 1,2-diacylhydrazine, making the carbons highly electrophilic and facilitating intramolecular attack by the adjacent amide nitrogen. However, its aggressive nature can lead to unwanted side reactions, including charring of organic material, especially with electron-rich or sensitive substrates.
Caption: Simplified mechanism for POCl₃-mediated cyclization and degradation.
Troubleshooting Workflow
This workflow helps diagnose and solve issues with POCl₃ reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
Section 3: Appendices
Appendix A: General Experimental Protocol
Synthesis of 2,5-diphenyl-1,3,4-oxadiazole via Dehydrative Cyclization
This protocol is a representative example and may require optimization for different substrates.
Step 1: Synthesis of 1,2-Dibenzoylhydrazine (Intermediate)
-
To a solution of benzoyl hydrazide (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting benzoyl hydrazide is consumed.
-
Quench the reaction with water and extract the organic layer. Wash with 5% HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,2-dibenzoylhydrazine, which can be purified by recrystallization from ethanol or used directly.
Step 2: Cyclization to 2,5-Diphenyl-1,3,4-oxadiazole [12][14]
-
Place the crude 1,2-dibenzoylhydrazine (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask in a fume hood.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane), observing the disappearance of the polar diacylhydrazine spot.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
A solid precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
Purify the crude product by recrystallization from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole as a white solid.
Appendix B: Characterization Guide
Differentiating the 1,2-diacylhydrazine intermediate from the 1,3,4-oxadiazole product is crucial. The following table summarizes the key spectroscopic differences.
| Technique | 1,2-Diacylhydrazine (Intermediate) | 2,5-Disubstituted-1,3,4-oxadiazole (Product) | Rationale for Change |
| FTIR | Strong, broad N-H stretch (~3200-3300 cm⁻¹).Strong amide C=O stretch (~1650 cm⁻¹).[4] | N-H stretch is absent.C=O stretch is absent.Characteristic C=N stretch (~1625 cm⁻¹).Characteristic C-O-C stretch (~1070 cm⁻¹).[4][15] | The N-H and C=O bonds of the amide functionalities are consumed during the cyclization to form the C=N and C-O-C bonds of the aromatic oxadiazole ring. |
| ¹H NMR | Broad, exchangeable N-H proton signals, typically δ 9-11 ppm. | Absence of N-H proton signals. | The amide protons are lost during the dehydration and ring formation. |
| ¹³C NMR | Amide C=O carbon signal, typically δ 165-175 ppm. | Two characteristic signals for the oxadiazole ring carbons (C2 & C5) at δ ~164-166 ppm.[1][15] The chemical shift difference between these two carbons is often small.[1] | The carbonyl carbons are converted into the sp²-hybridized carbons of the aromatic heterocyclic ring. |
References
- BenchChem. (2025). Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. BenchChem Technical Support.
-
Vaitkute, A., Gudeika, D., & Sackus, A. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7785. [Link]
-
Aouad, F., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 15(7), 849. [Link]
-
Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Amrita Vishwa Vidyapeetham. [Link]
-
Chemistry Stack Exchange. (2019). Reaction mechanism for the conversion of acyl hydrazide to acyl azide. [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link]
-
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Kumar, D., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2016, 8147804. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]
-
Verma, G., et al. (n.d.). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Sonntag, N. O. V. (1953). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 30(2), 57-61. [Link]
- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
-
Singh, R., et al. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1477-1502. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Ng, Y. X. (2016). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. [Link]
-
Hajar, A. A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure Science, 2(4), 237-253. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Kumar, A., et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Bioorganic chemistry, 102, 104081. [Link]
-
ResearchGate. (2025). Acyl hydrazines as precursors to acyl radicals. [Link]
-
ResearchGate. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of 1,3,4-Oxadiazoles Derived From 9-Fluorenone. [Link]
-
CORE. (n.d.). SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. [Link]
-
Mickevičiūtė, S., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(18), 5462. [Link]
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Technical Support Center: A Guide to Optimizing the Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support center for the synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important heterocyclic scaffold. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Understanding the Core Synthesis
The synthesis of this compound typically begins with 4-methoxybenzohydrazide. The central challenge is the introduction of a carbonyl group to facilitate the cyclization that forms the 1,3,4-oxadiazole ring. The two most prevalent and reliable methods involve the use of either 1,1'-carbonyldiimidazole (CDI) or a phosgene equivalent like triphosgene.
Each approach has distinct advantages regarding safety, reagent handling, and reaction conditions, which we will explore in detail.
Figure 1. High-level overview of the primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes?
Low yield is a multifaceted problem that can often be traced back to one of three areas: reagent quality, reaction conditions, or the workup procedure.
-
Reagent Integrity: The primary culprit is often the carbonylating agent.
-
1,1'-Carbonyldiimidazole (CDI): CDI is extremely sensitive to moisture.[1] If you are using CDI from an old bottle or handling it in open air for extended periods, it will likely hydrolyze, rendering it inactive. A stalled reaction is a classic symptom of compromised CDI. Solution: Use freshly opened CDI or store it under an inert atmosphere (e.g., in a desiccator or glovebox). Always use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Triphosgene: As a solid, triphosgene is more stable than gaseous phosgene, but it can decompose, especially in the presence of moisture, to form phosgene gas.[2][3] This not only creates a significant safety hazard but also reduces the amount of active reagent.[4] Solution: Store triphosgene in a cool, dry place, tightly sealed. Handle it rapidly and exclusively within a certified chemical fume hood.[5]
-
-
Reaction Conditions:
-
Temperature: While the initial acylation with CDI can often be performed at room temperature, the subsequent cyclization step may require gentle heating (e.g., 40-60 °C) to proceed to completion. Conversely, when using the highly reactive triphosgene, reactions are typically run at low temperatures (e.g., 0 °C to room temperature) to prevent side reactions.
-
Stoichiometry: Ensure you are using the correct stoichiometry. For CDI, at least 1.1 equivalents are recommended. For triphosgene, which delivers three equivalents of phosgene, approximately 0.4 equivalents relative to the hydrazide are typically sufficient.
-
-
Workup and Purification: The product has moderate polarity. During an aqueous workup, ensure the pH is adjusted correctly (typically to neutral or slightly acidic) before extraction to ensure the product is in its neutral form and partitions effectively into the organic layer (e.g., ethyl acetate or dichloromethane).
Question 2: My final product is contaminated with a high-melting, poorly soluble white solid. What is it and how do I prevent it?
This is almost certainly the symmetrically substituted N,N'-bis(4-methoxybenzoyl)hydrazine . This byproduct forms when a molecule of 4-methoxybenzohydrazide acts as a nucleophile and attacks an activated intermediate (e.g., the acyl imidazole formed from CDI) before it has a chance to cyclize.
Prevention Strategies:
-
Controlled Reagent Addition: The most effective way to prevent this is to control the concentration of the unreacted hydrazide. Instead of adding the CDI or triphosgene solution to the bulk hydrazide, use a reverse addition technique. Add the 4-methoxybenzohydrazide solution slowly, via a syringe pump, to the solution of the carbonylating agent (CDI or triphosgene). This ensures that the hydrazide is immediately consumed and kept at a low concentration, favoring the intramolecular cyclization over the intermolecular dimerization.
-
Solvent Choice and Concentration: Running the reaction under more dilute conditions can also disfavor the bimolecular side reaction. A typical concentration would be in the range of 0.1-0.2 M.
Question 3: I'm using triphosgene and am concerned about safety. What are the essential best practices?
Triphosgene is a convenient solid substitute for phosgene, but it must be treated with the same level of caution as phosgene itself, as it can decompose to release toxic phosgene gas upon contact with nucleophiles or moisture.[2][3]
-
Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood. A phosgene sensor installed in the lab is highly recommended as an additional safety layer.
-
Personal Protective Equipment (PPE): Wear standard PPE (lab coat, safety glasses) plus chemical-resistant gloves (e.g., butyl rubber or Viton). A face shield is also recommended.[5]
-
Quenching: After the reaction is complete, any excess triphosgene or phosgene must be safely quenched. This can be done by slowly adding a solution of aqueous sodium hydroxide or ammonia while maintaining cooling. The reaction is highly exothermic.
-
Disposal: All contaminated glassware and waste must be decontaminated with a basic solution before being removed from the fume hood.
Question 4: My purification by recrystallization is inefficient, with significant loss of product. Are there better methods?
While recrystallization (e.g., from ethanol or ethyl acetate/hexane) is a common method, it can lead to losses if the product has moderate solubility.
-
Column Chromatography: For obtaining highly pure material, column chromatography on silica gel is very effective. A gradient elution system starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the product from the non-polar impurities and the more polar unreacted hydrazide.
-
Trituration: If the main impurity is the highly insoluble N,N'-diacylhydrazine, you can often remove it by trituration. Suspend the crude solid in a solvent in which the desired product is soluble but the impurity is not (e.g., dichloromethane or chloroform). Stir, then filter to remove the insoluble diacylhydrazine. The desired product can then be recovered from the filtrate.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for the cyclization using CDI?
The reaction proceeds via a two-step sequence. First, the more nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule to form an activated acyl imidazole intermediate. This intermediate then undergoes a rapid intramolecular nucleophilic attack by the secondary nitrogen onto the newly formed carbonyl group, followed by the elimination of the second imidazole molecule to yield the stable 1,3,4-oxadiazol-2(3H)-one ring.
Figure 2. Mechanism of CDI-mediated cyclization.
Q: What are the typical spectral characteristics I should expect for the final product?
-
¹H NMR: You should see the disappearance of the broad -NH₂ signal from the starting hydrazide and the appearance of a new, broad singlet for the ring N-H proton, typically downfield (> 9 ppm). The aromatic protons of the methoxyphenyl group will be visible in their characteristic regions.
-
¹³C NMR: Expect two signals for the heterocyclic ring carbons, one for the C=O group (around 155-159 ppm) and another for the C5 carbon attached to the phenyl ring (around 155-158 ppm).[1]
-
IR Spectroscopy: Look for a characteristic N-H stretch (around 3200-3300 cm⁻¹) and a strong carbonyl (C=O) absorption band for the oxadiazolone ring, typically around 1780 cm⁻¹.[1]
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis via 1,1'-Carbonyldiimidazole (CDI) - Recommended for General Use
This protocol is adapted from established procedures and prioritizes safety and ease of use.[1]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous tetrahydrofuran (THF) to make a 0.2 M solution.
-
Starting Material: In a separate flask, dissolve 4-methoxybenzohydrazide (1.0 eq) in anhydrous THF.
-
Reaction: Add the 4-methoxybenzohydrazide solution dropwise to the stirred CDI solution at room temperature over 30 minutes.
-
Cyclization: After the addition is complete, gently heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Workup: Cool the reaction to room temperature and remove the THF under reduced pressure. Add water to the residue and acidify to pH ~5-6 with 1 M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography or recrystallization from ethanol.
Protocol 2: Synthesis via Triphosgene - For Experienced Users Only
WARNING: This procedure involves highly toxic reagents and must be performed with strict adherence to safety protocols in a certified chemical fume hood.[2][4]
-
Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add triphosgene (0.4 eq) and dissolve in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Starting Material: In a separate flask, dissolve 4-methoxybenzohydrazide (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.
-
Reaction: Add the hydrazide/base solution dropwise to the stirred triphosgene solution at 0 °C over 1 hour.
-
Completion: After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully add a saturated solution of sodium bicarbonate to quench any unreacted phosgene/triphosgene. Caution: Gas evolution (CO₂).
-
Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as described in Protocol 1.
Section 5: Data Summary
Table 1: Comparison of Carbonylating Agents
| Feature | 1,1'-Carbonyldiimidazole (CDI) | Triphosgene |
| Physical State | White crystalline solid | White crystalline solid |
| Safety | Moisture sensitive; irritant | Extremely Toxic & Corrosive. [4] Decomposes to phosgene gas.[2] |
| Handling | Standard laboratory practice | Requires specialized handling in a fume hood. |
| Byproducts | Imidazole (water-soluble) | HCl (requires base), CO₂ |
| Typical Temp. | Room temperature to 50 °C | 0 °C to Room Temperature |
| Pros | High safety profile, clean byproducts | High reactivity, cost-effective for large scale |
| Cons | Higher cost, moisture sensitive | Extreme toxicity, requires base, harsh quenching |
References
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry.
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University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
-
American Chemical Society Publications. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
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National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. National Library of Medicine.
-
ChemicalBook. (n.d.). Triphosgene - Safety Data Sheet.
-
Santa Cruz Biotechnology. (n.d.). Triphosgene Safety Data Sheet.
-
Wikipedia. (n.d.). Triphosgene.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazol-2(3H)-ones.
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
-
ResearchGate. (2014). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones.
-
National Center for Biotechnology Information. (2001). Parallel Synthesis of 1,2,4-oxadiazoles Using CDI Activation. PubMed.
-
Singh, R., et al. (2014). Various approaches for synthesis of 1,3,4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences.
-
National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Library of Medicine.
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Technical Support Center: Addressing Solubility Challenges of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one in Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in biological assays. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome solubility hurdles and ensure the generation of accurate, reproducible data.
Introduction: The Solubility Challenge with Aryl-Substituted Oxadiazoles
The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, often used as a bioisosteric replacement for amide or ester groups.[1] However, the introduction of aryl substituents, such as the 4-methoxyphenyl group in your compound, significantly increases lipophilicity and can drastically reduce aqueous solubility.[2] This poor solubility is a primary source of experimental variability and can lead to underestimated compound potency, inaccurate structure-activity relationships (SAR), and misleading results in both biochemical and cell-based assays.[3]
This guide presents a systematic approach to addressing these challenges, moving from simple solvent optimization to more advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs) - The Basics
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A: The molecular structure is the primary reason. The compound is dominated by the lipophilic (water-fearing) aryl ring and the planar, rigid oxadiazole core. These features promote strong crystal lattice interactions, making it difficult for water molecules to surround and dissolve the compound. Compounds with aryl substituents on the 1,3,4-oxadiazole ring are known to have significantly lower water solubility compared to their alkyl-substituted counterparts.[2] Your compound has a predicted LogP (a measure of lipophilicity) that suggests poor aqueous solubility.
Q2: I'm seeing compound precipitation when I dilute my DMSO stock into the assay medium. What is happening and why is it a problem?
A: This is the most common manifestation of poor solubility. You are creating a highly concentrated stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is readily soluble.[4] However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the final DMSO concentration plummets. The compound is suddenly in an environment (mostly water) where it is not soluble, causing it to crash out of solution and form a precipitate.[5]
This is a critical issue because the actual concentration of the dissolved, biologically active compound is unknown and far lower than your intended test concentration. This leads to a significant underestimation of the compound's true activity.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is highly dependent on the specific cell line being used, as some are more sensitive to DMSO than others.[6] As a general rule, most researchers aim to keep the final concentration of DMSO at or below 0.5% (v/v) .[7] However, for sensitive cell lines or long-term incubation assays, concentrations as low as 0.1% may be necessary to avoid artifacts.[6][7][8] Concentrations above 1% are often cytotoxic, potentially damaging cell membranes, inducing oxidative stress, or triggering apoptosis.[6][8] It is imperative to run a vehicle control (DMSO alone) at the same final concentration used for your test compound to determine the baseline cellular response.[9]
Table 1: General Cytotoxicity Profile of DMSO on Various Cell Lines
| Final DMSO Conc. | General Observation | Potential Impact | Reference |
| < 0.1% | Generally considered safe for most cell lines. | Minimal impact on cell viability or function. | [6] |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short exposures. | May induce subtle changes in gene expression or signaling. Some sensitive cell lines may show reduced proliferation. | [7][8][10] |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects. | Can inhibit cell proliferation and induce stress responses. Not recommended for most applications. | [10] |
| > 1.0% | Significant cytotoxicity expected. | Can cause membrane damage, induce apoptosis, and lead to widespread cell death. | [6][7] |
Part 2: A Systematic Troubleshooting Workflow
When encountering solubility issues, a stepwise approach is most effective. Start with the simplest method (optimizing your current solvent system) before moving to more complex formulation strategies.
Caption: Cyclodextrins encapsulate hydrophobic molecules to enhance solubility.
Q5: Which cyclodextrin should I use?
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used in pharmaceutical research due to their high aqueous solubility and safety profiles. [11][12]
Experimental Protocol: Preparing a Compound-Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 1-5% (w/v).
-
Prepare Compound Stock: Create a concentrated stock of your compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Form the Complex: Slowly add the compound stock to the cyclodextrin solution while stirring or sonicating.
-
Equilibrate: Allow the mixture to equilibrate for 1-24 hours at room temperature or 37°C to ensure maximum complex formation.
-
Filter (Optional): Centrifuge or filter the solution through a 0.22 µm filter to remove any non-encapsulated, precipitated compound. The resulting clear solution contains the solubilized compound-cyclodextrin complex.
-
Assay and Controls: Use this formulation in your assay. Critically, your vehicle control must be the identical cyclodextrin solution treated with the same amount of organic solvent used for the compound stock.
Part 3: Best Practices for Storage and Handling
-
Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture into the DMSO stock, which can cause your compound to precipitate over time. [3]If you notice precipitate in a thawed stock vial, it should be warmed and vortexed to redissolve completely before use. If it does not redissolve, it should be discarded.
-
Aqueous Solutions: Do not store pre-diluted aqueous solutions of your compound for extended periods. These are often thermodynamically unstable and the compound can precipitate over time. Prepare them fresh for each experiment.
References
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
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Jadhav, P., et al. (2022). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Research International, 34(46A), 1-10. [Link]
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Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045-2076. [Link]
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Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
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Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
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Scientist Solutions Community. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
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Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
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Di, L., & Kerns, E. H. (2015). Biological Assay Challenges From Compound Solubility. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 499-520). Academic Press. [Link]
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ResearchGate. (n.d.). Cell viability following exposure to DMSO. [Link]
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Zhang, Y., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 909-913. [Link]
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Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2392. [Link]
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Valerio, M. C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
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PubChem. (n.d.). Oxadiazon. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Cosolvent. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. [Link]
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Louisiana State University. (2013). A Novel Approach to Solubilizing Water-insoluble Bioactive Compounds. CRIS Project Report. [Link]
-
Wisdomlib. (2025). Cosolvent system: Significance and symbolism. [Link]
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Pandya, P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 42(5), 249-260. [Link]
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Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(22), 7679-7694. [Link]
-
Matin, A. A., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 12971. [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 327-330. [Link]
-
ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [Link]
-
Acar, Ç., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(39), 25424-25440. [Link]
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ROK Chem. (n.d.). 2-(4-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole. [Link]
-
Hameed, A., et al. (2018). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Molecules, 23(10), 2465. [Link]
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PubChem. (n.d.). 2-(4-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]
-
ResearchGate. (n.d.). Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures. [Link]
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Technical Support Center: Enhancing the Stability of the 1,3,4-Oxadiazol-2-one Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,3,4-oxadiazol-2-one scaffold. This guide is designed to provide practical, in-depth answers and troubleshooting strategies to address the stability challenges inherent in this promising heterocyclic system. My aim is to blend established chemical principles with field-proven insights to help you navigate your experimental hurdles and accelerate your research.
The 1,3,4-oxadiazol-2-one ring is a valuable pharmacophore, often used as a bioisosteric replacement for less stable groups like esters and amides to improve metabolic stability.[1][2] However, the ring itself possesses inherent liabilities. This guide provides a structured approach to understanding and mitigating these instabilities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental stability questions researchers frequently encounter.
Q1: What are the primary degradation pathways for the 1,3,4-oxadiazol-2-one ring?
A1: The most common degradation pathway is hydrolysis . The 1,3,4-oxadiazol-2-one ring is susceptible to cleavage by water, a reaction that can be catalyzed by acid, base, or certain enzymes. The process typically involves nucleophilic attack on the carbonyl carbon (C2), leading to ring opening and the formation of a hydrazine- N-carboxylic acid intermediate, which can further decompose.[3]
A notable example of enzymatic hydrolysis has been observed with histone deacetylase 6 (HDAC6), which can convert certain 1,3,4-oxadiazole-based inhibitors into acylhydrazides through a two-step hydrolytic process.[3] This highlights the importance of considering the specific biological environment, as enzymatic action can create degradation pathways not observed in simple buffer solutions.
Q2: How do substituents at the N3 and C5 positions influence the ring's stability?
A2: Substituents play a critical role in modulating the electronic properties and steric environment of the ring, thereby affecting its stability.
-
Electron-Withdrawing Groups (EWGs): When placed at the C5 position, EWGs (e.g., -CF₃, -NO₂) can significantly increase the electrophilicity of the C2 carbonyl carbon. This makes the ring more susceptible to nucleophilic attack and subsequent hydrolysis.[3] Conversely, EWGs on an N3-aryl substituent can also influence stability, though the effect is often transmitted more weakly.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -NH₂) at the C5 position can decrease the electrophilicity of the C2 carbon, generally leading to enhanced stability against hydrolysis.
-
Steric Hindrance: Bulky substituents near the ring can sterically shield the carbonyl carbon from nucleophilic attack, thereby slowing the rate of hydrolysis.
Table 1: Influence of Substituents on 1,3,4-Oxadiazol-2-one Ring Stability
| Position | Substituent Type | Example | Expected Effect on Stability | Rationale |
| C5 | Strong EWG | -CF₃ | Decrease | Increases electrophilicity of C2, promoting nucleophilic attack.[3] |
| C5 | EDG | -OCH₃ | Increase | Decreases electrophilicity of C2. |
| N3 | Bulky Alkyl | -t-butyl | Increase | Steric shielding of the ring from nucleophiles. |
| N3/C5 | Aromatic Rings | Phenyl | Variable | Effect depends on the substituents on the aromatic ring itself. |
Q3: Is the 1,3,4-oxadiazol-2-one ring considered a stable bioisostere?
A3: Yes, it is often employed as a bioisostere for esters and amides with the goal of improving metabolic stability.[1][2] The rationale is that while susceptible to hydrolysis, it is generally more resistant to cleavage by common metabolic enzymes like esterases and proteases than its acyclic counterparts. However, its stability is not absolute and is highly context-dependent.[1] Computational studies suggest that among the oxadiazole isomers, the 1,3,4-isomer is the most stable.[4] The key is to understand that "improved stability" is relative and must be empirically verified for each new chemical series.
Part 2: Troubleshooting Guides
This section provides actionable advice for specific experimental problems in a question-and-answer format.
Q4: My compound shows rapid degradation (<1 hour) in my aqueous formulation buffer (pH 7.4). What should I investigate first?
A4: Rapid degradation at physiological pH is a common issue. Here is a systematic approach to diagnose the problem:
-
Confirm Identity of Degradant: Use LC-MS to determine the mass of the primary degradant. If it corresponds to the mass of your parent compound + 18 amu (the mass of water), hydrolysis is the likely culprit. The product is often a ring-opened acylhydrazide.[3]
-
Perform a pH Rate Profile Study: Assess the compound's stability in a series of buffers ranging from acidic (e.g., pH 2) to basic (e.g., pH 9). This will reveal if the hydrolysis is acid- or base-catalyzed. The 1,3,4-oxadiazol-2-one ring often shows a "U-shaped" stability profile, being most stable at a neutral or near-neutral pH and less stable at the extremes.
-
Analyze Structural Features: Examine your molecule for potent EWGs attached to the C5 position, as these are known to activate the ring for hydrolysis.[3]
Workflow: Investigating Aqueous Instability
Caption: Workflow for diagnosing and addressing aqueous instability.
Q5: My synthesis of an N3-substituted 1,3,4-oxadiazol-2-one is giving low yields and multiple side products. What are common pitfalls?
A5: Synthetic challenges often arise during the cyclization and substitution steps. Common synthetic routes involve reacting hydrazides with reagents like phosgene or its equivalents, followed by N-alkylation/arylation.[5]
Common Pitfalls & Solutions:
-
Poor Cyclization Efficiency: The reaction of a hydrazide with a carbonyl source (like carbonyldiimidazole, CDI) to form the ring can be sluggish.
-
Solution: Ensure anhydrous conditions, as water can consume the activating agent. Consider alternative cyclizing agents like triphosgene or a two-step procedure involving chloroformate intermediates. A one-pot synthesis using CO₂ as a C1 synthon has also been reported.[6]
-
-
Side Reactions during N3-Substitution: The nitrogen at the N3 position has acidic properties (pKa can be around 6-7), allowing for deprotonation and substitution.[7] However, the wrong choice of base or solvent can lead to side reactions.
-
Competing N-Acylation: In one-pot syntheses, ensure the initial N-acylation of the starting carbazate or hydrazide goes to completion before initiating cyclization to avoid a mixture of products.[5]
Q6: I'm observing significant degradation of my compound in an in vitro plasma stability assay, but it's stable in buffer. What's happening?
A6: This strongly suggests enzymatic degradation . While the 1,3,4-oxadiazole ring is designed to be more stable than esters, it is not immune to enzymatic hydrolysis.[3]
-
Identify the Metabolite: Use high-resolution LC-MS/MS to identify the structure of the metabolite. As with chemical hydrolysis, a ring-opened acylhydrazide is a common product.[3]
-
Inhibitor Screening: If you suspect a class of enzymes (e.g., esterases, amidases), co-incubate your compound with plasma and a broad-spectrum inhibitor for that class. A significant reduction in degradation implicates that enzyme family.
-
Consider Prodrug Strategy: If the parent drug is intended to be the active species and is being cleaved, this represents a liability. If the ring is intended to be cleaved to release an active molecule, this is a prodrug approach.[9][10] Understanding the goal is key. If stability is desired, structural modification is necessary. Consider replacing activating EWGs with less activating groups or introducing steric bulk.
Pathway: Hydrolytic Degradation of 1,3,4-Oxadiazol-2-one
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Technical Support Center: Overcoming Resistance to 1,3,4-Oxadiazole-Based Antimicrobial Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole-based antimicrobial agents. This guide is designed to provide in-depth, actionable insights into the challenges of antimicrobial resistance. Here, you will find troubleshooting advice and detailed protocols to help you navigate experimental hurdles and advance your research.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the mechanism of action and resistance to 1,3,4-oxadiazole compounds.
Q1: What are the primary mechanisms of action for 1,3,4-oxadiazole-based antimicrobial agents?
The 1,3,4-oxadiazole scaffold is a versatile pharmacophore, and its derivatives can exhibit a wide range of antimicrobial activities through various mechanisms.[1][2][3][4] Depending on the specific substitutions on the oxadiazole ring, these compounds have been shown to target several essential cellular processes in bacteria and fungi.
Key reported mechanisms of action include:
-
Enzyme Inhibition: A prominent mechanism is the inhibition of crucial bacterial enzymes. For instance, some 1,3,4-oxadiazole derivatives have been shown to inhibit DNA gyrase (also known as topoisomerase II), an enzyme essential for DNA replication.[2][5] Others may target enzymes involved in the biosynthesis of the peptidoglycan precursor in the cytoplasm, such as MurD ligase.[2]
-
Cell Membrane Disruption: Certain 1,3,4-oxadiazole compounds can disturb the integrity of the microbial cell membrane.[6] This can lead to increased permeability and leakage of intracellular components, ultimately resulting in cell death.[6]
-
Inhibition of Biofilm Formation: Biofilms are a significant contributor to antimicrobial resistance. Several 1,3,4-oxadiazole derivatives have demonstrated the ability to inhibit biofilm formation and can even eradicate established biofilms, often by down-regulating genes responsible for biofilm architecture and adhesion.[7]
-
Inhibition of Fungal-Specific Enzymes: In fungi, such as Candida albicans, 1,3,4-oxadiazole compounds have been suggested to inhibit enzymes like lanosterol-14α-demethylase, which is critical for ergosterol biosynthesis, a key component of the fungal cell membrane.[2][5] Some have also been identified as potential inhibitors of thioredoxin reductase, an enzyme involved in maintaining the cell's redox state.[8]
It is crucial to note that for many novel 1,3,4-oxadiazole derivatives, the precise mechanism of action may not be fully elucidated and can be independent of previously assumed targets.[9][10][11]
Q2: How do bacteria and fungi develop resistance to 1,3,4-oxadiazole compounds?
Microorganisms can develop resistance to 1,3,4-oxadiazole agents through several adaptive strategies. These mechanisms are often not unique to this class of compounds but are general strategies that microbes employ to survive the effects of toxic substances. The primary resistance mechanisms include:
-
Active Efflux of the Drug: Microbes can express transport proteins, known as efflux pumps, that actively remove the antimicrobial agent from the cell before it can reach its target.[12][13][14] This is a major cause of multidrug resistance.[12][13]
-
Modification of the Drug Target: The microbial target of the drug can be altered through genetic mutation or enzymatic modification.[15][16][17][18] This change in the target's structure can prevent the 1,3,4-oxadiazole compound from binding effectively, rendering it useless while preserving the target's cellular function.[16][17]
-
Enzymatic Degradation of the Drug: Although less commonly reported for the stable 1,3,4-oxadiazole ring, some microbes can produce enzymes that chemically modify and inactivate the antimicrobial compound.
Q3: What are the most commonly observed resistance mechanisms against this class of compounds?
While research is ongoing, the most frequently implicated resistance mechanisms for 1,3,4-oxadiazole and other small molecule inhibitors are active efflux and target modification .
-
Efflux Pumps: Overexpression of efflux pumps is a significant and widespread mechanism of resistance in both Gram-positive and Gram-negative bacteria.[19] These pumps can recognize and expel a broad range of structurally diverse compounds, making them a primary defense against novel antimicrobial agents.[12] The NorA efflux pump in Staphylococcus aureus, for example, is known to confer resistance to various biocides and antibiotics.[20]
-
Target Modification: Alterations in the drug's target site, often through spontaneous mutations in the encoding genes, are a common route to resistance.[17][18] For example, mutations in the genes for DNA gyrase can lead to resistance against compounds that target this enzyme.[17][18][21]
Section 2: Troubleshooting Unexpected Experimental Results
This section provides a question-and-answer guide to address common issues encountered during antimicrobial susceptibility testing of 1,3,4-oxadiazole compounds.
Q4: My MIC values for a 1,3,4-oxadiazole compound are significantly higher than expected. What are the potential causes?
Observing higher than anticipated Minimum Inhibitory Concentration (MIC) values can be perplexing. Here are several factors to investigate:
-
Inherent or Acquired Resistance: The microbial strain you are testing may possess intrinsic resistance mechanisms or may have acquired resistance. Overexpression of efflux pumps is a common culprit.
-
Experimental Variability: MIC assays are sensitive to several parameters.[22] Inconsistencies in inoculum density, incubation time, and media composition can lead to variable results.[22][23]
-
Compound Instability or Precipitation: The 1,3,4-oxadiazole derivative may be unstable under the assay conditions or could be precipitating out of the solution at higher concentrations, reducing its effective concentration.
-
Inappropriate Growth Conditions: The chosen growth medium or incubation conditions may not be optimal for the activity of your specific compound.
Q5: I am observing inconsistent results in my antimicrobial susceptibility testing. How can I improve reproducibility?
Reproducibility is key to reliable data. To minimize variability in your MIC assays, consider the following:
-
Standardize Inoculum Preparation: Ensure a consistent final inoculum density in your assays, typically around 5 x 10^5 CFU/mL for broth microdilution.[23] Use a spectrophotometer or a McFarland standard to verify the density of your bacterial suspension.[24]
-
Use Quality Control Strains: Always include reference strains with known MIC values for your class of compound or for standard antibiotics. This will help validate your assay setup.
-
Adhere to Standardized Protocols: Follow established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) for your MIC assays.
-
Verify Compound Solubility: Before conducting the assay, visually inspect your compound dilutions to ensure it remains soluble at the tested concentrations.
-
Control for Evaporation: During incubation, especially in 96-well plates, evaporation can concentrate the antimicrobial and affect results. Use plate sealers or a humidified incubator to minimize this.
Q6: How can I determine if resistance is due to an efflux pump?
A straightforward method to investigate the involvement of efflux pumps is to perform an MIC assay in the presence of a known efflux pump inhibitor (EPI). If the MIC of your 1,3,4-oxadiazole compound decreases significantly in the presence of the EPI, it strongly suggests that an efflux pump is contributing to resistance.[19]
Commonly used broad-spectrum EPIs include:
-
Phenylalanine-arginine β-naphthylamide (PAβN): Often used for Gram-negative bacteria.[19]
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A proton motive force dissipator that disrupts the energy source for many efflux pumps.
Section 3: Protocols for Overcoming Resistance
This section provides detailed experimental protocols to investigate and overcome resistance mechanisms.
Q7: How can I use an efflux pump inhibitor (EPI) to potentiate the activity of my 1,3,4-oxadiazole compound?
This protocol describes how to perform a broth microdilution MIC assay with and without an EPI to determine if it can restore the susceptibility of a resistant microbial strain.
Objective: To determine if an EPI can reduce the MIC of a 1,3,4-oxadiazole compound against a resistant bacterial strain.
Materials:
-
Resistant bacterial strain
-
1,3,4-oxadiazole compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Determine the Sub-Inhibitory Concentration of the EPI:
-
Perform a standard MIC assay for the EPI alone to find the highest concentration that does not inhibit bacterial growth. This is crucial to ensure that any observed effect is due to the potentiation of your compound and not the antimicrobial activity of the EPI itself.
-
-
Set up the 96-Well Plate:
-
Prepare two sets of plates: one for the 1,3,4-oxadiazole compound alone, and one for the compound in combination with the EPI.
-
In the combination plate, add the sub-inhibitory concentration of the EPI to all wells that will contain the 1,3,4-oxadiazole compound.
-
Perform serial two-fold dilutions of your 1,3,4-oxadiazole compound in the appropriate wells of both plates.
-
Include a growth control (no compound, no EPI) and a sterility control (no bacteria) on each plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, determine the MIC for each condition by identifying the lowest concentration of the 1,3,4-oxadiazole compound that visibly inhibits bacterial growth.
-
A significant decrease (e.g., four-fold or greater) in the MIC in the presence of the EPI indicates that efflux is a major mechanism of resistance.
-
Data Presentation:
| Compound | MIC without EPI (µg/mL) | MIC with EPI (µg/mL) | Fold Change in MIC |
| 1,3,4-Oxadiazole Derivative X | 64 | 4 | 16 |
| Control Antibiotic (known efflux substrate) | 32 | 2 | 16 |
| Control Antibiotic (not an efflux substrate) | 8 | 8 | 1 |
Q8: What is the procedure for evaluating synergy between a 1,3,4-oxadiazole agent and another antimicrobial?
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[24][25][26]
Objective: To quantify the interaction between a 1,3,4-oxadiazole compound and another antimicrobial agent.
Materials:
-
1,3,4-oxadiazole compound (Drug A)
-
Second antimicrobial agent (Drug B)
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile 96-well microtiter plates
Protocol:
-
Prepare Drug Dilutions:
-
Determine the MIC of each drug individually.
-
Prepare serial dilutions of Drug A horizontally across the plate and serial dilutions of Drug B vertically down the plate. The concentrations should typically range from 4x MIC to 1/16x MIC.
-
-
Set up the Checkerboard Plate:
-
Dispense the diluted drugs into the 96-well plate according to the checkerboard format. Each well will contain a unique combination of concentrations of Drug A and Drug B.
-
Include rows and columns with each drug alone to re-determine their individual MICs under the assay conditions.
-
Also, include a growth control well (no drugs).
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate under appropriate conditions.
-
-
Data Analysis and Interpretation:
-
After incubation, read the plate to determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each well that shows no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the FIC Index as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Visualization:
Caption: Workflow for the checkerboard synergy assay.
Q9: How can I investigate if target modification is the cause of resistance?
Investigating target modification is more complex and often requires molecular biology techniques. Here is a general approach:
-
Sequence the Target Gene: If the molecular target of your 1,3,4-oxadiazole compound is known or hypothesized, sequence the corresponding gene from both a susceptible and a resistant strain. Compare the sequences to identify any mutations in the resistant strain that could alter the protein structure.[21]
-
Gene Knockout and Complementation: In genetically tractable organisms, you can knock out the target gene and see if the organism becomes resistant. Then, you can reintroduce the wild-type gene (complementation) to see if susceptibility is restored.
-
In Vitro Enzyme Assays: If the target is an enzyme, you can purify the enzyme from both susceptible and resistant strains and perform in vitro activity assays in the presence of your compound. A higher concentration of your compound will likely be needed to inhibit the enzyme from the resistant strain.
Section 4: Advanced Strategies & Future Directions
Overcoming antimicrobial resistance requires innovative approaches.[27][28][29][30][31] Beyond the strategies already discussed, several advanced and future directions are being explored:
-
Combination Therapy: As detailed in the checkerboard assay, combining a 1,3,4-oxadiazole agent with another antimicrobial can be a powerful strategy to achieve a synergistic effect and combat resistance.[27][29]
-
Novel Efflux Pump Inhibitors: The development of new, potent, and non-toxic EPIs is an active area of research.[32] Some research has even explored conjugating 1,3,4-oxadiazoles to molecules like capsaicin to create potent EPIs.[20][33]
-
Targeting Virulence Factors: Instead of directly killing the microbe, some strategies aim to disarm it by inhibiting virulence factors, making it more susceptible to the host's immune system.
-
Immunotherapy and Vaccines: Enhancing the host's immune response through immunotherapy or preventing infection in the first place with vaccines can reduce the need for antibiotics and thus the selective pressure for resistance.[27][28]
-
CRISPR-Cas Systems: This gene-editing technology offers the potential to specifically target and eliminate resistance genes in pathogenic bacteria.[27]
Section 5: References
-
Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC - NIH. (n.d.). Retrieved from
-
Novel Strategies to Combat the Emerging Drug Resistance in Human Pathogenic Microbes. (n.d.). Retrieved from
-
Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed. (2020, August 1). Retrieved from
-
What is the mechanism of Antimicrobial Resistance (AMR) related to target modification? (2025, April 3). Retrieved from
-
Target Modification As A Mechanism Of Antimicrobial Resistance - ResearchGate. (n.d.). Retrieved from
-
Reversing resistance with efflux pump inhibitors. (n.d.). Retrieved from
-
Bacterial resistance to antibiotics: modified target sites - PubMed. (n.d.). Retrieved from
-
Novel Strategies to Combat Antimicrobial Resistance - Encyclopedia.pub. (2023, February 20). Retrieved from
-
Progress in Alternative Strategies to Combat Antimicrobial Resistance: Focus on Antibiotics - PMC - NIH. (n.d.). Retrieved from
-
Reversing antibiotic resistance with efflux pump inhibitors - Research Data Australia. (n.d.). Retrieved from
-
Novel Insights into the Antimicrobial Resistance and Strategies to Curb the Menace. (2024, February 29). Retrieved from
-
Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps | ACS Infectious Diseases. (n.d.). Retrieved from
-
Novel Strategies to Combat Antimicrobial Resistance | Request PDF - ResearchGate. (2025, August 7). Retrieved from
-
EFFlux pump inhibitors to Overcome antibiotic ResisTance - ANR. (n.d.). Retrieved from
-
Target Modification: How Bacteria Outsmart Antibiotics - YouTube. (2024, December 1). Retrieved from
-
Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics. (n.d.). Retrieved from
-
Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - NIH. (n.d.). Retrieved from
-
Checkerboard assay - GARDP Revive. (n.d.). Retrieved from
-
Troubleshooting "Antibacterial agent 128" MIC assay variability - Benchchem. (n.d.). Retrieved from
-
Full article: Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. (n.d.). Retrieved from
-
"Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed. (2024, January 2). Retrieved from
-
Antimicrobial Synergy Study – Checkerboard Testing - Emery Pharma. (n.d.). Retrieved from
-
New and simplified method for drug combination studies by checkerboard assay - NIH. (n.d.). Retrieved from
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.). Retrieved from
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). Retrieved from
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - ACS Publications. (2023, October 13). Retrieved from
-
(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ResearchGate. (2025, October 15). Retrieved from
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - NIH. (n.d.). Retrieved from
-
1,3,4-oxadiazole conjugates of capsaicin as potent NorA efflux pump inhibitors of Staphylococcus aureus - PubMed. (2021, May 27). Retrieved from
-
Troubleshooting table. - ResearchGate. (n.d.). Retrieved from
-
1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. (n.d.). Retrieved from
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed. (2021, June 29). Retrieved from
-
1, 3, 4-Oxadiazole as antimicrobial agents: An overview - JOCPR. (n.d.). Retrieved from
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved from
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC - PubMed Central. (n.d.). Retrieved from
-
Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans - MDPI. (n.d.). Retrieved from
-
Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. (2021, March 7). Retrieved from
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). Retrieved from
-
Studies Towards the Synthesis of Novel Oxadiazole Derivatives for Antibiotic Screening Against ... - YouTube. (2021, April 22). Retrieved from
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4). Retrieved from
-
1,3,4-oxadiazole conjugates of capsaicin as potent NorA efflux pump inhibitors of Staphylococcus aureus | Request PDF - ResearchGate. (2025, August 5). Retrieved from
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. - ResearchGate. (n.d.). Retrieved from
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PubMed Central. (n.d.). Retrieved from
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC - PubMed Central. (n.d.). Retrieved from
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - University of Bristol Research Portal. (n.d.). Retrieved from
Sources
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- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for the Detection of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support center for the analytical characterization of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. Here, we address common challenges and provide troubleshooting solutions in a direct question-and-answer format, grounded in scientific principles to ensure the integrity and reliability of your experimental data.
Section 1: High-Performance Liquid Chromatography (HPLC-UV/DAD) Analysis
High-Performance Liquid Chromatography coupled with a UV or Diode Array Detector is a primary technique for the quantification and purity assessment of this compound. Below are common issues encountered during method development and routine analysis, along with their solutions.
Troubleshooting Guide: HPLC-UV/DAD
Question 1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?
Answer: Peak tailing for polar, heterocyclic compounds like this compound is a frequent issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.[1][2]
Here is a systematic approach to troubleshoot and mitigate peak tailing:
-
Mobile Phase pH Adjustment: The acidity of silanol groups can be suppressed by lowering the pH of the mobile phase.[2] Operating at a pH of 3 or below will ensure that the majority of silanol groups are protonated, minimizing their interaction with the analyte. A common choice is to add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase.
-
Use of High-Purity, End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups.[2] Employing a high-quality, end-capped C18 or C8 column is highly recommended.
-
Buffer Concentration: If you are operating in a buffered mobile phase, ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a consistent pH throughout the analysis and to mask silanol interactions.[3]
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.
-
Column Contamination: Accumulation of matrix components or strongly retained impurities on the column can create active sites that cause tailing.[4] Implementing a proper sample clean-up procedure, such as solid-phase extraction (SPE), and using a guard column can prevent this.[5] Regularly flushing the column with a strong solvent is also good practice.
Question 2: My analyte appears to be degrading during analysis, as evidenced by the appearance of new peaks and a decrease in the main peak area over time. What could be the cause and how can I improve its stability?
Answer: The 1,3,4-oxadiazol-2(3H)-one moiety can be susceptible to hydrolysis, particularly under neutral to basic conditions. This degradation involves the opening of the heterocyclic ring.[6]
To address this instability:
-
Acidic Mobile Phase: As mentioned for improving peak shape, maintaining an acidic mobile phase (pH < 4) is crucial for the stability of this compound. This acidic environment will inhibit the base-catalyzed hydrolysis of the oxadiazolone ring.
-
Sample Diluent: Dissolve and dilute your samples in a solvent that matches the initial mobile phase composition, ensuring it is also acidic. Avoid dissolving samples in neutral or basic solutions, even for short periods.
-
Temperature Control: While moderately stable at ambient temperature, prolonged exposure to higher temperatures can accelerate degradation.[6] Use a thermostatically controlled autosampler set to a lower temperature (e.g., 4-10 °C) to maintain sample integrity during long analytical runs.
-
Forced Degradation Insights: Forced degradation studies on similar 1,3,4-oxadiazole derivatives have shown significant degradation under alkaline and oxidative conditions.[7][8][9] Therefore, it is critical to avoid exposing the analyte to basic pH and strong oxidizing agents.
Recommended HPLC-UV/DAD Method Parameters
Below is a starting point for developing a robust HPLC method for this compound.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and peak shape for this class of compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Ensures acidic pH for analyte stability and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 50-90% B over 15 minutes | A gradient elution is often necessary to elute the analyte with a good peak shape and to separate it from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | ~235-240 nm (determine λmax experimentally) | Based on the UV spectra of similar oxadiazole derivatives.[7] |
| Injection Volume | 10 µL | A smaller injection volume can help prevent peak overload. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures compatibility with the mobile phase and maintains analyte stability. |
Experimental Workflow: HPLC Method Development
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hplc.eu [hplc.eu]
- 4. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | CID 683639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
scale-up synthesis challenges for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Technical Support Center: 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support guide for the scale-up synthesis of this compound. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on providing practical, cause-and-effect troubleshooting advice to ensure a safe, efficient, and reproducible process.
The synthesis is typically a two-step process: first, the formation of 4-methoxybenzoylhydrazine, followed by its cyclization to the desired 1,3,4-oxadiazol-2(3H)-one core. While straightforward on paper, scaling this process introduces significant challenges in reaction control, safety, and purification.
Caption: Desired vs. undesired reaction pathways during cyclization.
Question: We are concerned about the exothermic potential of the cyclization reaction on a 100L scale. How can we ensure safety?
Answer: Your concern is well-founded. The reaction of hydrazides with phosgene equivalents can be highly exothermic. Managing this exotherm is the most critical aspect of scaling this step.
-
Key Safety Protocols:
-
Slow, Controlled Addition: This is the most effective way to control the reaction rate. The addition of the limiting reagent should be done via a pump at a pre-determined rate, ensuring the cooling system can keep up.
-
Dilution: Running the reaction at a lower concentration (higher solvent volume) increases the thermal mass of the system, helping to absorb the heat generated.
-
Real-Time Temperature Monitoring: The internal reaction temperature must be monitored continuously. The addition should be programmed to stop automatically if the temperature exceeds a set safety limit (e.g., >25°C).
-
Adequate Cooling Capacity: Ensure the reactor's cooling jacket is operational and can handle the calculated heat load of the reaction. Perform a "dummy run" with just the solvent to test the cooling performance before committing the reagents.
-
Emergency Quench Plan: Have a plan in place to quickly stop the reaction if it begins to run away. This typically involves having a pre-chilled, non-reactive solvent or a quenching agent (like a primary amine) ready to be added to the reactor.
-
| Cyclizing Agent | Pro | Con | Scale-Up Consideration |
| Phosgene (gas) | Inexpensive, highly reactive | Extremely toxic, requires specialized handling and scrubber systems | Not recommended without specialized chemical plant infrastructure. |
| Triphosgene (solid) | Easier to handle than gas | Decomposes to phosgene, highly toxic, corrosive HCl byproduct | Requires excellent ventilation and moisture control. HCl byproduct can be problematic. |
| CDI (solid) | Much safer, non-toxic byproducts (imidazole, CO2) | More expensive, highly moisture-sensitive | Recommended for scale-up. The primary challenge is ensuring anhydrous conditions. [1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the final product recrystallization? A1: A mixture of ethanol and water is often effective. The product is typically soluble in hot ethanol and will precipitate upon the controlled addition of water. Isopropanol or acetone can also be used. The ideal solvent system should be determined at the lab scale to maximize purity and yield.
Q2: How do we monitor the reaction for completion? A2: Thin-Layer Chromatography (TLC) is suitable for at-line monitoring. A more quantitative method like High-Performance Liquid Chromatography (HPLC) is recommended for precise determination of reaction endpoints, especially during scale-up, to avoid starting the workup of an incomplete reaction.
Q3: Our final product has a persistent yellow color. How can we remove it? A3: A yellow tint often indicates the presence of oxidized impurities. A charcoal treatment during recrystallization can be effective. Dissolve the crude product in the hot solvent, add a small amount of activated carbon (0.5-1% w/w), stir for 15-30 minutes, and then filter the hot solution through celite to remove the carbon before cooling to crystallize.
Q4: Are there any specific analytical techniques to confirm the structure of the final product? A4: Yes, standard characterization includes ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the molecular weight and structure. For quality control of scaled batches, melting point analysis and HPLC for purity assessment are crucial.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-methoxybenzoylhydrazine (50L Reactor)
-
Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with methanol (25 L) and methyl 4-methoxybenzoate (5.0 kg, 30.1 mol).
-
Heating: Begin agitation (150 RPM) and heat the mixture to a gentle reflux (~65 °C).
-
Hydrazine Addition: Slowly add hydrazine hydrate (3.0 kg, 60.0 mol) to the refluxing mixture via a subsurface dip tube over a period of 1 hour.
-
Reaction: Maintain the reaction at reflux for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed. [2]6. Crystallization: Once complete, cool the reactor to 50 °C. If seeding, add 50g of pure product. Continue to cool the mixture to 0-5 °C over 4 hours.
-
Isolation: Filter the resulting white solid through a Nutsche filter. Wash the filter cake with cold methanol (2 x 5 L).
-
Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 4.5 - 4.8 kg (90-96%).
-
Protocol 2: Scale-Up Cyclization using CDI (50L Reactor)
-
Reactor Preparation: Ensure the 50L reactor is scrupulously dry and maintained under a nitrogen atmosphere.
-
CDI Solution: Charge the reactor with anhydrous THF (30 L) and 1,1'-Carbonyldiimidazole (CDI) (4.5 kg, 27.7 mol). Stir until all solids are dissolved.
-
Hydrazide Solution: In a separate, dry vessel, dissolve the 4-methoxybenzoylhydrazine (4.2 kg, 25.2 mol) from Protocol 1 in anhydrous THF (10 L).
-
Controlled Addition: Slowly pump the hydrazide solution into the CDI solution in the main reactor over 2-3 hours. Maintain the internal temperature between 20-25 °C using the reactor's cooling jacket.
-
Reaction: After the addition is complete, allow the reaction to stir at ambient temperature for an additional 4-6 hours, monitoring by TLC/HPLC for the disappearance of the activated intermediate.
-
Workup:
-
Slowly add water (10 L) to quench any remaining CDI.
-
Reduce the solvent volume by ~75% under vacuum.
-
The product will precipitate. Cool the slurry to 0-5 °C.
-
-
Isolation & Purification: Filter the solid, wash with cold water, and then with a minimal amount of cold isopropanol. Recrystallize from an appropriate solvent system if required for purity.
-
Drying: Dry the final product in a vacuum oven at 60-70 °C.
-
Expected Yield: 4.8 - 5.2 kg (87-94%).
-
References
-
Khan, I., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 1287-1303. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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ResearchGate. (2015). synthesis of 5-substituted-3H--[2][3][4]oxadiazol-2-one derivatives: A carbon dioxide route (CDR). [Link]
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Shafiee, A., et al. (1990). 5-Aryl-1,3,4-oxadiazol-2(3H)-one derivatives and sulfur analogues as new selective and competitive monoamine oxidase type B inhibitors. European Journal of Medicinal Chemistry, 25(8), 659-671. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
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Wikipedia. (n.d.). Phosgene. [Link]
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Bobb, R., et al. (2023). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry, 88(2), 1083–1088. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2430. [Link]
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Validation & Comparative
validating the anticancer activity of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one in different cell lines
A Comparative Guide to Validating the Anticancer Activity of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
This guide provides a comprehensive framework for the preclinical validation of this compound (referred to herein as MPOX), a novel compound belonging to the promising 1,3,4-oxadiazole class of potential anticancer agents. The narrative is structured to guide researchers through a logical, multi-faceted validation process, emphasizing the causality behind experimental choices and ensuring the generation of robust, publishable data.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a pharmacophore in numerous bioactive compounds.[1][2] Derivatives of this heterocycle have demonstrated a wide spectrum of anticancer activities, functioning through diverse mechanisms such as the inhibition of critical enzymes like telomerase, histone deacetylases (HDACs), and various kinases.[3][4][5][6] The inclusion of a methoxyphenyl moiety is a strategic design choice, as this group is prevalent in many potent anticancer agents, potentially enhancing target interaction and bioavailability.[7] This guide presents a direct comparison of MPOX's activity across a panel of phenotypically distinct cancer cell lines and against a standard-of-care chemotherapeutic agent, providing a rigorous assessment of its potential.
The Experimental Blueprint: A Self-Validating Workflow
A robust validation strategy hinges on a well-designed experimental workflow that incorporates appropriate controls and comparative arms. The objective is not merely to determine if MPOX kills cancer cells, but to understand its potency, selectivity, and mechanism of action relative to established benchmarks.
Rationale for Cell Line Selection
The choice of cell lines is critical for elucidating the breadth and specificity of an anticancer compound. A well-curated panel should include:
-
Multiple Cancer Types: To assess broad-spectrum activity. We propose including breast (MCF-7, MDA-MB-231), lung (A549), and colon (HT-29) cancer lines, which are well-characterized and widely used in anticancer screening.[1][8][9]
-
Varying Phenotypes: Within a single cancer type, such as breast cancer, comparing an estrogen receptor-positive line (MCF-7) with a triple-negative line (MDA-MB-231) can reveal sensitivities related to specific molecular subtypes.[10]
-
A Non-Malignant Control: To evaluate cytotoxicity and determine a selectivity index (SI), a non-cancerous cell line is essential. Murine fibroblasts (L929) or normal human fibroblasts (WI38) serve as excellent controls for this purpose.[8][11] A high SI is a desirable characteristic for a potential therapeutic agent.
Selection of a Comparator Drug
Comparing MPOX to a clinically relevant chemotherapeutic agent provides a crucial benchmark for its potency. Cisplatin , a DNA cross-linking agent with broad application, is an excellent choice. It allows for a direct comparison of IC₅₀ values and mechanistic profiles, contextualizing the efficacy of the novel compound.[8][12]
Overall Validation Workflow
The experimental process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This multi-assay approach ensures that the compound's activity is thoroughly characterized.
Caption: Experimental workflow for validating MPOX anticancer activity.
Core Experimental Methodologies
The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity.
Cell Viability Assessment: The MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Include wells with medium only for blank measurements. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of MPOX and the comparator drug (e.g., Cisplatin) in culture medium. Replace the existing medium in the wells with 100 µL of the drug-containing medium. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Viable cells will convert the MTT to visible purple crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[13]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Induction: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells.[16][18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[16]
Protocol: Annexin V/PI Apoptosis Assay [15][17]
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. After 24 hours, treat the cells with MPOX and the comparator drug at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[17]
-
Washing: Centrifuge the collected cells and wash them once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (e.g., 50 µg/mL).[17]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide binds stoichiometrically to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[19] Treatment with RNase is crucial to prevent PI from binding to RNA, which would otherwise confound the results.[20]
Protocol: Cell Cycle Analysis [20]
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to degrade cellular RNA. Incubate at 37°C for 30 minutes.
-
PI Staining: Add PI to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection. The G0/G1 peak represents cells with 2N DNA content, while the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have intermediate DNA content.
Comparative Data Analysis
The ultimate goal is a clear, objective comparison of MPOX against the chosen standard. Data should be summarized in tables for easy interpretation. The following tables present illustrative data to demonstrate how results should be structured.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of MPOX vs. Cisplatin after 48h Treatment
| Cell Line | Cancer Type | MPOX (IC₅₀ µM) | Cisplatin (IC₅₀ µM)[8] | Selectivity Index (SI) for MPOX* |
| MCF-7 | Breast (ER+) | 8.5 | 15.2 | 10.6 |
| MDA-MB-231 | Breast (TNBC) | 6.2 | 11.8 | 14.5 |
| A549 | Lung | 11.3 | 4.98 | 7.9 |
| HT-29 | Colon | 9.8 | 20.5 | 9.2 |
| L929 (Normal) | Fibroblast | 90.1 | >50 | N/A |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Table 2: Apoptosis Induction in MDA-MB-231 Cells (24h Treatment at IC₅₀)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Untreated | 95.1 ± 2.1 | 2.5 ± 0.8 | 2.4 ± 0.6 |
| MPOX | 45.3 ± 3.5 | 35.8 ± 2.9 | 18.9 ± 1.7 |
| Cisplatin | 50.1 ± 4.0 | 21.5 ± 2.2 | 28.4 ± 3.1 |
Table 3: Cell Cycle Distribution in MDA-MB-231 Cells (24h Treatment at IC₅₀)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated | 55.2 ± 3.3 | 28.1 ± 1.9 | 16.7 ± 2.5 |
| MPOX | 20.5 ± 2.8 | 15.3 ± 2.1 | 64.2 ± 4.1 |
| Cisplatin [8] | 30.8 ± 3.1 | 45.1 ± 3.9 | 24.1 ± 2.8 |
Mechanistic Insights and Discussion
Based on the illustrative data, MPOX demonstrates potent cytotoxicity against a panel of cancer cell lines, with particularly strong activity against the aggressive triple-negative breast cancer line MDA-MB-231. Crucially, it exhibits a high selectivity index, suggesting minimal toxicity to non-malignant cells compared to cancer cells.
The primary mechanism of MPOX-induced cell death appears to be the induction of apoptosis, with a significant population of cells entering early apoptosis. This contrasts with the comparator, Cisplatin, which shows a mixed profile of apoptosis and necrosis. Furthermore, the cell cycle analysis strongly suggests that MPOX causes a significant arrest in the G2/M phase. This is a common mechanism for anticancer drugs that interfere with microtubule dynamics or DNA damage checkpoints.[21] Many 1,3,4-oxadiazole derivatives are known to function as tubulin polymerization inhibitors, which would be consistent with a G2/M arrest.[21][22]
Caption: Hypothesized mechanism of MPOX-induced cell cycle arrest and apoptosis.
Conclusion
This guide outlines a rigorous, comparative approach to validating the anticancer activity of this compound. By employing a diverse cell line panel, a clinical benchmark drug, and a suite of mechanistic assays, researchers can generate a comprehensive profile of the compound's potency, selectivity, and mode of action. The illustrative data suggest that MPOX is a highly promising candidate that warrants further investigation, potentially acting as a G2/M phase-arresting agent that triggers apoptosis. This structured validation pathway provides the necessary framework to advance novel chemical entities from initial hits to credible preclinical candidates.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]
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Çevik, U. A., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
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Kumar, R., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available at: [Link]
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Thiyagarajan, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Available at: [Link]
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Du, Q., et al. (2019). Design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives. Archiv der Pharmazie. Available at: [Link]
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Karpińska, P., & Starczewska, B. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Available at: [Link]
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Karpińska, P., & Starczewska, B. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. ResearchGate. Available at: [Link]
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Küçükgüzel, I., et al. (2013). Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. PubMed. Available at: [Link]
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Onay, A., et al. (2022). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central. Available at: [Link]
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University of Leicester. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]
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Ferorelli, S., et al. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. Available at: [Link]
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International Journal of Futuristic and Innovative Research. (2023). 1,3,4-Oxadiazole as an Anticancer Agent. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Available at: [Link]
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Al-Ostath, R. A. S., et al. (2021). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf: [Link]
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Czarnecka, K., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]
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Ahrabi, Z., & SarveAhrabi, Y. (2021). Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line. ResearchGate. Available at: [Link]
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comparative analysis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one with other oxadiazole isomers
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount. Among them, the oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms, stands out for its versatile biological activities and frequent appearance in approved pharmaceuticals.[1] This guide provides a detailed comparative analysis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one , a compound of significant research interest, against its lesser-explored 1,2,4- and 1,2,3-oxadiazole isomers. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison but also to delve into the underlying chemical principles and experimental considerations that dictate the observed properties and biological potential of these isomeric systems.
The Oxadiazole Isomers: A Tale of Atomic Arrangement
The constitutional isomerism of the oxadiazole ring, arising from the different placement of the two nitrogen atoms relative to the oxygen atom, gives rise to four distinct scaffolds: 1,3,4-, 1,2,4-, 1,2,5-, and 1,2,3-oxadiazole.[2] This guide will focus on the 1,3,4-, 1,2,4-, and 1,2,3-isomers, as they represent the most common and the most unstable forms, respectively. The seemingly subtle shift in heteroatom positioning has profound implications for the electronic distribution, aromaticity, stability, and ultimately, the biological activity of the resulting molecules.[3][4]
Physicochemical Properties: A Comparative Overview
| Property | 1,3,4-Oxadiazole Derivative | 1,2,4-Oxadiazole Derivative | 1,2,3-Oxadiazole Derivative |
| Aromaticity | Higher degree of aromaticity, leading to greater thermal stability.[4] | Lower aromatic character, behaving more like a conjugated diene.[4] | Unstable and readily undergoes ring-opening to an α-diazoketone tautomer.[5] |
| Thermal Stability | Generally high, a desirable trait for drug candidates. | Less stable than the 1,3,4-isomer. | Generally unstable and difficult to isolate.[5] |
| Dipole Moment | The symmetrical arrangement of heteroatoms can lead to a lower dipole moment compared to the 1,2,4-isomer. | The asymmetrical arrangement of heteroatoms results in a more pronounced dipole moment. | Not well-characterized due to instability. |
| Solubility | Aryl-substituted derivatives tend to have lower water solubility.[1] | Generally soluble in common organic solvents like DMSO, ethyl acetate, and chloroform. | Not applicable for comparative analysis due to instability. |
Expert Insight: The greater aromaticity and thermal stability of the 1,3,4-oxadiazole ring make it a more common and generally preferred scaffold in drug design. The inherent instability of the 1,2,3-oxadiazole system largely precludes its use in medicinal chemistry, except in the form of mesoionic structures like sydnones.[5]
Synthesis Strategies: Navigating the Isomeric Landscape
The synthetic routes to each oxadiazole isomer are distinct, reflecting the differences in their ring systems.
Synthesis of this compound
The synthesis of 1,3,4-oxadiazol-2(3H)-ones typically involves the cyclization of a carbohydrazide derivative. For the target molecule, a common route would be the reaction of 4-methoxybenzoyl hydrazide with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI).
Synthesis of 1,2,4-Oxadiazole Isomers
The synthesis of 1,2,4-oxadiazoles often proceeds through the reaction of an amidoxime with a carboxylic acid derivative.[6] For the corresponding 1,2,4-isomers of our target molecule, one would start with either 4-methoxybenzamidoxime or a carbonyl derivative of anisole, depending on the desired substitution pattern.
The Challenge of 1,2,3-Oxadiazoles
As previously mentioned, the 1,2,3-oxadiazole ring is inherently unstable and tends to exist in its open-chain α-diazoketone form.[5] Synthesis of this isomer is challenging, and its isolation for comparative biological studies is generally not feasible.
Spectroscopic Characterization: A Comparative Fingerprint
While a complete set of directly comparative spectra is not available, we can predict the key distinguishing features based on the parent ring systems and known substituent effects.
| Spectroscopic Technique | This compound | 1,2,4-Oxadiazole Isomers |
| ¹H NMR | Aromatic protons of the methoxyphenyl group would be observed. The N-H proton of the oxadiazolone ring would likely appear as a broad singlet. | Similar aromatic signals would be present. The position of the N-H proton signal would differ depending on the specific isomer. |
| ¹³C NMR | Characteristic signals for the carbonyl carbon (C=O) of the oxadiazolone ring would be present, typically in the range of 150-160 ppm. The carbons of the oxadiazole ring would also have distinct chemical shifts. | The chemical shifts of the ring carbons would differ significantly from the 1,3,4-isomer due to the different electronic environment.[7] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the lactam would be expected around 1750-1790 cm⁻¹. N-H stretching would be observed around 3100-3300 cm⁻¹. | A similar C=O stretching band would be present. The exact frequency might differ slightly due to the different ring electronics. |
Biological Activity: A Structure-Activity Relationship Perspective
The oxadiazole scaffold is a well-known pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[8][9] The specific isomer of the oxadiazole ring plays a crucial role in determining the nature and potency of these activities.
Antimicrobial Activity
Studies comparing 1,3,4- and 1,2,4-oxadiazole derivatives have shown that both isomers can exhibit significant antimicrobial activity.[10] The specific substitution pattern and the overall physicochemical properties of the molecule are key determinants of efficacy. It is plausible that all three isomers of 5-(4-methoxyphenyl)-oxadiazol-one could exhibit some level of antimicrobial activity, though their potency would likely differ. The greater stability and favorable electronic properties of the 1,3,4-isomer often make it a more promising candidate for further development.
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have been reported to possess potent anticancer activity through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.[8] While less common, 1,2,4-oxadiazoles have also been investigated as anticancer agents. The choice of isomer can influence the molecule's ability to interact with specific biological targets.
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives is an area of active research. The ability of the molecule to donate a hydrogen atom or an electron to scavenge free radicals is influenced by the electronic nature of the heterocyclic ring and its substituents.
Expert Insight: While direct comparative data is lacking, the established prevalence and diverse biological activities of the 1,3,4-oxadiazole scaffold suggest that this compound is a promising starting point for drug discovery efforts. The 1,2,4-isomers, while less explored, should not be discounted and may offer unique structure-activity relationships. The inherent instability of the 1,2,3-isomer makes it an unlikely candidate for therapeutic applications.
Experimental Protocols for Comparative Evaluation
To facilitate further research and a direct comparison of these isomers, we provide detailed, standardized protocols for key biological assays.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria.
Methodology:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Methodology:
-
Prepare various concentrations of the test compounds in methanol.
-
Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the test compounds.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of this compound and its 1,2,4- and 1,2,3-isomers. The 1,3,4-oxadiazole scaffold, due to its inherent stability and favorable electronic properties, remains a cornerstone of modern medicinal chemistry. While direct experimental comparisons with its isomers are lacking for this specific methoxyphenyl derivative, the principles of structure-activity relationships and theoretical studies strongly suggest that the 1,3,4-isomer is the most promising candidate for further investigation.
Future research should focus on the synthesis and direct, head-to-head comparison of the biological activities of these specific isomers. Such studies will provide invaluable data to refine our understanding of the subtle yet significant impact of heteroatom placement on the therapeutic potential of the oxadiazole nucleus.
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A Comparative Guide to the Structure-Activity Relationships of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions. Within this class, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one and its analogs have emerged as a promising chemotype, demonstrating a wide spectrum of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance as antimicrobial, cytotoxic, and enzyme inhibitory agents, supported by experimental data and detailed protocols.
The Privileged Scaffold: Understanding the 1,3,4-Oxadiazol-2(3H)-one Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is isosteric to esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties. The 2-oxo substitution, in conjunction with the 5-phenyl ring, creates a rigid structure that can be strategically modified to modulate biological activity. The 4-methoxyphenyl group, in particular, often serves as a key anchoring point, with its methoxy group capable of forming crucial hydrogen bonds with biological targets.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications at the N3 position of the oxadiazole core.
Antimicrobial Activity
Derivatives of the 1,3,4-oxadiazole core have demonstrated significant potential in combating microbial resistance.[1][2] The antimicrobial efficacy of these compounds is largely dictated by the lipophilicity and electronic properties of the substituents.
Key SAR Insights for Antimicrobial Activity:
-
Aryl Substituents: The presence of an aryl group at the 5-position is a common feature of antimicrobial 1,3,4-oxadiazole derivatives.[1]
-
Lipophilicity: Increased lipophilicity, through the addition of moieties like phenylmethyl or naphthalene, has been shown to enhance antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]
-
Electron-withdrawing vs. Electron-donating Groups: The electronic nature of substituents on the phenyl ring plays a crucial role. While specific data on 5-(4-methoxyphenyl) analogs is part of broader studies, general trends in 1,3,4-oxadiazoles suggest that electron-withdrawing groups like halogens (chloro, bromo) can enhance antibacterial activity.[4] Conversely, electron-donating groups such as methoxy and hydroxyl can also contribute positively, indicating that the optimal substitution pattern is target-dependent.[4]
-
Modifications at the N3 Position: The introduction of various substituents at the N3 position of the oxadiazole-2-one ring can significantly impact antimicrobial potency. For instance, Mannich bases derived from the corresponding 1,3,4-oxadiazol-2-thiones have shown promising activity.[5]
Table 1: Comparative Antimicrobial Activity of 1,3,4-Oxadiazole Analogs
| Compound/Analog Type | Target Organism(s) | Key Structural Features | Observed Activity (MIC/IC50) | Reference |
| Naphthyloxymethyl-1,3,4-oxadiazol-2(3H)-one | Candida krusei | Naphthyl moiety | 32 µg/mL | [6] |
| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | MRSA | Phenylmethyl, naphthalene substituents | MIC: 62 µg/mL | [3] |
| General 1,3,4-Oxadiazole Derivatives | S. aureus | Varied aryl substituents | MIC: 4 to 32 μg/ml | [7] |
Caption: SAR workflow for enhancing antimicrobial activity.
Cytotoxic Activity
The 1,3,4-oxadiazole scaffold is a frequent component of molecules designed as anticancer agents.[8] The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis or inhibit key enzymes involved in cell proliferation.[9]
Key SAR Insights for Cytotoxic Activity:
-
Phenyl Ring Substituents: The substitution pattern on the 5-phenyl ring is a critical determinant of cytotoxicity.
-
Electron-donating groups (e.g., dimethylamino, hydroxy, methoxy) at the para position of the phenyl ring have been associated with good cytotoxic activity against HepG2 cell lines.[4]
-
Electron-withdrawing groups (e.g., chloro, bromo, nitro) have also shown activity, though in some studies, they were less potent than their electron-donating counterparts.[4]
-
-
Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic systems, such as benzimidazole, pyridine, or triazole, often exhibit enhanced cytotoxic potential.[9][10]
-
N-Aryl Amines: The introduction of an N-aryl amine at the 2-position of the 1,3,4-oxadiazole ring has yielded compounds with significant anticancer activity across various cell lines. For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed broad-spectrum activity.[11]
Table 2: Comparative Cytotoxic Activity of 1,3,4-Oxadiazole Analogs
| Compound/Analog Type | Cancer Cell Line(s) | Key Structural Features | Observed Activity (IC50/GP) | Reference |
| 3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol | HepG2 | Electron-donating dimethylamino group | IC50: 24.78 µM | [4] |
| 3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | HepG2 | Electron-donating hydroxyl group | IC50: 25.86 µM | [4] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia (K-562), Melanoma (MDA-MB-435) | 2,4-Dimethylphenyl amine at C2 | GP: 18.22, 15.43 | [11][12] |
| Benzimidazole-1,3,4-oxadiazole hybrids | Breast Cancer (MCF-7) | Benzimidazole moiety | Stronger effect than 5-fluorouracil | [8] |
Caption: Key structural modifications influencing cytotoxic activity.
Enzyme Inhibition
The 1,3,4-oxadiazole-2(3H)-one scaffold has proven to be a versatile template for designing potent and selective enzyme inhibitors.
Key SAR Insights for Enzyme Inhibition:
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Chiral 1,3,4-oxadiazol-2-ones have been identified as potent and selective FAAH inhibitors. The stereochemistry at the N3 substituent is crucial, with the S-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one being significantly more potent than the R-enantiomer.[13]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Novel 1,3,4-oxadiazole derivatives have been developed as highly selective and potent inhibitors of GSK-3β, a key target in Alzheimer's disease research.[14]
-
α-Glucosidase Inhibition: Benzimidazole-based 1,3,4-oxadiazole derivatives have demonstrated excellent α-glucosidase inhibitory effects, with some analogs showing significantly greater potency than the standard drug, Acarbose.[10][15]
Table 3: Comparative Enzyme Inhibitory Activity of 1,3,4-Oxadiazole Analogs
| Compound/Analog Type | Target Enzyme | Key Structural Features | Observed Activity (IC50) | Reference |
| Chiral 1,3,4-oxadiazol-2-ones (S-enantiomer) | FAAH | Chiral center at N3 substituent | 11 nM | [13] |
| Benzimidazole-1,3,4-oxadiazole hybrid | GSK-3β | Benzimidazole moiety | Potent and selective inhibition | [14] |
| Benzimidazole-based 1,3,4-oxadiazole hybrid | α-Glucosidase | Varied phenyl substituents | 2.6 ± 0.1 µM (most potent) | [10][15] |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential.
General Synthesis of this compound
-
Esterification: React 4-methoxybenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid under reflux to obtain methyl 4-methoxybenzoate.
-
Hydrazinolysis: Reflux the resulting ester with hydrazine hydrate to yield 4-methoxybenzohydrazide.
-
Cyclization: React the hydrazide with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to effect cyclization and form the this compound core.
Caption: General synthetic route to the core scaffold.
In Vitro Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable and privileged structure in medicinal chemistry. The extensive body of research on its analogs has revealed clear structure-activity relationships that can guide the rational design of novel therapeutic agents. The antimicrobial, cytotoxic, and enzyme inhibitory activities of these compounds are finely tunable through strategic modifications of the peripheral substituents.
Future research should focus on:
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their biological effects.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.
-
Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the 1,3,4-oxadiazole-2(3H)-one core with other pharmacophores to achieve synergistic or multi-target effects.
By leveraging the insights from existing SAR studies and employing modern drug design strategies, the this compound platform will undoubtedly continue to yield novel candidates for the treatment of a wide range of diseases.
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A Comparative Analysis of the Antimicrobial Efficacy of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one and Standard Antimicrobial Agents
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among the heterocyclic compounds, the 1,3,4-oxadiazole nucleus has emerged as a privileged structure, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comprehensive comparative analysis of the in vitro efficacy of a representative 1,3,4-oxadiazole derivative, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, against standard-of-care antimicrobial drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective agents.
The selection of this compound for this analysis is predicated on the recurrent findings that the 1,3,4-oxadiazole core is a pharmacologically significant moiety.[1][2] This guide will synthesize available data on structurally similar compounds to provide a robust comparative framework, acknowledging the necessity for direct experimental validation for the specific named compound.
Comparative Efficacy: A Quantitative Overview
The cornerstone of antimicrobial efficacy evaluation lies in the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3] For this comparative guide, we will analyze the efficacy of our subject oxadiazole derivative against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a common fungal pathogen (Candida albicans). The standard comparator drugs selected are ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a widely used azole antifungal agent.
While direct MIC data for this compound is not available in the public domain, published studies on closely related 5-aryl-1,3,4-oxadiazole derivatives provide valuable insights into their potential efficacy. For the purpose of this guide, we will utilize representative MIC values from studies on 5-(substituted phenyl)-1,3,4-oxadiazole derivatives to facilitate a meaningful comparison. It is imperative to note that these values serve as a scientifically informed proxy and underscore the need for direct experimental verification.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivative (Proxy Data) | Ciprofloxacin (Standard Antibiotic) | Fluconazole (Standard Antifungal) |
| Staphylococcus aureus (Gram-positive) | 4 - 32[4] | 0.25 - 1[5][6] | N/A |
| Escherichia coli (Gram-negative) | >100 (Typical for many oxadiazoles)[7] | ≤1 (Susceptible)[8] | N/A |
| Candida albicans (Fungus) | 8 - 32 (Proxy for antifungal oxadiazoles)[9] | N/A | ≤8 (Susceptible)[10] |
Interpretation of Data:
The proxy data for the 1,3,4-oxadiazole derivative suggests moderate to good activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values in the range of 4 to 32 µg/mL.[4] In comparison, ciprofloxacin exhibits potent activity against susceptible strains of S. aureus, with MICs typically at or below 1 µg/mL.[5][6]
Against the Gram-negative bacterium Escherichia coli, many 1,3,4-oxadiazole derivatives have shown limited efficacy, which is a common challenge for novel antimicrobial compounds due to the complex outer membrane of Gram-negative bacteria.[7] Ciprofloxacin, however, is highly effective against susceptible E. coli strains, with a susceptibility breakpoint of ≤1 µg/mL.[8]
In the context of antifungal activity, certain oxadiazole derivatives have demonstrated promising results against Candida albicans. The proxy MIC values of 8 to 32 µg/mL are comparable to the susceptibility breakpoint for fluconazole (≤8 µg/mL).[9][10] This indicates that the 1,3,4-oxadiazole scaffold holds potential for the development of novel antifungal agents.
Unraveling the Mechanisms of Action
A critical aspect of drug development is understanding the molecular mechanisms by which a compound exerts its therapeutic effect. The following sections and diagrams illustrate the established mechanisms of action for the standard drugs and the proposed mechanisms for 1,3,4-oxadiazole derivatives.
This compound: A Multifaceted Approach
The precise mechanism of action for this compound is a subject of ongoing research. However, studies on various 1,3,4-oxadiazole derivatives suggest several potential targets within microbial cells. These include the inhibition of essential enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.[11] Some derivatives have also been shown to disrupt the bacterial cell membrane integrity. For antifungal activity, a prominent proposed mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11]
Caption: Proposed antimicrobial mechanisms of 1,3,4-oxadiazole derivatives.
Ciprofloxacin: Targeting DNA Replication
Ciprofloxacin, a member of the fluoroquinolone class, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13] These enzymes are crucial for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, ciprofloxacin leads to the fragmentation of the bacterial chromosome and subsequent cell death.[12]
Caption: Mechanism of action of Ciprofloxacin.
Fluconazole: Disrupting Fungal Cell Membranes
Fluconazole and other azole antifungals target the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[14][15] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[14][16]
Caption: Mechanism of action of Fluconazole.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are essential. The following sections detail the methodologies for the Broth Microdilution and Disk Diffusion assays, which are widely accepted for determining the antimicrobial susceptibility of microorganisms.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[17]
Workflow Diagram:
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.
-
Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a standard concentration of the test compound and control antibiotics onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI). [12]
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the antimicrobial efficacy of this compound against standard antimicrobial drugs. The analysis, based on data from structurally related compounds, suggests that this class of molecules holds significant promise, particularly as antibacterial agents against Gram-positive pathogens and as potential antifungal agents.
The provided experimental protocols offer a standardized approach for the direct in vitro evaluation of this and other novel compounds. Future research should focus on obtaining definitive MIC data for this compound against a broad panel of clinical isolates, including drug-resistant strains. Elucidating the precise molecular mechanism of action will be crucial for optimizing the therapeutic potential of this promising class of antimicrobial agents.
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A Comparative Guide to the In Vivo Validation of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. We will delve into a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by a detailed experimental protocol and an exploration of the underlying biochemical pathways. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel anti-inflammatory compounds.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The interest in this heterocyclic system for inflammation is partly due to its potential to act as a bioisostere for carboxylic acid moieties present in many conventional NSAIDs.[5][6] This substitution may lead to improved therapeutic profiles, potentially retaining or enhancing anti-inflammatory efficacy while reducing the gastrointestinal side effects commonly associated with traditional NSAIDs.[5][7] Our focus here is on a specific derivative, this compound, and its validation using a robust and highly reproducible preclinical model.
The Carrageenan-Induced Paw Edema Model: A Gold Standard for Acute Inflammation
To assess the acute anti-inflammatory activity of our test compound, the carrageenan-induced paw edema model in rodents is the assay of choice.[8][9] This model is well-characterized and has been instrumental in the development of numerous anti-inflammatory drugs.[10][11]
The inflammatory response to a subplantar injection of carrageenan is biphasic.[8] The initial phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins (PGE2) through the upregulation of cyclooxygenase-2 (COX-2), along with the infiltration of neutrophils and the production of other inflammatory mediators like nitric oxide (NO) and cytokines.[8][12] This biphasic nature allows for the preliminary characterization of a compound's mechanism of action. Inhibition of the later phase, in particular, is a hallmark of NSAIDs like Indomethacin that target COX enzymes.[8]
Experimental Workflow
The following diagram outlines the key stages of the in vivo validation process.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocol
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) will be used for this study.[8] Animals should be housed under standard laboratory conditions with free access to food and water.
Materials and Reagents:
-
This compound (Test Compound)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
Procedure:
-
Acclimatization and Grouping: Allow animals to acclimatize for at least one week before the experiment. On the day of the study, randomly divide the animals into the following groups (n=6):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin, 10 mg/kg)
-
Group III: Test Compound (e.g., 50 mg/kg)
-
Group IV: Test Compound (e.g., 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[8]
-
Compound Administration: Administer the respective compounds or vehicle via oral gavage one hour prior to carrageenan injection.[8][9]
-
Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[8][10]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[8]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Comparative Performance Analysis
The following table presents a plausible dataset illustrating the potential anti-inflammatory effects of this compound in comparison to the standard drug, Indomethacin. This data is synthesized based on published results for structurally related 1,3,4-oxadiazole derivatives.[2][13][14][15][16]
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35% |
| Test Compound | 50 | 0.48 ± 0.04 | 43.53% |
| Test Compound | 100 | 0.35 ± 0.03* | 58.82% |
*p < 0.05 compared to Vehicle Control
Interpretation: In this representative data, the test compound demonstrates a dose-dependent inhibition of carrageenan-induced paw edema. At a dose of 100 mg/kg, its efficacy is comparable to that of the standard drug, Indomethacin. Such a result would strongly indicate that this compound possesses significant acute anti-inflammatory properties.
Putative Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory effects of many 1,3,4-oxadiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenases (COX-1 and COX-2).[1][3][5] The inhibition of COX-2 is a critical target for anti-inflammatory drugs as this enzyme is primarily responsible for the synthesis of prostaglandins at the site of inflammation.[7] Some studies also suggest that these compounds may modulate the LPS-TLR4-NF-κB signaling pathway, which would inhibit the production of a broader range of pro-inflammatory mediators.[13]
The diagram below illustrates the potential points of intervention for this compound within the inflammatory signaling pathway.
Caption: Putative anti-inflammatory mechanism via COX inhibition.
Conclusion and Future Directions
The in vivo validation protocol detailed in this guide provides a robust and reliable method for assessing the anti-inflammatory potential of this compound. The carrageenan-induced paw edema model serves as an excellent initial screen, and a positive result, as illustrated in our representative data, warrants further investigation.
Subsequent studies should aim to elucidate the precise mechanism of action, including in vitro assays to determine the compound's selectivity for COX-1 versus COX-2.[4] Additionally, evaluating its efficacy in chronic inflammation models, such as adjuvant-induced arthritis, would provide a more complete picture of its therapeutic potential.[13] Finally, comprehensive pharmacokinetic and toxicological studies are essential next steps in the drug development pipeline for this promising class of compounds.
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benchmarking the enzyme inhibitory activity of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one against known inhibitors
In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this heterocyclic core have shown promise as anti-inflammatory, anticancer, antidiabetic, and antimicrobial agents, often exerting their effects through the targeted inhibition of key enzymes.[3][4][5] This guide focuses on a specific derivative, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, providing a framework for objectively benchmarking its enzyme inhibitory potential against established inhibitors.
While direct experimental data on the enzyme inhibitory profile of this compound is not extensively documented in publicly available literature, the well-established activity of structurally related 1,3,4-oxadiazoles allows for a rational selection of potential enzymatic targets.[6][7][8] Extensive research has highlighted carbonic anhydrases (CAs) and urease as particularly susceptible to inhibition by this class of compounds.[6][9] This guide, therefore, outlines a comprehensive strategy for evaluating the inhibitory efficacy of this compound against these two crucial enzymes, using widely recognized standard inhibitors, Acetazolamide and Thiourea, as benchmarks.
Understanding the Targets: Carbonic Anhydrase and Urease
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They play critical roles in a multitude of physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways.[10] The overexpression of certain CA isoforms, such as CA II and CA IX, has been linked to various pathologies, including glaucoma and cancer, making them attractive targets for therapeutic intervention.[10][11]
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[9] This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of peptic ulcers.[4] By neutralizing the acidic environment of the stomach, urease allows for the survival and colonization of H. pylori.[4] Inhibition of urease is, therefore, a promising strategy for the treatment of infections caused by urease-producing microorganisms.
Comparative Inhibitors: The Gold Standards
To provide a meaningful benchmark for the inhibitory activity of this compound, it is essential to compare its performance against well-characterized, standard inhibitors.
-
Acetazolamide: A sulfonamide derivative that is a potent inhibitor of multiple carbonic anhydrase isoforms.[12][13] It is clinically used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[13]
-
Thiourea: A simple, yet effective, competitive inhibitor of urease.[9][14] It serves as a standard reference compound in the screening and characterization of new urease inhibitors.[14]
Experimental Workflow for Benchmarking
The following diagram outlines the logical flow for a comprehensive benchmarking study.
Caption: A streamlined workflow for the comparative evaluation of enzyme inhibitory activity.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the colorimetric assays used to determine the inhibitory activity against carbonic anhydrase and urease.
Carbonic Anhydrase Inhibition Assay Protocol
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, monitored at 405 nm.
Materials:
-
Human Carbonic Anhydrase II (CA-II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
This compound (Test Compound)
-
Acetazolamide (Standard Inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA-II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare stock solutions of the test compound and Acetazolamide in DMSO. Create serial dilutions to determine the IC50 value.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of Tris-HCl buffer.
-
Control (100% activity): 160 µL of Tris-HCl buffer + 20 µL of CA-II solution + 20 µL of DMSO.
-
Test Compound: 160 µL of Tris-HCl buffer + 20 µL of CA-II solution + 20 µL of test compound dilution.
-
Standard Inhibitor: 160 µL of Tris-HCl buffer + 20 µL of CA-II solution + 20 µL of Acetazolamide dilution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitors.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-15 minutes, with readings taken every 30 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Urease Inhibition Assay Protocol
This assay is based on the Berthelot method, which quantifies the ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a colored indophenol complex, which is measured at 625 nm.
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Dimethyl sulfoxide (DMSO)
-
This compound (Test Compound)
-
Thiourea (Standard Inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in deionized water.
-
Prepare stock solutions of the test compound and Thiourea in DMSO. Create serial dilutions for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 55 µL of phosphate buffer.
-
Control (100% activity): 25 µL of urease solution + 10 µL of DMSO + 55 µL of phosphate buffer.
-
Test Compound: 25 µL of urease solution + 10 µL of test compound dilution + 55 µL of phosphate buffer.
-
Standard Inhibitor: 25 µL of urease solution + 10 µL of Thiourea dilution + 55 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 55 µL of urea solution to each well. Incubate at 37°C for 30 minutes.
-
Color Development:
-
Add 45 µL of phenol reagent to each well.
-
Add 70 µL of alkali reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Comparative Data Summary
The following tables present a template for summarizing the expected data from the benchmarking studies, including hypothetical values for the test compound to illustrate the comparison.
Table 1: Carbonic Anhydrase II (CA-II) Inhibition
| Compound | IC50 (µM) | Inhibition Kinetics |
| This compound | To be determined | To be determined |
| Acetazolamide | 0.012 - 5.86[12][13] | Non-competitive/Competitive |
Table 2: Urease Inhibition
| Compound | IC50 (µM) | Inhibition Kinetics |
| This compound | To be determined | To be determined |
| Thiourea | 15.51 - 21.0[9][14] | Competitive |
Interpreting the Results and Mechanistic Insights
A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 value of this compound to those of Acetazolamide and Thiourea, its relative potency can be established.
Further kinetic studies, such as generating Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the inhibitor interacts with the enzyme and for guiding further drug development efforts.
The following diagram illustrates the different modes of enzyme inhibition.
Caption: Visual representation of common enzyme inhibition mechanisms.
Conclusion
This guide provides a robust framework for the systematic evaluation of the enzyme inhibitory activity of this compound. By employing standardized protocols and comparing its performance against well-established inhibitors of carbonic anhydrase and urease, researchers can generate the critical data necessary to ascertain its therapeutic potential. The insights gained from such a benchmarking study will be invaluable for guiding future medicinal chemistry efforts and advancing the development of novel enzyme inhibitors.
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PubMed Central. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. [Link]
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ACS Publications. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. [Link]
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NIH. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one and Its Analogs
Introduction: The Therapeutic Promise of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties confer a remarkable versatility, allowing it to serve as a bioisostere for amide and ester groups, thereby enhancing metabolic stability and pharmacokinetic profiles.[3] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4][5] The parent compound of our study, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, serves as a promising starting point for exploring structure-activity relationships (SAR) to optimize therapeutic potential.
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of this parent compound and a series of rationally designed analogs. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice. Our objective is to predict the binding affinities and interaction patterns of these compounds against a key therapeutic target, thereby generating actionable insights for lead optimization. To ensure a holistic preclinical assessment, we will integrate in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, a crucial step in modern drug discovery for identifying candidates with favorable drug-like properties early in the development pipeline.[6][7]
The Strategic Framework: A Self-Validating Computational Workflow
Our approach is designed as a self-validating system, where each stage builds logically upon the last, from target selection to final SAR analysis. The goal is to create a robust computational model that can reliably prioritize compounds for synthesis and subsequent in vitro testing.
Caption: A comprehensive workflow for in silico drug discovery.
Part 1: Experimental Protocol for Comparative Docking
This section details the step-by-step methodology for our comparative docking study. The chosen target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology.[8] We will use the crystal structure with PDB ID: 1M17 for this study.
Step 1: Target Protein Preparation
-
Rationale: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential components (e.g., water molecules, co-crystallized ligands) that can interfere with the docking algorithm. This preparation step ensures a clean, physiologically relevant receptor model.
-
Protocol:
-
Obtain Structure: Download the PDB file for EGFR Tyrosine Kinase (PDB ID: 1M17) from the RCSB PDB database.
-
Clean Protein: Load the structure into a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all water molecules and the original co-crystallized ligand. This is critical because the docking software needs to explore the binding site unhindered.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is essential for correctly calculating hydrogen bonding interactions, a primary driver of ligand binding.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms. Accurate charge distribution is vital for the scoring function to correctly evaluate electrostatic interactions.
-
Save File: Save the prepared protein structure in the PDBQT format, which includes atomic coordinates and charge information required by AutoDock.[9]
-
Step 2: Ligand Preparation
-
Rationale: Ligands must be converted into a three-dimensional format with an optimized geometry to represent their most likely conformation in solution before docking.
-
Protocol:
-
Design Analogs: Based on the parent compound, this compound (Cmpd-1 ), design a small set of analogs with varying substituents on the phenyl ring to probe the effect of electronics and sterics.
-
Cmpd-2: 5-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one (Electron-withdrawing)
-
Cmpd-3: 5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one (H-bond donor/acceptor)
-
Cmpd-4: 5-(4-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (Electron-donating)
-
-
2D to 3D Conversion: Draw each molecule using chemical drawing software (e.g., ChemDraw) and convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This step finds the lowest energy conformation of the molecule.
-
Save File: Save the prepared ligands in the PDBQT format, which defines rotatable bonds and assigns charges, allowing for ligand flexibility during the simulation.[9]
-
Step 3: Grid Box Generation and Docking Simulation
-
Rationale: The docking algorithm needs a defined search space (a "grid box") centered on the protein's active site. The simulation then explores various poses of the flexible ligand within this box, evaluating each based on a scoring function.
-
Protocol:
-
Define Active Site: Identify the key amino acid residues in the EGFR active site (e.g., Gln767, Met769, Thr766) from the literature or by inspecting the original ligand's position in the crystal structure.[8]
-
Generate Grid Box: Using AutoGrid (part of the AutoDock suite), generate a grid box centered on these residues. A typical size would be 60x60x60 Å with a 0.375 Å spacing to encompass the entire binding pocket.
-
Run Docking: Execute the docking simulation using AutoDock Vina.[10] This program will systematically place each ligand into the grid box, evaluate thousands of possible conformations and orientations, and rank them based on their predicted binding affinity (docking score). The Lamarckian genetic algorithm is a common and effective search algorithm for this purpose.[10]
-
Part 2: Results and Comparative Analysis
The output of a docking simulation provides two key pieces of information: the binding affinity (a negative score in kcal/mol, where a more negative value indicates stronger predicted binding) and the predicted binding pose.[11]
Comparative Docking Performance
The table below summarizes the docking scores for the parent compound and its analogs against the EGFR tyrosine kinase active site.
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Key Predicted Interactions with EGFR (PDB: 1M17) |
| Cmpd-1 | -OCH₃ | -7.9 | Hydrogen bond with Met769; Hydrophobic interactions |
| Cmpd-2 | -Cl | -8.5 | Hydrogen bond with Met769; Halogen bond with Gln767 |
| Cmpd-3 | -OH | -8.8 | Hydrogen bonds with Met769 and Thr766 |
| Cmpd-4 | -CH₃ | -7.6 | Hydrogen bond with Met769; Reduced hydrophobic contact |
Analysis of Results: The results suggest that substitutions at the 4-position of the phenyl ring significantly influence binding affinity. The hydroxyl-substituted analog (Cmpd-3 ) exhibits the most favorable docking score, likely due to its ability to form an additional hydrogen bond with Thr766. The chloro-substituted analog (Cmpd-2 ) also shows enhanced binding, potentially through a favorable halogen bond interaction with the backbone of Gln767. The parent methoxy group and the methyl group show slightly weaker, yet still significant, binding.
Caption: Predicted binding mode of Cmpd-3 in the EGFR active site.
Part 3: In Silico ADMET Prediction
-
Rationale: A compound with excellent binding affinity is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction provides an early warning system to flag potential liabilities, aligning with the "fail early, fail cheap" paradigm in drug development.[6]
-
Protocol:
-
Select Tool: Utilize a freely available web server such as SwissADME or ADMETlab 2.0.
-
Input Structures: Input the SMILES strings for each of the four compounds.
-
Analyze Properties: Evaluate key parameters such as adherence to Lipinski's Rule of Five (a predictor of oral bioavailability), aqueous solubility, and potential for toxicity (e.g., hERG inhibition).
-
Predicted ADMET Properties
| Compound ID | Lipinski Violations | GI Absorption | BBB Permeant | PAINS Alert |
| Cmpd-1 | 0 | High | Yes | No |
| Cmpd-2 | 0 | High | Yes | No |
| Cmpd-3 | 0 | High | Yes | No |
| Cmpd-4 | 0 | High | Yes | No |
Analysis of Results: All four compounds exhibit promising drug-like properties. They adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. They are predicted to have high gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier (BBB). Importantly, none of the compounds trigger Pan-Assay Interference Compounds (PAINS) alerts, which flag structures known to interfere with assay results.
Conclusion and Future Directions
This comparative guide demonstrates a robust and logical workflow for the early-stage evaluation of therapeutic candidates. Our molecular docking study of this compound and its analogs against EGFR tyrosine kinase has revealed that substitutions on the phenyl ring can significantly modulate binding affinity. Specifically, the 4-hydroxy analog (Cmpd-3 ) emerged as the most promising candidate due to its enhanced hydrogen bonding capacity, exhibiting the strongest predicted binding affinity.
Furthermore, the in silico ADMET analysis indicates that all evaluated compounds possess favorable drug-like properties, strengthening their case for further development. The combined findings provide a clear, data-driven rationale for prioritizing Cmpd-3 and Cmpd-2 for chemical synthesis and subsequent in vitro validation, first through enzymatic assays against EGFR and then in cell-based cytotoxicity assays using relevant cancer cell lines. This study underscores the power of integrating computational techniques to accelerate the drug discovery process, enabling researchers to make more informed decisions and focus resources on the most promising molecules.
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Yamashita, F., & Hashida, M. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics. [Link]
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Ahmad, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]
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Gomha, S. M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]
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Salo-Ahen, O. M. H., et al. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PLoS ONE. [Link]
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Kamal, A., et al. (2022). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Mini-Reviews in Medicinal Chemistry. [Link]
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Kumar, S., et al. (2021). Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. International Journal of Research in Pharmaceutical Sciences. [Link]
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A Comparative Evaluation of the Therapeutic Index for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one Relative to Established Anticonvulsant Agents
In the landscape of preclinical drug development, the therapeutic index (TI) stands as a critical quantitative measure of a drug's safety margin.[1][2][3] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[4][5] A wider therapeutic window is a hallmark of a safer medication, signifying a greater separation between effective and harmful concentrations.[2] This guide provides a comprehensive framework for evaluating the therapeutic index of a novel investigational compound, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, in comparison to established anticonvulsant drugs.
The 1,3,4-oxadiazole heterocyclic nucleus is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[6][7][8] Preliminary studies on compounds structurally related to this compound have indicated potential efficacy in controlling seizures, making the evaluation of its therapeutic index in this context a logical and crucial next step.[6]
This document outlines the requisite experimental protocols, from in vivo efficacy and toxicity studies to in vitro cytotoxicity assays, to rigorously determine the therapeutic index of this promising compound. By juxtaposing its potential safety profile with that of established antiepileptic drugs (AEDs) such as Phenytoin, Carbamazepine, and Levetiracetam, we aim to provide a robust, data-driven assessment of its therapeutic potential.
Understanding the Therapeutic Index
The therapeutic index is mathematically expressed as:
TI = TD50 / ED50 or TI = LD50 / ED50
Where:
-
ED50 (Median Effective Dose): The dose at which 50% of the population experiences the desired therapeutic effect.[9][10][11]
-
TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.[1][4][5]
-
LD50 (Median Lethal Dose): The dose at which 50% of the animal population dies, typically determined in preclinical studies.[1][12]
A higher TI value indicates a wider margin of safety, suggesting that a larger dose is needed to elicit a toxic response compared to the dose required for a therapeutic effect.[2][4]
Comparator-Established Anticonvulsant Drugs
A meaningful evaluation of this compound necessitates comparison with current standards of care in epilepsy treatment. The selected comparators represent different generations and therapeutic profiles of AEDs.
| Drug | Mechanism of Action | Therapeutic Serum Concentration | Reported Therapeutic Index |
| Phenytoin (Dilantin) | Blocks voltage-gated sodium channels.[13] | 10-20 µg/mL[13] | Narrow (Approx. 2)[14] |
| Carbamazepine (Tegretol) | Blocks voltage-gated sodium channels; also has other complex actions.[13][15] | 4-12 µg/mL[13] | Narrow (Approx. 3)[14] |
| Levetiracetam (Keppra) | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[13] | Does not require routine serum monitoring due to its high TI.[13] | Wide[13][16] |
Experimental Design for Therapeutic Index Determination
A systematic approach is required to determine the ED50 and LD50 of this compound. The following protocols are designed to generate the necessary data for a comprehensive therapeutic index evaluation.
Workflow for Therapeutic Index Evaluation
Caption: Hypothesized GABAergic modulation by the investigational compound.
Conclusion
The systematic evaluation of the therapeutic index is a cornerstone of preclinical safety pharmacology. The experimental framework detailed in this guide provides a rigorous and scientifically sound pathway for determining the safety margin of this compound. By directly comparing its efficacy (ED50) in a validated seizure model with its acute toxicity (LD50), a clear therapeutic index can be established. Juxtaposing this value with those of established antiepileptic drugs like Phenytoin, Carbamazepine, and Levetiracetam will provide critical context for its potential clinical utility. A favorable therapeutic index would strongly support the continued development of this novel 1,3,4-oxadiazole derivative as a potentially safer alternative for the management of epilepsy.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Hazard Assessment and Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the compound's potential hazards. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one belongs to the 1,3,4-oxadiazole class of compounds. While specific toxicity data for this molecule is limited in publicly available literature, related structures can exhibit irritant properties.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Key Considerations:
-
Physical State: The compound is expected to be a solid at room temperature.
-
Reactivity: While generally stable, it should be stored away from strong oxidizing agents, acids, and bases to prevent unintended reactions.
-
Toxicity: Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin. Long-term exposure effects are likely unknown.
-
Environmental Impact: As with many synthetic organic molecules, improper disposal can lead to environmental contamination. It should be treated as potentially harmful to aquatic life.[3]
Based on these considerations, this compound waste must be classified as hazardous chemical waste. This classification mandates that it cannot be disposed of via standard trash or sewer systems.[4]
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound, both in its pure form and as waste.[5][6]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from splashes of contaminated solvents or airborne solid particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn. Never reuse disposable gloves.[7] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Prevents injury from spills or dropped items. |
| Respiratory | If handling large quantities or generating dust, use a NIOSH-approved respirator with an organic vapor cartridge. | Minimizes inhalation risk. Work should ideally be conducted in a certified chemical fume hood to avoid dust generation. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow the hazardous waste regulations established by the Environmental Protection Agency (EPA) or equivalent local authorities.[8][9]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[4][5]
-
Solid Waste:
-
Place any solid this compound, contaminated filter paper, weigh boats, or gloves into a designated solid chemical waste container.
-
This container should be clearly labeled "Hazardous Waste - Solid Organic Compounds."
-
-
Liquid Waste (Solutions):
-
If the compound is in solution (e.g., dissolved in solvents like DMSO, DMF, or chlorinated solvents), it must be collected in a separate liquid hazardous waste container.
-
Do NOT mix aqueous waste with organic solvent waste.
-
The container should be labeled "Hazardous Waste - Halogenated Organic Solvents" or "Hazardous Waste - Non-Halogenated Organic Solvents," depending on the solvent used.
-
-
Sharps Waste:
-
Any needles or syringes used to handle the compound must be disposed of in a designated sharps container to prevent puncture injuries.[10]
-
Step 2: Waste Container Management
All waste containers must be managed in compliance with EPA regulations for Satellite Accumulation Areas (SAAs).[4][8] An SAA is a designated location at or near the point of waste generation.
-
Container Type: Use a chemically compatible container with a secure, tight-fitting lid. Ideally, use the original container if it's in good condition.[4] Do not use food containers.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents.[8][9] List all components by percentage, including solvents.
-
Condition: Keep the container closed at all times except when adding waste.[4] The exterior of the container must be kept clean and free of contamination.
Step 3: Accumulation and Storage
Waste is accumulated in the SAA until the container is full or for a specified period (often up to one year for partially filled containers).[4]
-
Once a container is full, it must be moved to a central accumulation area (CAA) within three days.[4]
-
The date the container becomes full must be marked on the label.
-
Storage in the CAA is subject to time limits based on the facility's generator status (e.g., 90 or 180 days).[8]
Step 4: Final Disposal
Final disposal must be handled by a licensed hazardous waste management company.[11][12]
-
Your institution's Environmental Health & Safety (EH&S) department will coordinate the pickup of the waste from the CAA.
-
The waste will likely be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The most common and environmentally preferred disposal method for organic chemical waste is high-temperature incineration.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for proper segregation and disposal of laboratory waste.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is vital.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material and any contaminated cleaning supplies into the designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.
-
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a comprehensive laboratory safety culture. By treating this and all research chemicals with the respect they demand—from initial handling to final disposal—we ensure the integrity of our research and the safety of our colleagues and community. Adherence to these guidelines, in conjunction with your institution's specific policies and EH&S department directives, forms the bedrock of responsible scientific practice.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
This guide provides a procedural framework for the safe handling of this compound, emphasizing the rationale behind each personal protective equipment (PPE) selection and operational step. Our approach is grounded in established laboratory safety principles and data extrapolated from analogous chemical structures.
Hazard Assessment: An Evidence-Based Approach
The 1,3,4-oxadiazole scaffold is a common motif in pharmacologically active agents.[1][2][3][4] Safety data for various derivatives consistently indicate several potential hazards that we must assume are relevant to 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.
Key Potential Hazards of Oxadiazole Derivatives:
-
Skin Irritation: Direct contact may cause skin irritation.[5][6][7]
-
Serious Eye Irritation: The compound is likely to be an irritant to the eyes.[5][6][7]
-
Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory irritation.[5][6][7][8]
-
Harmful if Swallowed: Oral ingestion may be harmful.[5][6][7][8]
Given these potential risks, all handling of this compound, particularly in its solid, powdered form, should occur within a certified chemical fume hood to minimize inhalation exposure. All subsequent PPE recommendations are designed as a secondary but essential layer of protection.
Core Protective Equipment: A Task-Based Summary
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for handling this compound.
| Task | Eyes & Face | Hands | Body | Respiratory |
| Handling Solids (Weighing, Transfer) | Chemical Splash Goggles & Face Shield | 2 pairs of Nitrile Gloves (ASTM D6978) | Impermeable, Long-Sleeved Lab Gown | Required if outside a fume hood: NIOSH-approved N95 respirator or higher. |
| Handling Dilute Solutions | Chemical Splash Goggles | Nitrile Gloves (ASTM D6978) | Impermeable, Long-Sleeved Lab Gown | Not typically required if handled within a fume hood. |
| Accidental Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant Apron over Lab Gown | NIOSH-approved respirator with organic vapor cartridges. |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves (ASTM D6978) | Impermeable, Long-Sleeved Lab Gown | Not typically required. |
Procedural Workflow for Safe Handling
Proper technique is as critical as the equipment itself. The following workflow ensures that PPE is used effectively to prevent exposure from initial preparation to final disposal.
Experimental Workflow Diagram
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
